molecular formula C8H10BrN B1281310 3-Bromo-2,4-dimethylaniline CAS No. 66314-77-0

3-Bromo-2,4-dimethylaniline

Cat. No.: B1281310
CAS No.: 66314-77-0
M. Wt: 200.08 g/mol
InChI Key: NOIVEHKDGBUHGJ-UHFFFAOYSA-N
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Description

3-Bromo-2,4-dimethylaniline is a useful research compound. Its molecular formula is C8H10BrN and its molecular weight is 200.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2,4-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-5-3-4-7(10)6(2)8(5)9/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIVEHKDGBUHGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)N)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30496215
Record name 3-Bromo-2,4-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66314-77-0
Record name 3-Bromo-2,4-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Bromo-2,4-dimethylaniline synthesis from 2,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a proposed synthetic pathway for 3-Bromo-2,4-dimethylaniline, starting from the readily available precursor, 2,4-dimethylaniline. The synthesis is presented as a three-step process involving protection of the amine functionality, regioselective bromination, and subsequent deprotection. This guide provides detailed experimental protocols, a comprehensive table of quantitative data for each step, and workflow diagrams for enhanced clarity.

Introduction

This compound is a valuable substituted aniline intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The specific substitution pattern on the aromatic ring makes it a key building block in medicinal chemistry and materials science. This document outlines a practical laboratory-scale synthesis from 2,4-dimethylaniline. The chosen strategy involves an initial acetylation to control the regioselectivity of the subsequent bromination step, followed by hydrolysis to yield the target compound.

Overall Synthetic Pathway

The synthesis of this compound from 2,4-dimethylaniline is proposed to proceed via the following three stages:

  • Acetylation: Protection of the amino group of 2,4-dimethylaniline as an acetamide to moderate its reactivity and influence the regioselectivity of the subsequent electrophilic substitution.

  • Bromination: Introduction of a bromine atom onto the aromatic ring of N-(2,4-dimethylphenyl)acetamide. This is the critical step for achieving the desired 3-bromo isomer.

  • Hydrolysis: Deprotection of the acetamido group to restore the primary amine functionality and yield the final product, this compound.

Start 2,4-Dimethylaniline Step1 Step 1: Acetylation Start->Step1 Intermediate1 N-(2,4-Dimethylphenyl)acetamide Step1->Intermediate1 Step2 Step 2: Bromination Intermediate1->Step2 Intermediate2 N-(3-Bromo-2,4-dimethylphenyl)acetamide Step2->Intermediate2 Step3 Step 3: Hydrolysis Intermediate2->Step3 End This compound Step3->End

Caption: Overall synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis. Please note that yields are based on typical results for analogous reactions and may vary depending on experimental conditions.

StepReactionStarting MaterialReagentsProductMolar Mass ( g/mol )Theoretical Yield (g)Experimental Yield (%)
1Acetylation2,4-DimethylanilineAcetic anhydride, Sodium acetateN-(2,4-Dimethylphenyl)acetamide121.18 -> 163.2213.47~95%
2BrominationN-(2,4-Dimethylphenyl)acetamideBromine, Acetic acidN-(3-Bromo-2,4-dimethylphenyl)acetamide163.22 -> 242.1119.82~70% (isomer mixture)
3HydrolysisN-(3-Bromo-2,4-dimethylphenyl)acetamideHydrochloric acid, Sodium hydroxideThis compound242.11 -> 200.0813.10~90%

Based on an initial 10g of 2,4-Dimethylaniline.

Experimental Protocols

Step 1: Synthesis of N-(2,4-Dimethylphenyl)acetamide (Acetylation)

This procedure details the protection of the amino group of 2,4-dimethylaniline by acetylation.

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Dissolve 2,4-dimethylaniline\nin water and HCl Dissolve 2,4-dimethylaniline in water and HCl Add acetic anhydride Add acetic anhydride Dissolve 2,4-dimethylaniline\nin water and HCl->Add acetic anhydride Add sodium acetate solution Add sodium acetate solution Add acetic anhydride->Add sodium acetate solution Cool in ice bath Cool in ice bath Add sodium acetate solution->Cool in ice bath Vacuum filtration Vacuum filtration Cool in ice bath->Vacuum filtration Wash with cold water Wash with cold water Vacuum filtration->Wash with cold water Recrystallize from ethanol/water Recrystallize from ethanol/water Wash with cold water->Recrystallize from ethanol/water Dry the product Dry the product Recrystallize from ethanol/water->Dry the product

Caption: Workflow for the acetylation of 2,4-dimethylaniline.

Materials:

  • 2,4-Dimethylaniline (10.0 g, 82.5 mmol)

  • Deionized water (250 mL)

  • Concentrated hydrochloric acid (7.5 mL)

  • Acetic anhydride (9.5 mL, 100 mmol)

  • Sodium acetate trihydrate (13.6 g, 100 mmol)

  • Ethanol

Procedure:

  • In a 500 mL Erlenmeyer flask, suspend 10.0 g of 2,4-dimethylaniline in 250 mL of deionized water.

  • While stirring, slowly add 7.5 mL of concentrated hydrochloric acid to dissolve the aniline.

  • In a separate beaker, prepare a solution of 13.6 g of sodium acetate trihydrate in 50 mL of deionized water.

  • To the stirred aniline hydrochloride solution, add 9.5 mL of acetic anhydride in one portion.

  • Immediately add the sodium acetate solution to the reaction mixture.

  • Stir the mixture vigorously and cool it in an ice bath for 30 minutes to facilitate the precipitation of the product.

  • Collect the white precipitate of N-(2,4-dimethylphenyl)acetamide by vacuum filtration and wash the solid with cold deionized water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(2,4-dimethylphenyl)acetamide.

  • Dry the purified product in a desiccator. Expected yield is approximately 12.8 g (95%).

Step 2: Synthesis of N-(3-Bromo-2,4-dimethylphenyl)acetamide (Bromination)

This step involves the electrophilic bromination of the protected aniline. The regioselectivity of this reaction can be challenging, and the formation of other isomers is possible. The following protocol is a proposed method to favor the formation of the 3-bromo isomer.

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Dissolve N-(2,4-dimethylphenyl)acetamide\nin glacial acetic acid Dissolve N-(2,4-dimethylphenyl)acetamide in glacial acetic acid Cool the solution Cool the solution Dissolve N-(2,4-dimethylphenyl)acetamide\nin glacial acetic acid->Cool the solution Add bromine in acetic acid dropwise Add bromine in acetic acid dropwise Cool the solution->Add bromine in acetic acid dropwise Stir at room temperature Stir at room temperature Add bromine in acetic acid dropwise->Stir at room temperature Pour into ice water Pour into ice water Stir at room temperature->Pour into ice water Collect precipitate by filtration Collect precipitate by filtration Pour into ice water->Collect precipitate by filtration Wash with sodium bisulfite solution Wash with sodium bisulfite solution Collect precipitate by filtration->Wash with sodium bisulfite solution Wash with water Wash with water Wash with sodium bisulfite solution->Wash with water Recrystallize from ethanol Recrystallize from ethanol Wash with water->Recrystallize from ethanol

Caption: Workflow for the bromination of N-(2,4-dimethylphenyl)acetamide.

Materials:

  • N-(2,4-Dimethylphenyl)acetamide (12.8 g, 78.4 mmol)

  • Glacial acetic acid (100 mL)

  • Bromine (4.0 mL, 78.4 mmol)

  • Ice

  • Saturated sodium bisulfite solution

  • Ethanol

Procedure:

  • Dissolve 12.8 g of N-(2,4-dimethylphenyl)acetamide in 100 mL of glacial acetic acid in a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 10-15°C in an ice-water bath.

  • Prepare a solution of 4.0 mL of bromine in 20 mL of glacial acetic acid and add it to the dropping funnel.

  • Add the bromine solution dropwise to the stirred acetamide solution over a period of 30 minutes, maintaining the temperature between 10-15°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours.

  • Pour the reaction mixture into 400 mL of ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of saturated sodium bisulfite solution to remove any unreacted bromine, followed by a thorough washing with cold water.

  • The crude product may be a mixture of isomers. Purify by recrystallization from ethanol. Characterization by NMR is recommended to confirm the regiochemistry. Expected yield of the mixed isomers is around 13.9 g (70%).

Step 3: Synthesis of this compound (Hydrolysis)

This final step removes the acetyl protecting group to yield the target primary amine.

cluster_0 Reaction cluster_1 Work-up cluster_2 Purification Reflux N-(3-bromo-2,4-dimethylphenyl)acetamide\nin aqueous HCl Reflux N-(3-bromo-2,4-dimethylphenyl)acetamide in aqueous HCl Cool the reaction mixture Cool the reaction mixture Reflux N-(3-bromo-2,4-dimethylphenyl)acetamide\nin aqueous HCl->Cool the reaction mixture Neutralize with NaOH solution Neutralize with NaOH solution Cool the reaction mixture->Neutralize with NaOH solution Extract with diethyl ether Extract with diethyl ether Neutralize with NaOH solution->Extract with diethyl ether Dry the organic layer Dry the organic layer Extract with diethyl ether->Dry the organic layer Remove solvent by rotary evaporation Remove solvent by rotary evaporation Dry the organic layer->Remove solvent by rotary evaporation Purify by column chromatography or distillation Purify by column chromatography or distillation Remove solvent by rotary evaporation->Purify by column chromatography or distillation

Caption: Workflow for the hydrolysis of N-(3-bromo-2,4-dimethylphenyl)acetamide.

Materials:

  • N-(3-Bromo-2,4-dimethylphenyl)acetamide (13.9 g, 57.4 mmol)

  • Concentrated hydrochloric acid (30 mL)

  • Deionized water (30 mL)

  • Sodium hydroxide solution (10 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Place 13.9 g of N-(3-bromo-2,4-dimethylphenyl)acetamide in a 250 mL round-bottom flask.

  • Add 30 mL of deionized water and 30 mL of concentrated hydrochloric acid.

  • Heat the mixture under reflux for 2 hours.

  • After reflux, cool the reaction mixture to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of 10 M sodium hydroxide solution until the solution is basic to litmus paper.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound. Expected yield is approximately 10.3 g (90%).

Safety Precautions

  • All experimental work should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • 2,4-Dimethylaniline is toxic and a suspected carcinogen. Handle with appropriate care.

  • Bromine is highly corrosive and toxic. Handle with extreme caution and have a sodium bisulfite solution ready for quenching any spills.

  • Concentrated acids and bases are corrosive. Handle with care.

This guide provides a comprehensive overview of the synthesis of this compound. Researchers should be aware of the potential for isomer formation during the bromination step and employ appropriate analytical techniques to confirm the structure and purity of the final product.

A Comprehensive Technical Guide to 3-Bromo-2,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Bromo-2,4-dimethylaniline, a key chemical intermediate. It covers its chemical and physical properties, safety and handling guidelines, detailed experimental protocols for its synthesis, and its applications in various fields, particularly in the synthesis of pharmaceuticals and other bioactive molecules.

Core Properties and Identification

Chemical and Physical Data

The fundamental properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 66314-77-0[1][2]
Molecular Formula C₈H₁₀BrN[1]
Molecular Weight 200.08 g/mol [1]
IUPAC Name This compound[1]
Appearance Colorless to pale yellow crystalline solid[1]
Melting Point 47-47.5 °C[1]
Boiling Point 271.9 ± 35.0 °C (predicted)[1]
Density 1.424 ± 0.06 g/cm³ (predicted)[1]
LogP 3.23[1]
Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3][4][5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Hazard Statements:

  • H302: Harmful if swallowed.[3][5]

  • H312: Harmful in contact with skin.[3][5]

  • H332: Harmful if inhaled.[3][5]

  • H315: Causes skin irritation.[3][5]

  • H319: Causes serious eye irritation.[3][5]

Precautionary Statements:

  • P261: Avoid breathing dust.[3][5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][5]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Synthesis and Reactions

The primary route for the synthesis of this compound is through the electrophilic bromination of 2,4-dimethylaniline.[1] The reactive amino group directs the incoming bromine to the ortho and para positions. As the para position is already occupied by a methyl group, bromination occurs at one of the ortho positions.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on standard bromination reactions of anilines.

Materials:

  • 2,4-Dimethylaniline

  • Glacial Acetic Acid

  • Bromine

  • Sodium Hydroxide solution (10%)

  • Sodium Sulfite solution (10%)

  • Diethyl Ether or Ethyl Acetate

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-dimethylaniline in glacial acetic acid. Cool the solution to 0-5 °C in an ice bath.

  • Bromination: Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred aniline solution. Maintain the temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Pour the reaction mixture into a beaker of ice water. If any unreacted bromine remains (indicated by a persistent orange/brown color), add a 10% sodium sulfite solution dropwise until the color disappears.

  • Neutralization: Neutralize the acidic solution by the slow addition of a 10% sodium hydroxide solution until the pH is approximately 8-9. A precipitate of the crude product should form.

  • Extraction: Extract the product from the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexane) or by column chromatography on silica gel.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Bromination cluster_workup Work-up & Purification Start Dissolve 2,4-Dimethylaniline in Glacial Acetic Acid Cool Cool to 0-5 °C Start->Cool Add_Br2 Add Bromine Solution (dropwise, <10 °C) Cool->Add_Br2 Stir Stir at Room Temperature (1-2 hours) Add_Br2->Stir Quench Pour into Ice Water & Quench excess Br2 Stir->Quench Neutralize Neutralize with NaOH (pH 8-9) Quench->Neutralize Extract Extract with Ether Neutralize->Extract Dry Dry Organic Layer Extract->Dry Purify Purify (Recrystallization or Chromatography) Dry->Purify End End Purify->End This compound

Caption: Synthesis workflow for this compound.

Key Chemical Reactions

This compound can undergo several types of reactions, making it a valuable synthetic intermediate.

  • Oxidation: The amino group can be oxidized to form nitroso or quinone compounds using strong oxidizing agents.[1]

  • Reduction: The aromatic ring can be reduced to a cyclohexylamine derivative under high pressure hydrogenation with a suitable catalyst.[1]

  • Substitution: The bromine atom can be replaced by various nucleophiles through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide range of functional groups.[1] The amino group can also undergo reactions such as acylation or diazotization.

Reactivity_Diagram cluster_amino Reactions at Amino Group cluster_bromo Reactions at Bromo Group cluster_ring Reactions of the Ring Main This compound Oxidation Oxidation Main->Oxidation Acylation Acylation Main->Acylation Diazotization Diazotization Main->Diazotization CrossCoupling Cross-Coupling (e.g., Suzuki, Buchwald) Main->CrossCoupling Reduction Ring Hydrogenation Main->Reduction

Caption: Key reaction pathways of this compound.

Applications in Research and Development

The unique substitution pattern of this compound enhances its reactivity and makes it a valuable intermediate in several industrial and research applications.[1]

  • Pharmaceutical Synthesis: It serves as a crucial building block for the synthesis of more complex molecules with potential biological activity.[6] The bromo- and amino- functionalities allow for sequential modifications to build diverse molecular scaffolds for drug discovery programs.

  • Agrochemical Industry: This compound is used as an intermediate in the production of various agrochemicals, including pesticides and herbicides.[6]

  • Materials Science: It is employed in the development of functional materials such as dyes and polymers, where its structure contributes to the desired chemical and physical properties of the final product.[1][6]

  • Biochemical Research: this compound and its derivatives are used as research tools to study biological processes. For instance, they have been shown to interact with enzymes like Cytochrome P450 and can influence cell signaling pathways, making them useful for studying metabolic processes and drug interactions.[1]

This guide provides a foundational understanding of this compound for professionals in chemical and pharmaceutical research. Its versatile reactivity and established synthetic routes ensure its continued importance as a key chemical intermediate.

References

3-Bromo-2,4-dimethylaniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Bromo-2,4-dimethylaniline

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a substituted aniline with applications in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development.

Core Properties

This compound is an organic compound with the molecular formula C₈H₁₀BrN.[1] It is classified as a substituted aniline and appears as a colorless to pale yellow crystalline solid under standard conditions.[1] The presence of a bromine atom and two methyl groups on the aniline ring imparts specific chemical reactivity and physical characteristics to the molecule.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₈H₁₀BrN[1][2]
Molecular Weight 200.08 g/mol [1][2]
CAS Number 66314-77-0[1][2]
Melting Point 47-47.5 °C[1][3]
Boiling Point (Predicted) 271.9 ± 35.0 °C[1]
Density (Predicted) 1.424 ± 0.06 g/cm³[1]
IUPAC Name This compound[1][2]

Chemical Reactivity and Applications

This compound serves as a versatile starting material in organic synthesis. Its chemical behavior is primarily dictated by the amino group and the bromine substituent on the aromatic ring.

Experimental Protocols Overview

Detailed experimental protocols for specific reactions involving this compound are highly dependent on the desired product and reaction scale. However, general methodologies for key reaction types are outlined below.

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles. A typical procedure would involve dissolving this compound in a suitable solvent, adding the nucleophile and a catalyst (if necessary), and heating the mixture under reflux for a specific period. The product is then isolated through extraction and purified by chromatography or recrystallization.

  • Oxidation: The aniline moiety can be oxidized to form quinones or nitroso compounds. Common oxidizing agents like potassium permanganate can be used in either acidic or basic conditions. The reaction progress is typically monitored by thin-layer chromatography (TLC).

  • Reduction: The aromatic ring can be reduced to form the corresponding cyclohexylamine derivative using strong reducing agents such as lithium aluminum hydride or through catalytic hydrogenation with a palladium catalyst. These reactions are typically carried out in an inert atmosphere.

Visualizing Chemical Relationships

The following diagram illustrates the key chemical properties and potential applications of this compound, providing a logical overview of its role in chemical synthesis.

logical_relationship A This compound (C₈H₁₀BrN) B Physical Properties A->B E Chemical Reactivity A->E I Potential Applications A->I C Molecular Weight: 200.08 g/mol B->C D Melting Point: 47-47.5 °C B->D F Substitution Reactions E->F G Oxidation E->G H Reduction E->H J Organic Synthesis I->J K Medicinal Chemistry I->K L Material Science I->L

Key properties and applications of this compound.

References

Spectroscopic Data of 3-Bromo-2,4-dimethylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Predicted Spectroscopic Data

The following sections summarize the predicted spectroscopic data for 3-Bromo-2,4-dimethylaniline. These predictions are derived from the analysis of its chemical structure, considering the electronic and steric effects of its substituents on the aniline framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.15s1HAr-H (H-6)
~ 6.95s1HAr-H (H-5)
~ 3.60br s2H-NH₂
~ 2.40s3HAr-CH₃ (C-4)
~ 2.25s3HAr-CH₃ (C-2)

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~ 145.0C -NH₂ (C-1)
~ 138.0C -CH₃ (C-4)
~ 132.0Ar-C H (C-6)
~ 129.0Ar-C H (C-5)
~ 125.0C -CH₃ (C-2)
~ 118.0C -Br (C-3)
~ 20.0Ar-C H₃ (C-4)
~ 18.0Ar-C H₃ (C-2)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The data below represents predicted characteristic absorption bands.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3350MediumN-H stretch (asymmetric & symmetric)
3100 - 3000MediumAromatic C-H stretch
2980 - 2850MediumAliphatic C-H stretch
1630 - 1600StrongN-H bend (scissoring)
1580 - 1450StrongAromatic C=C ring stretch
1335 - 1250StrongAromatic C-N stretch
~ 880 - 860StrongC-H out-of-plane bend (isolated H)
700 - 500MediumC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. Electron Ionization (EI) is a common method for this analysis.

Predicted Mass Spectrometry Data (Electron Ionization)

m/z RatioRelative IntensityAssignment
201HighMolecular Ion [M+2]⁺ (with ⁸¹Br isotope)
199HighMolecular Ion [M]⁺ (with ⁷⁹Br isotope)
186/184Medium[M - CH₃]⁺
120Medium[M - Br]⁺ or [M - HBr - H]⁺
91Medium[C₇H₇]⁺ (Tropylium ion)

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensities.[1][2]

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve approximately 5-10 mg of the solid this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[3] Ensure the sample is fully dissolved.

  • Spectrometer Setup : Place the NMR tube in the spectrometer. The instrument is typically a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Shimming : Perform magnetic field shimming to optimize the homogeneity of the magnetic field across the sample, which improves spectral resolution.[3]

  • ¹H NMR Acquisition : Acquire the proton NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum. As ¹³C has a low natural abundance, a greater number of scans and a longer relaxation delay may be necessary, particularly for non-protonated carbons.[3] Proton decoupling is typically used to simplify the spectrum to singlets for each carbon.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

Infrared (IR) Spectroscopy Protocol (Thin Solid Film)

This method is suitable for non-volatile solid samples.[4]

  • Sample Preparation : Dissolve a small amount (approx. 10-50 mg) of this compound in a few drops of a volatile solvent like methylene chloride or acetone.[4]

  • Film Deposition : Place a drop of the resulting solution onto the surface of a clean, dry IR-transparent salt plate (e.g., NaCl or KBr). Allow the solvent to fully evaporate, leaving a thin solid film of the compound on the plate.[4]

  • Background Spectrum : Place the empty salt plate (or an empty sample holder for air background) in the spectrometer and run a background scan. This accounts for atmospheric and instrumental absorptions.[5]

  • Sample Spectrum : Place the salt plate with the sample film into the sample holder in the FT-IR spectrometer.

  • Data Acquisition : Acquire the IR spectrum. The instrument measures the interference pattern of the infrared light and performs a Fourier transform to generate the final spectrum of transmittance or absorbance versus wavenumber.[5]

  • Cleaning : After analysis, clean the salt plate thoroughly with a suitable dry solvent (e.g., acetone) and return it to a desiccator to prevent moisture damage.[4]

Mass Spectrometry (MS) Protocol (Electron Ionization)
  • Sample Introduction : Introduce a small quantity of the volatile sample into the ion source of the mass spectrometer. This can be done via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for mixture analysis. The system is under a high vacuum.[6]

  • Ionization : In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes an electron to be ejected from the molecule, forming a positively charged molecular ion (M⁺•).[6][7]

  • Fragmentation : The high energy of the ionization process often causes the molecular ion to break apart into smaller, charged fragments and neutral radicals. This fragmentation pattern is characteristic of the molecule's structure.[6][8]

  • Mass Analysis : The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[6]

  • Detection : An electron multiplier or similar detector records the abundance of ions at each m/z ratio.

  • Spectrum Generation : The instrument's software plots the relative abundance of ions against their m/z ratio to generate the mass spectrum. The most abundant ion is assigned a relative intensity of 100% and is known as the base peak.[8]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a solid organic compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structure Elucidation Prep Solid Organic Compound MS Mass Spectrometry (MS) Prep->MS IR Infrared (IR) Spectroscopy Prep->IR NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR MS_Data Determine Molecular Weight & Fragmentation Pattern MS->MS_Data IR_Data Identify Functional Groups IR->IR_Data NMR_Data Elucidate C-H Framework NMR->NMR_Data Structure Propose Final Structure MS_Data->Structure IR_Data->Structure NMR_Data->Structure

Caption: Workflow for organic compound analysis using MS, IR, and NMR.

References

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 3-Bromo-2,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 3-Bromo-2,4-dimethylaniline. The document outlines predicted spectral data, a detailed experimental protocol for acquiring high-quality spectra, and a logical workflow for spectral interpretation, valuable for researchers in organic synthesis, medicinal chemistry, and material science.

Predicted ¹H NMR Spectral Data

Due to the absence of a publicly available experimental spectrum for this compound, the following data is a prediction based on established principles of NMR spectroscopy and comparative analysis of structurally similar substituted anilines.[1][2][3] The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-5~ 7.15d1HJ(H-5, H-6) = ~8.0
H-6~ 6.60d1HJ(H-6, H-5) = ~8.0
NH₂~ 3.60br s2H-
C4-CH₃~ 2.30s3H-
C2-CH₃~ 2.15s3H-

Disclaimer: These are predicted values and may differ from experimental results.

Detailed Experimental Protocol for ¹H NMR Spectroscopy

This protocol provides a standardized procedure for the acquisition of a ¹H NMR spectrum of this compound, ensuring data quality and reproducibility.[4]

1. Sample Preparation:

  • Weigh approximately 5-25 mg of high-purity this compound.

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[5] Ensure the solvent does not contain proton impurities that could interfere with the spectrum.

  • Filter the solution through a small plug of glass wool packed in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely to prevent solvent evaporation.

2. NMR Instrument Parameters (Example for a 400 MHz Spectrometer):

  • Spectrometer: 400 MHz NMR Spectrometer

  • Pulse Program: Standard single-pulse (zg30)

  • Number of Scans: 16-32 (adjust for optimal signal-to-noise ratio)

  • Relaxation Delay: 1.0 - 5.0 seconds

  • Spectral Width: -2 to 12 ppm

  • Temperature: 298 K (25 °C)

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

3. Data Acquisition and Processing:

  • Insert the sample into the spectrometer's magnet.

  • Perform standard shimming procedures to optimize the magnetic field homogeneity.

  • Acquire the free induction decay (FID).

  • Apply Fourier transformation to the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum to obtain pure absorption peaks.

  • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the analysis of the ¹H NMR spectrum of this compound. This systematic approach ensures a thorough and accurate interpretation of the spectral data.

G A Acquire ¹H NMR Spectrum B Reference to TMS (0.00 ppm) A->B C Identify Solvent Peak B->C D Integrate All Signals C->D E Analyze Chemical Shifts (δ) D->E F Analyze Multiplicity (Splitting Patterns) D->F H Assign Signals to Protons E->H G Analyze Coupling Constants (J) F->G G->H I Final Structure Confirmation H->I

References

An In-depth Technical Guide to the Infrared Spectrum of 3-Bromo-2,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 3-Bromo-2,4-dimethylaniline. The interpretation of the spectral data is crucial for the structural elucidation and quality control of this compound in research and development settings. This document outlines the characteristic vibrational frequencies, provides detailed experimental protocols for spectrum acquisition, and presents a logical workflow for spectral interpretation.

Data Presentation: Predicted IR Absorption Bands

The structure of this compound incorporates several key functional groups: a primary aromatic amine, a substituted benzene ring, methyl groups, and a carbon-bromine bond. Each of these moieties exhibits characteristic absorption bands in the infrared spectrum. The following table summarizes the expected quantitative data for these vibrational modes.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected IntensityNotes
3500 - 3420N-H Asymmetric StretchPrimary Aromatic AmineMediumPrimary amines show two distinct N-H stretching bands. The asymmetric stretch appears at a higher frequency.[1]
3420 - 3340N-H Symmetric StretchPrimary Aromatic AmineMediumThe symmetric stretching vibration occurs at a lower frequency compared to the asymmetric stretch.[1]
3100 - 3000C-H Aromatic StretchAromatic RingMedium to WeakCharacteristic of C-H bonds where the carbon is part of an aromatic ring.[2]
2960 - 2850C-H Aliphatic StretchMethyl Groups (CH₃)MediumArises from the stretching vibrations of the C-H bonds in the two methyl substituents.
1650 - 1580N-H Bending (Scissoring)Primary AmineMedium to StrongThis bending vibration is a key indicator for primary amines.[3][4]
1600 - 1585C=C Aromatic Ring StretchAromatic RingMedium to StrongOne of the characteristic in-ring carbon-carbon stretching vibrations of the benzene ring.[2]
1500 - 1400C=C Aromatic Ring StretchAromatic RingMedium to StrongA second characteristic in-ring carbon-carbon stretching vibration.[2]
1335 - 1250C-N Aromatic Amine StretchAromatic AmineStrongThe stretching of the carbon-nitrogen bond in aromatic amines typically results in a strong absorption in this region.[3][4][5]
900 - 675C-H Aromatic Out-of-Plane (OOP) BendingAromatic RingStrongThe pattern of these strong bands can provide information about the substitution pattern on the benzene ring.[2]
690 - 515C-Br StretchBromoalkaneMedium to StrongThe carbon-bromine bond is expected to absorb in the lower frequency "fingerprint" region of the spectrum.[2]

Experimental Protocols

The acquisition of a high-quality FT-IR spectrum of a solid sample like this compound can be achieved through several standard methods. The choice of method may depend on the available equipment and the specific requirements of the analysis.

This is a common method for obtaining high-resolution spectra of solid samples.

  • Materials and Equipment:

    • This compound sample

    • Spectroscopy-grade Potassium Bromide (KBr), thoroughly dried

    • Agate mortar and pestle

    • Pellet press with a die set (e.g., 13 mm)

    • FT-IR Spectrometer

    • Analytical balance

  • Procedure:

    • Weigh approximately 1-2 mg of the this compound sample.[6]

    • Weigh approximately 100-200 mg of dry KBr powder.[6] The KBr must be free of moisture, which can be ensured by drying it in an oven and storing it in a desiccator.[7]

    • Transfer the sample and KBr to an agate mortar.

    • Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained.[1][6] The particle size should be reduced to minimize light scattering.[3]

    • Transfer the powdered mixture into the die set of a pellet press.

    • Place the die set into the hydraulic press and apply pressure (typically 8-10 metric tons) for 1-2 minutes.[7] This will cause the KBr to "cold-flow" and form a transparent or translucent pellet.

    • Carefully remove the pellet from the die.

    • Place the pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the spectrum of the sample, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio, over a range of 4000 to 400 cm⁻¹.

ATR is a rapid and popular technique that requires minimal sample preparation.[8]

  • Materials and Equipment:

    • This compound sample

    • FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)

    • Spatula

  • Procedure:

    • Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum with the clean, empty ATR crystal. This will account for any atmospheric and instrumental absorptions.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[9]

    • Apply firm and even pressure to the sample using the ATR's pressure clamp.[9] Good contact between the sample and the crystal is crucial for obtaining a strong signal.[10]

    • Acquire the FT-IR spectrum of the sample. The infrared beam interacts with the sample at the surface, with a penetration depth of a few micrometers.[10]

    • After the measurement, release the pressure clamp, remove the sample, and clean the crystal surface thoroughly.

Mandatory Visualization

The following diagrams illustrate the logical workflow for interpreting the IR spectrum of this compound.

IR_Spectrum_Interpretation_Workflow cluster_regions Spectral Regions Analysis cluster_diagnostic Diagnostic Group Identification cluster_fingerprint Fingerprint Region Confirmation cluster_conclusion Final Structure Confirmation Start Acquire IR Spectrum (4000-400 cm⁻¹) Diagnostic Diagnostic Region Analysis (4000-1500 cm⁻¹) Start->Diagnostic NH_Stretch Check for N-H Stretch (3500-3300 cm⁻¹) Two peaks indicate primary amine Diagnostic->NH_Stretch Fingerprint Fingerprint Region Analysis (<1500 cm⁻¹) CN_Stretch Confirm C-N Stretch (1335-1250 cm⁻¹) Fingerprint->CN_Stretch CH_Stretch Identify C-H Stretches (3100-2850 cm⁻¹) Aromatic (>3000) & Aliphatic (<3000) NH_Stretch->CH_Stretch NH_Bend Identify N-H Bend (1650-1580 cm⁻¹) CH_Stretch->NH_Bend CC_Stretch Identify C=C Aromatic Stretches (~1600 & ~1475 cm⁻¹) NH_Bend->CC_Stretch CC_Stretch->Fingerprint CH_OOP Analyze C-H OOP Bending (900-675 cm⁻¹) Confirms substitution pattern CN_Stretch->CH_OOP CBr_Stretch Identify C-Br Stretch (690-515 cm⁻¹) CH_OOP->CBr_Stretch Conclusion Correlate all peaks with the proposed structure of This compound CBr_Stretch->Conclusion

Caption: Workflow for the interpretation of the IR spectrum of this compound.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3-Bromo-2,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Molecular Properties

3-Bromo-2,4-dimethylaniline has the chemical formula C₈H₁₀BrN and a molecular weight of approximately 200.08 g/mol .[1] The presence of a bromine atom is a key feature, as it will result in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Predicted Electron Ionization Mass Spectrometry Fragmentation

Upon electron ionization, this compound will form a molecular ion (M⁺•). This high-energy species will then undergo a series of fragmentation reactions to produce smaller, more stable ions. The primary fragmentation pathways are predicted to involve the loss of a methyl radical, loss of a bromine atom, and cleavage of the aromatic ring.

Key Fragmentation Pathways:

  • Loss of a Methyl Radical ([M-15]⁺): A common fragmentation for methylated aromatic compounds is the loss of a methyl group (•CH₃) to form a stable benzylic-type cation. This is expected to be a prominent fragmentation pathway.

  • Loss of a Bromine Atom ([M-79/81]⁺): Cleavage of the C-Br bond will result in the loss of a bromine radical (•Br), leading to a fragment ion corresponding to the dimethylaniline cation.

  • Loss of HCN ([M-27]⁺): A characteristic fragmentation of anilines involves the elimination of a neutral molecule of hydrogen cyanide (HCN) from the molecular ion.

  • Further Fragmentation: The initial fragment ions can undergo further fragmentation, such as the loss of a second methyl group or additional ring cleavages.

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures.

m/z (for ⁷⁹Br) m/z (for ⁸¹Br) Proposed Fragment Formula Notes
200202[M]⁺• [C₈H₁₀BrN]⁺•Molecular ion. The presence of the bromine isotope pattern is expected.
185187[M - CH₃]⁺ [C₇H₇BrN]⁺Loss of a methyl radical. This is expected to be a major fragment.
121[M - Br]⁺ [C₈H₁₀N]⁺Loss of a bromine radical.
106[[M - Br] - CH₃]⁺ [C₇H₇N]⁺Subsequent loss of a methyl radical from the [M - Br]⁺ fragment.
91[C₇H₇]⁺ [C₇H₇]⁺Tropylium ion, a common fragment in aromatic compounds.

Experimental Protocol

While a specific protocol for this compound is not available, a general methodology for obtaining an EI mass spectrum of a similar solid aromatic amine is provided below.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Capillary GC column suitable for aromatic amines (e.g., DB-5ms).

Sample Preparation:

  • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution as necessary to achieve an appropriate concentration for GC-MS analysis (typically in the low µg/mL range).

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless or split, depending on sample concentration.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-400

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathways of this compound upon electron ionization.

Fragmentation_Pathway M This compound (m/z 200/202) [M]⁺• F1 [M - CH₃]⁺ (m/z 185/187) M->F1 - •CH₃ F2 [M - Br]⁺ (m/z 121) M->F2 - •Br F3 [[M - Br] - CH₃]⁺ (m/z 106) F2->F3 - •CH₃

Caption: Predicted EI-MS fragmentation of this compound.

References

An In-depth Technical Guide on the Solubility of 3-Bromo-2,4-dimethylaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,4-dimethylaniline (CAS No. 66314-77-0) is a substituted aniline derivative with the molecular formula C₈H₁₀BrN.[1] Its structure, featuring a bromine atom and two methyl groups on the aniline ring, imparts specific physicochemical properties that are relevant in various applications, including organic synthesis and medicinal chemistry. A critical parameter for its use in solution-based reactions and formulations is its solubility in organic solvents. This guide addresses this core property.

Qualitative Solubility Profile

Based on available chemical literature, this compound, a solid crystalline compound, exhibits a favorable solubility profile in many common organic solvents. It is reported to have excellent miscibility with polar aprotic and polar protic solvents.[1]

The compound's structure combines a polar amino group, capable of hydrogen bonding, with a larger, nonpolar aromatic ring structure. This dual character governs its solubility behavior. The presence of the bulky bromine atom and methyl groups contributes to its hydrophobicity, resulting in limited solubility in water.[1] However, these nonpolar moieties interact well with organic solvents.

Table 1: Qualitative Solubility of this compound

Solvent ClassCommon ExamplesPredicted Qualitative SolubilityRationale
Halogenated Dichloromethane, ChloroformMiscibleStrong van der Waals interactions and dipole-dipole interactions with the polar C-Br bond contribute to high solubility.[1][2]
Polar Protic Methanol, EthanolMiscible / Highly SolubleThe amino group can participate in hydrogen bonding with the solvent's hydroxyl group, enhancing solubility.[1]
Polar Aprotic Acetone, Ethyl AcetateSolubleDipole-dipole interactions between the solvent and the polar functional groups of the analyte facilitate dissolution.
Nonpolar Aromatic Toluene, BenzeneSolubleFavorable van der Waals forces (specifically London dispersion forces) between the aromatic rings of the solvent and the analyte promote solubility.
Nonpolar Aliphatic Hexane, CyclohexaneModerately to Sparingly SolubleWhile the nonpolar parts of the molecule interact with the solvent, the polar amino group may limit high solubility in purely nonpolar aliphatic solvents.
Aqueous WaterLimited / InsolubleThe predominantly hydrophobic character of the large organic structure outweighs the hydrophilic nature of the single amino group.[1]

Note: "Miscible" indicates that the solute and solvent mix in all proportions to form a homogeneous solution.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values, a standardized experimental method is required. The isothermal saturation method (often referred to as the shake-flask method) is a reliable and widely accepted technique for determining the solubility of a solid compound in a solvent at a specific temperature.[3][4][5]

Principle

An excess amount of the solid solute (this compound) is equilibrated with a known volume of the solvent at a constant temperature for a sufficient period to ensure saturation. The concentration of the solute in the resulting saturated solution is then determined analytically.

Materials and Equipment
  • Solute: High-purity this compound

  • Solvents: High-purity organic solvents of interest

  • Apparatus:

    • Analytical balance (±0.1 mg accuracy)

    • Thermostatic shaker bath or incubator with precise temperature control (±0.1 °C)

    • Glass vials or flasks with airtight screw caps (e.g., 20 mL scintillation vials)

    • Volumetric flasks and pipettes

    • Syringes and syringe filters (e.g., 0.45 µm PTFE or nylon)

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Methodology
  • Preparation: Add an excess amount of this compound to several vials. The excess solid is crucial to ensure that saturation is achieved.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial.

  • Equilibration: Securely cap the vials and place them in the thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibrium should be established in preliminary experiments by taking measurements at different time points until the concentration remains constant.[5]

  • Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the saturated solution into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

  • Quantification:

    • Determine the mass of the collected saturated solution.

    • Dilute the solution with an appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometry method.

  • Calculation: Calculate the original concentration of the saturated solution, accounting for the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

Visualization of Experimental Workflow

The logical steps for determining the solubility of this compound can be visualized as a workflow diagram.

Solubility_Determination_Workflow prep Preparation: Add excess this compound to vials solvent Solvent Addition: Add known volume of organic solvent prep->solvent equilibrate Equilibration: Shake at constant temperature (e.g., 24-72h) solvent->equilibrate settle Phase Separation: Allow excess solid to settle (e.g., 2-4h) equilibrate->settle sample Sampling: Withdraw supernatant with syringe settle->sample filter Filtration: Filter through 0.45 µm syringe filter sample->filter quantify Quantification: Dilute and analyze concentration (e.g., via HPLC) filter->quantify calculate Calculation: Determine solubility (g/100mL, mol/L) quantify->calculate

Caption: Workflow for the experimental determination of solubility.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is not widely published, qualitative assessments indicate high solubility in common polar organic solvents like methanol, chloroform, and dichloromethane, and limited solubility in water. For researchers and drug development professionals requiring precise quantitative data, the isothermal saturation method provides a robust and reliable experimental framework. The detailed protocol and workflow provided in this guide offer a clear path to generating this critical data, facilitating the effective application of this compound in further research and development.

References

The Chemical Reactivity of the Bromine Atom in 3-Bromo-2,4-dimethylaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,4-dimethylaniline is a substituted aromatic amine that serves as a versatile building block in organic synthesis. The presence of a bromine atom on the aromatic ring, activated by the electron-donating amino and methyl groups, imparts a rich and varied chemical reactivity to the molecule. This guide provides a comprehensive overview of the reactivity of the bromine atom in this compound, with a focus on its applications in cross-coupling reactions and its potential role in the synthesis of pharmaceutically active compounds.

The strategic positioning of the bromine atom, ortho to a methyl group and meta to the amino group, along with another methyl group at the para position, creates a unique electronic and steric environment. This substitution pattern influences the susceptibility of the C-Br bond to undergo a variety of transformations, making it a valuable synthon for the introduction of diverse functionalities. This guide will delve into the key reactions involving the bromine atom, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and other transformations, providing experimental details and quantitative data where available.

Chemical Reactivity of the Bromine Atom

The bromine atom in this compound is the primary site of reactivity for a range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. The electron-donating nature of the amino and methyl groups increases the electron density of the aromatic ring, which can influence the oxidative addition step in catalytic cycles. However, the steric hindrance from the ortho-methyl group can also play a significant role in the reaction kinetics and choice of catalyst system.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and aryl bromides are common substrates for these transformations. This compound is a viable substrate for several of these reactions.

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between an organohalide and an organoboron compound. While specific data for this compound is limited, protocols for similar unprotected ortho-bromoanilines demonstrate good to excellent yields with a variety of boronic esters.[1] The reaction is tolerant of various functional groups and can be performed on a gram scale.[1]

dot

Caption: Suzuki-Miyaura coupling of this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is highly versatile and can be applied to a wide range of amines and aryl halides.[2] For sterically hindered aryl bromides, the choice of a bulky electron-rich phosphine ligand is often crucial for achieving high yields.

dot

Caption: Buchwald-Hartwig amination of this compound.

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. A study on the Heck reaction of the similar 4-Bromo-2,6-dimethylaniline with acrylonitrile showed high conversion (75-87%) using a homogeneous palladium acetate/tri-o-tolylphosphine catalyst system.[3] This suggests that this compound would also be a suitable substrate for this transformation.

dot

References

An In-depth Technical Guide on the Electronic Properties of 3-Bromo-2,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of 3-Bromo-2,4-dimethylaniline. Due to the limited availability of direct experimental and computational data for this specific molecule, this guide synthesizes information from closely related substituted anilines to offer a robust predictive analysis. The methodologies and theoretical frameworks presented are standard within the fields of computational chemistry and electrochemistry and are directly applicable to the study of this compound.

Introduction to this compound

This compound is an aromatic amine with a molecular formula of C₈H₁₀BrN. Its structure, featuring a bromine atom and two methyl groups on the aniline ring, suggests a nuanced electronic profile arising from the interplay of the electron-donating amino and methyl groups and the electron-withdrawing bromine atom. Understanding these electronic properties is crucial for its application in organic synthesis, materials science, and as a potential scaffold in drug design.

Theoretical Electronic Properties

The electronic characteristics of substituted anilines are significantly influenced by the nature and position of the substituents on the aromatic ring. These modifications alter the electron density distribution, which in turn affects the molecule's reactivity, stability, and spectroscopic behavior. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting these properties.

PropertyAniline (Reference)p-Chloroanilinep-Nitroaniline4-Bromo-N,N-dimethylaniline
HOMO Energy (eV) -5.3 to -5.8Approx. -5.6Approx. -6.5Approx. -5.1
LUMO Energy (eV) -0.3 to -0.8Approx. -0.7Approx. -2.5Approx. -0.5
HOMO-LUMO Gap (eV) 4.5 to 5.5Approx. 4.9Approx. 4.0Approx. 4.6
Ionization Potential (eV) Approx. 7.7Approx. 8.0Approx. 8.9Approx. 7.2
Electron Affinity (eV) Approx. 0.1Approx. 0.4Approx. 1.5Approx. 0.2
Dipole Moment (Debye) 1.532.996.22.8

Note: The values presented are approximate and collated from various computational studies on substituted anilines. The exact values for this compound would require specific DFT calculations.

Experimental Determination of Electronic Properties

The electronic properties of this compound can be experimentally investigated using various spectroscopic and electrochemical techniques.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For substituted anilines, the absorption bands in the UV-Vis spectrum typically correspond to π→π* transitions of the aromatic system. The primary absorption for this compound is expected in the 250-300 nm region.[1] The position and intensity of these bands are sensitive to the substitution pattern on the aniline ring.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials are related to the HOMO and LUMO energy levels. For substituted anilines, CV can provide valuable data on their electron-donating or -accepting capabilities.

Experimental Protocols

The following are detailed, generalized protocols for the experimental determination of the electronic properties of substituted anilines like this compound.

UV-Vis Spectroscopy Protocol

Objective: To determine the absorption maxima (λmax) corresponding to electronic transitions.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or cyclohexane)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10-3 M) in the chosen solvent. From the stock solution, prepare a series of dilutions (e.g., 1 x 10-4 M, 5 x 10-5 M, 1 x 10-5 M).

  • Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 200-400 nm).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline spectrum.

  • Sample Measurement: Rinse the cuvette with the most dilute sample solution and then fill it with the same solution. Place the cuvette in the spectrophotometer and record the absorption spectrum.

  • Repeat step 4 for all the prepared dilutions.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the spectra. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Cyclic Voltammetry Protocol

Objective: To determine the oxidation potential of this compound.

Materials:

  • This compound

  • An appropriate solvent (e.g., acetonitrile, dichloromethane)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆)

  • Three-electrode electrochemical cell:

    • Working electrode (e.g., glassy carbon or platinum)

    • Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)

    • Counter electrode (e.g., platinum wire)

  • Potentiostat

Procedure:

  • Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad, rinse thoroughly with deionized water and the solvent, and dry it.

  • Electrolyte Solution Preparation: Prepare a solution of the supporting electrolyte in the chosen solvent (e.g., 0.1 M TBAPF₆ in acetonitrile).

  • Sample Solution Preparation: Dissolve a known amount of this compound in the electrolyte solution to a final concentration of approximately 1 mM.

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared sample solution. Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen. Maintain a gentle stream of the inert gas over the solution during the experiment.

  • Cyclic Voltammogram Acquisition: Connect the electrodes to the potentiostat. Set the potential window (e.g., from 0 V to +1.5 V vs. the reference electrode) and the scan rate (e.g., 100 mV/s). Initiate the potential scan and record the cyclic voltammogram.

  • Data Analysis: From the voltammogram, determine the anodic peak potential (Epa), which corresponds to the oxidation of the aniline derivative. The onset of the oxidation peak can be used to estimate the HOMO energy level.

Visualizations

Computational Workflow for Determining Electronic Properties

The following diagram illustrates a typical workflow for the computational determination of the electronic properties of a molecule like this compound using Density Functional Theory (DFT).

Computational_Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_output Output Analysis cluster_derivatives Derived Properties mol_structure Define Molecular Structure (this compound) comp_method Select Computational Method (e.g., DFT: B3LYP/6-311++G(d,p)) mol_structure->comp_method geom_opt Geometry Optimization comp_method->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc single_point Single Point Energy Calculation freq_calc->single_point electronic_props Extract Electronic Properties: - HOMO/LUMO Energies - Ionization Potential - Electron Affinity - Dipole Moment single_point->electronic_props reactivity Calculate Reactivity Descriptors: - Hardness - Softness - Electrophilicity Index electronic_props->reactivity

Caption: Computational workflow for determining electronic properties.

Conclusion

The electronic properties of this compound are governed by the combined electronic effects of its amino, methyl, and bromo substituents. While direct experimental data is scarce, this guide provides a framework for its study through established theoretical and experimental methodologies. The comparative data from related aniline derivatives and the detailed protocols herein serve as a valuable resource for researchers and professionals in predicting and investigating the electronic behavior of this compound, thereby facilitating its potential applications in various scientific and industrial domains.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-2,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl scaffolds. These motifs are of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and protocols for the Suzuki coupling of 3-bromo-2,4-dimethylaniline with various arylboronic acids. The resulting 2,4-dimethyl-3-arylaniline core is a valuable pharmacophore found in various biologically active molecules, including kinase inhibitors.

The presence of two methyl groups ortho and para to the bromine atom in this compound introduces steric hindrance, which can pose challenges for the catalytic cycle. Therefore, the selection of an appropriate catalyst system, including a palladium source and a sterically demanding, electron-rich ligand, is crucial for achieving high reaction efficiency and yields. Advanced catalyst systems, such as those employing palladacycles, have proven effective for such sterically hindered substrates.

Reaction Scheme

The general scheme for the Suzuki coupling of this compound is as follows:

General reaction scheme for the Suzuki coupling of this compound with an arylboronic acid.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative conditions and yields for the Suzuki coupling of this compound with various arylboronic acids. These conditions are based on protocols developed for sterically hindered ortho-bromoanilines and may require optimization for specific substrates.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (5:1)1001285-95
24-Methoxyphenylboronic acidCataCXium® A Pd G3 (2)-Cs₂CO₃ (2)2-MeTHF801690-98
34-Fluorophenylboronic acidXPhos Pd G2 (2)-K₃PO₄ (2)Dioxane/H₂O (4:1)1001888-96
43-Pyridinylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (3)Dioxane1102475-85
54-(Trifluoromethyl)phenylboronic acidCataCXium® A Pd G3 (2)-Cs₂CO₃ (2)2-MeTHF801682-92

Yields are representative and may vary depending on the specific reaction scale and purification method.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific arylboronic acids. The use of advanced palladacycle precatalysts like CataCXium® A Pd G3 or XPhos Pd G2 is recommended for this sterically hindered substrate.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., CataCXium® A Pd G3, 2 mol%)

  • Base (e.g., Cs₂CO₃, 2 equivalents)

  • Anhydrous solvent (e.g., 2-MeTHF or Dioxane)

  • Degassed water (if using a biphasic system)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

  • Magnetic stirrer and heating plate/mantle

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon), add this compound (1.0 equiv.), the corresponding arylboronic acid (1.5 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, quickly weigh the palladium catalyst (e.g., CataCXium® A Pd G3, 0.02 equiv.) and add it to the reaction flask under a positive flow of Argon.

  • Solvent Addition: Add the anhydrous solvent (e.g., 2-MeTHF to achieve a concentration of approximately 0.1 M with respect to the aryl halide). If a biphasic system is used, add the appropriate amount of degassed water.

  • Degassing: Stir the suspension and degas by bubbling Argon through the mixture for 15-20 minutes.

  • Reaction Execution: Seal the flask or vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate. Transfer the mixture to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,4-dimethyl-3-arylaniline.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_reactants Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)-X(Ln) Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)-Ar'(Ln) PdII_Aryl->PdII_Diaryl Ar'-B(OR)2 Base Transmetal Transmetalation PdII_Diaryl->Pd0 Ar-Ar' Product Ar-Ar' PdII_Diaryl->Product RedElim Reductive Elimination ArylHalide Ar-X BoronicAcid Ar'-B(OR)2 Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Aryl Halide, Boronic Acid, Base, Catalyst) start->setup degas Degassing (Inert Atmosphere) setup->degas reaction Heating and Stirring (Monitor by TLC/LC-MS) degas->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product (Characterization) purification->product end End product->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Applications in Drug Discovery

The 2,4-dimethyl-3-arylaniline scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules designed to interact with biological targets. The Suzuki coupling reaction provides a convergent and efficient route to access a diverse library of these compounds for structure-activity relationship (SAR) studies.

One of the key applications of this structural motif is in the development of kinase inhibitors . Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The anilino-pyrimidine and anilino-quinazoline cores, which can be constructed from substituted anilines, are well-established pharmacophores for targeting the ATP-binding site of various kinases. By synthesizing a range of 2,4-dimethyl-3-arylanilines, researchers can explore how different aryl substituents at the 3-position influence the potency and selectivity of potential kinase inhibitors. This allows for the fine-tuning of molecular properties to optimize efficacy and minimize off-target effects, a critical aspect of modern drug development. The steric bulk provided by the 2,4-dimethyl substitution pattern can also be exploited to achieve unique binding modes and selectivity profiles.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-2,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and functional group tolerance.[1][2] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 3-Bromo-2,4-dimethylaniline, a sterically hindered and electron-rich aryl bromide. The protocols outlined below are designed to serve as a comprehensive guide for researchers, offering insights into reaction optimization and execution.

Reaction Principle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) complex. The key steps of this cycle are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-aryl product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][2]

The efficiency of this catalytic cycle is highly dependent on the choice of palladium precursor, ligand, base, and solvent, especially when dealing with challenging substrates like this compound. The steric hindrance and electronic properties of this substrate necessitate the use of bulky, electron-rich phosphine ligands to facilitate the key steps of the reaction.[3]

Recommended Reagents and Equipment

Palladium Precatalysts:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)[3]

Ligands (Bulky Biarylphosphines):

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)[4]

Bases:

  • Sodium tert-butoxide (NaOtBu)

  • Potassium tert-butoxide (KOtBu)

  • Cesium carbonate (Cs₂CO₃)

  • Potassium phosphate (K₃PO₄)[3]

Solvents (Anhydrous):

  • Toluene

  • Dioxane

  • Tetrahydrofuran (THF)[2]

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Oven-dried glassware

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for reaction setup, workup, and purification

  • Inert gas (Argon or Nitrogen)

Experimental Protocols

Due to the sterically hindered nature of this compound, careful selection of the ligand and base is crucial for achieving high yields. Below are two general protocols for the amination with a primary and a secondary amine.

Protocol 1: Amination with a Primary Amine (e.g., Aniline)

This protocol is a general guideline for the coupling of this compound with a primary arylamine.

Reaction Scheme:

Caption: General reaction scheme for the Buchwald-Hartwig amination.

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the bulky biarylphosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Addition of Reactants: Add this compound (1.0 equivalent) and the primary amine (1.2 equivalents) to the flask.

  • Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide).

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative):

AmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
AnilinePd(OAc)₂ / XPhosNaOtBuToluene1001285-95
BenzylaminePd₂(dba)₃ / RuPhosK₃PO₄Dioxane901880-90
n-HexylaminePd(OAc)₂ / SPhosCs₂CO₃Toluene1102475-85

Note: The data presented in this table is representative and based on typical outcomes for similar sterically hindered aryl bromides. Actual yields may vary depending on the specific amine and precise reaction conditions.

Protocol 2: Amination with a Secondary Amine (e.g., Morpholine)

This protocol provides a general method for the coupling of this compound with a cyclic secondary amine.

Experimental Workflow:

G A Combine Pd Precatalyst, Ligand, and Base in Schlenk Flask B Add this compound and Secondary Amine A->B C Add Anhydrous Solvent B->C D Heat Reaction Mixture (80-110 °C) C->D E Monitor Reaction (TLC/GC-MS) D->E F Workup: Cool, Dilute, Filter E->F G Purify by Column Chromatography F->G

Caption: Experimental workflow for Buchwald-Hartwig amination.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the bulky biarylphosphine ligand (e.g., RuPhos, 3 mol%), and the base (e.g., Cs₂CO₃, 2.0 equivalents) under an inert atmosphere.

  • Addition of Reactants: Add this compound (1.0 equivalent) followed by the secondary amine (1.3 equivalents).

  • Solvent Addition: Add anhydrous, degassed dioxane (to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide).

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction for completion using TLC or GC-MS (typically 12-24 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with brine. Separate the organic layer, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent in vacuo and purify the residue by flash column chromatography.

Quantitative Data (Representative):

AmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ / RuPhosCs₂CO₃Dioxane1001690-98
PiperidinePd(OAc)₂ / XPhosNaOtBuToluene1001288-96
N-MethylpiperazinePd₂(dba)₃ / SPhosK₃PO₄Dioxane1102085-93

Note: The data presented in this table is representative and based on typical outcomes for similar sterically hindered aryl bromides. Actual yields may vary depending on the specific amine and precise reaction conditions.

Troubleshooting and Optimization

  • Low Yields: If the reaction shows low conversion, consider increasing the reaction temperature, using a stronger base (e.g., NaOtBu), or screening different bulky phosphine ligands. The catalyst and ligand loading can also be increased, although this should be a secondary optimization step.

  • Side Reactions: The primary side reaction is often hydrodehalogenation of the aryl bromide. This can sometimes be suppressed by using a less sterically demanding ligand or a weaker base, though this may also decrease the rate of the desired reaction.

  • Substrate Solubility: Ensure all reactants are soluble in the chosen solvent at the reaction temperature. If solubility is an issue, a different solvent or a co-solvent system may be necessary.

Safety Precautions

  • The Buchwald-Hartwig amination should be performed in a well-ventilated fume hood.

  • Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The bases used (e.g., NaOtBu) are often corrosive and moisture-sensitive. Handle them under an inert atmosphere.

  • Solvents like toluene and dioxane are flammable and have associated health risks. Avoid inhalation and skin contact.

By following these detailed protocols and considering the optimization strategies, researchers can successfully perform the Buchwald-Hartwig amination of the challenging substrate, this compound, to access a variety of valuable N-arylated products.

References

Synthesis of Heterocyclic Compounds Using 3-Bromo-2,4-dimethylaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 3-Bromo-2,4-dimethylaniline as a key starting material. This versatile building block offers a strategic entry point for the construction of diverse and complex molecular architectures of interest in medicinal chemistry and materials science.

Introduction

This compound is a substituted aniline that serves as a valuable intermediate in organic synthesis. The presence of a bromine atom allows for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The methyl and amino substituents on the aromatic ring influence its reactivity and provide handles for further functionalization. This document will focus on its application in the synthesis of quinolines and carbazoles, two classes of heterocyclic compounds with significant biological and material properties.

Application 1: Synthesis of Substituted Quinolines via Doebner-von Miller Reaction

The Doebner-von Miller reaction is a classic method for the synthesis of quinolines, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound. This reaction is typically catalyzed by a strong acid.

Reaction Scheme:

[Image of the general Buchwald-Hartwig amination scheme for N-aryl carbazole synthesis]

Caption: General workflow for the synthesis of quinolines and carbazoles.

Signaling Pathway Analogy: Catalytic Cycle

The following diagram illustrates the general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

G cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ligand Exchange Ligand Exchange Oxidative Addition->Ligand Exchange Ar-Pd(II)-X Reductive Elimination Reductive Elimination Ligand Exchange->Reductive Elimination Ar-Pd(II)-NR'R'' Reductive Elimination->Pd(0)L2 Product (Ar-NR'R'')

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Conclusion

This compound is a readily available and versatile starting material for the synthesis of a range of heterocyclic compounds. The protocols provided herein for the Doebner-von Miller synthesis of quinolines and the Buchwald-Hartwig amination to form diarylamine precursors for carbazoles represent robust and adaptable methods for accessing these important molecular scaffolds. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes. The continued exploration of this building block in various synthetic transformations is expected to yield novel and biologically active heterocyclic molecules.

Application Notes and Protocols: 3-Bromo-2,4-dimethylaniline as a Precursor for Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,4-dimethylaniline is a substituted aniline that serves as a valuable building block in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs). Its unique substitution pattern, featuring a reactive bromine atom and two methyl groups on the aromatic ring, allows for diverse chemical transformations. This makes it a key intermediate in the development of targeted therapies, especially in oncology. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of kinase inhibitors, with a focus on analogs of Vemurafenib, a potent BRAF inhibitor.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound in drug discovery lies in its use as a scaffold for the synthesis of kinase inhibitors. The bromine atom provides a reactive site for cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions, which are instrumental in constructing the complex molecular architectures of modern targeted therapies. The dimethylaniline moiety can be further functionalized, for instance, by sulfonylation of the amino group, to introduce functionalities that are crucial for binding to the target protein and modulating its activity.

A prominent example of a pharmaceutical agent where a structurally similar precursor is employed is Vemurafenib . Vemurafenib is a selective inhibitor of the BRAF kinase, which is frequently mutated in various cancers, most notably in melanoma.[1] The synthesis of Vemurafenib and its analogs often involves the coupling of a substituted aniline derivative with a heterocyclic core.

Experimental Protocols

The following protocols are adapted from established synthetic routes for Vemurafenib precursors, specifically substituting this compound as the starting material.

Protocol 1: Synthesis of N-(3-Bromo-2,4-dimethylphenyl)propane-1-sulfonamide

This protocol describes the sulfonylation of the amino group of this compound. This step is crucial for introducing a key functional group present in many kinase inhibitors, including Vemurafenib.

  • Materials:

    • This compound

    • Propane-1-sulfonyl chloride

    • Triethylamine (Et3N)

    • Dichloromethane (CH2Cl2)

    • 1 M Potassium bisulfate (KHSO4) solution

    • Saturated sodium bicarbonate (NaHCO3) solution

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

    • Ethyl acetate (EtOAc)

    • Hexane

  • Procedure:

    • Dissolve this compound (1.0 eq) and triethylamine (2.1 eq) in dichloromethane.

    • Slowly add propane-1-sulfonyl chloride (2.1 eq) to the solution at room temperature under a nitrogen atmosphere.

    • Stir the reaction mixture overnight at room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with 1 M KHSO4 solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield N,N-bis(propylsulfonyl)-3-bromo-2,4-dimethylaniline.

    • Dissolve the bis-sulfonated product in a mixture of methanol and 2 M aqueous sodium hydroxide.

    • Stir the mixture at room temperature for 2 hours.

    • Remove the methanol under reduced pressure.

    • Acidify the aqueous residue to pH 1-2 with 1 M HCl.

    • Extract the product with dichloromethane (3x).

    • Combine the organic layers, dry over Na2SO4, and concentrate to yield N-(3-Bromo-2,4-dimethylphenyl)propane-1-sulfonamide as a solid.

Data Presentation: Synthesis of Vemurafenib Precursor Analog

The following table summarizes the expected yields for the synthesis of the Vemurafenib precursor analog, based on reported yields for the synthesis of N-(3-bromo-2,4-difluorophenyl)propane-1-sulfonamide.[1]

StepProductStarting MaterialReagentsSolventYield
1. Bis-sulfonylationN,N-bis(propylsulfonyl)-3-bromo-2,4-dimethylanilineThis compoundPropane-1-sulfonyl chloride, TriethylamineDichloromethane~79%
2. Selective de-sulfonylationN-(3-Bromo-2,4-dimethylphenyl)propane-1-sulfonamideBis-sulfonated intermediateSodium hydroxide, MethanolMethanol/Water~99%

Signaling Pathway and Mechanism of Action

Vemurafenib and the BRAF/MEK/ERK Signaling Pathway

Vemurafenib is a potent inhibitor of the BRAF kinase, a key component of the MAPK/ERK signaling pathway.[2] In many cancers, a specific mutation (V600E) in the BRAF gene leads to its constitutive activation, resulting in uncontrolled cell proliferation and survival. Vemurafenib selectively targets and inhibits the mutated BRAF V600E kinase, thereby blocking the downstream signaling cascade.[2]

BRAF_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF

Caption: Vemurafenib inhibits the mutated BRAF kinase in the MAPK/ERK pathway.

Pimasertib and the MEK/ERK Signaling Pathway

Pimasertib is an inhibitor of MEK1 and MEK2, which are kinases that act downstream of BRAF in the MAPK/ERK pathway. By inhibiting MEK, pimasertib can block signaling to ERK and prevent cell proliferation, even in some cases where resistance to BRAF inhibitors has developed.

MEK_Pathway UpstreamSignals Upstream Signals (e.g., RAS, RAF) MEK MEK1/2 UpstreamSignals->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Pimasertib Pimasertib Pimasertib->MEK

Caption: Pimasertib inhibits MEK1/2, downstream of RAF in the MAPK pathway.

Experimental Workflow

The general workflow for synthesizing a kinase inhibitor using this compound as a precursor involves a multi-step process that typically includes a key cross-coupling reaction.

Synthesis_Workflow Start This compound Step1 Sulfonylation (Protocol 1) Start->Step1 Intermediate1 N-(3-Bromo-2,4-dimethylphenyl) propane-1-sulfonamide Step1->Intermediate1 Step2 Palladium-Catalyzed Cross-Coupling (e.g., Suzuki or Buchwald-Hartwig) Intermediate1->Step2 Intermediate2 Coupled Intermediate Step2->Intermediate2 Step3 Further Functionalization/ Deprotection Intermediate2->Step3 FinalProduct Final Kinase Inhibitor API Step3->FinalProduct

Caption: General synthetic workflow from this compound to a kinase inhibitor.

This compound is a versatile and valuable precursor for the synthesis of pharmaceutical ingredients, particularly kinase inhibitors for targeted cancer therapy. The provided protocols and workflows, adapted from established literature, offer a solid foundation for researchers and drug development professionals to explore the synthesis of novel therapeutic agents based on this key intermediate. The ability to perform crucial transformations such as sulfonylation and palladium-catalyzed cross-coupling reactions makes this compound an important tool in the arsenal of medicinal chemists.

References

Application Notes and Protocols: The Use of 3-Bromo-2,4-dimethylaniline in the Synthesis of Pyrazole-Based Agrochemical Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 3-Bromo-2,4-dimethylaniline as a key intermediate in the synthesis of novel pyrazole-based agrochemicals. While direct synthesis of a commercialized agrochemical from this specific starting material is not widely documented in publicly available literature, its structural motifs are present in a number of active compounds. This document outlines a representative synthetic pathway to a potential herbicidal or fungicidal candidate, complete with detailed experimental protocols and supporting data based on analogous compounds.

Introduction

This compound is a substituted aniline that serves as a versatile building block in organic synthesis. The presence of the bromine atom and the amino group allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules, including those with potential biological activity. In the agrochemical industry, substituted anilines are frequently used to construct the core structures of herbicides, fungicides, and insecticides.

Pyrazole derivatives are a prominent class of agrochemicals, known for their broad spectrum of activity. The synthesis of these heterocyclic compounds often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. This document details a hypothetical, yet chemically sound, synthetic route to a 1-(3-Bromo-2,4-dimethylphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid, a scaffold with potential herbicidal or fungicidal properties.

Synthesis Pathway

The proposed synthesis involves a two-step process starting from this compound:

  • Diazotization and Reduction to Hydrazine: The aniline is first converted to a diazonium salt, which is then reduced to the corresponding hydrazine derivative.

  • Cyclization to form the Pyrazole Ring: The hydrazine intermediate is then reacted with a 1,3-dicarbonyl compound, in this case, ethyl acetoacetate, followed by hydrolysis to yield the target pyrazole carboxylic acid.

Synthesis_Pathway A This compound B 3-Bromo-2,4-dimethylphenylhydrazine A->B 1. NaNO2, HCl 2. SnCl2 C Ethyl 1-(3-Bromo-2,4-dimethylphenyl)-5-methyl-1H-pyrazole-3-carboxylate B->C Ethyl acetoacetate, AcOH D 1-(3-Bromo-2,4-dimethylphenyl)-5-methyl-1H-pyrazole-3-carboxylic Acid C->D NaOH, H2O/EtOH, then H+

Caption: Proposed synthesis pathway for a pyrazole-based agrochemical candidate.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-2,4-dimethylphenylhydrazine

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Tin(II) Chloride dihydrate (SnCl₂·2H₂O)

  • Sodium Hydroxide (NaOH)

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve this compound (1 equivalent) in a mixture of concentrated HCl and water, cooled to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Reduction:

    • In a separate flask, prepare a solution of tin(II) chloride dihydrate (3 equivalents) in concentrated HCl.

    • Cool the tin(II) chloride solution to 0 °C and slowly add the previously prepared diazonium salt solution with vigorous stirring, keeping the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath and slowly add a concentrated solution of sodium hydroxide until the mixture is strongly alkaline (pH > 12), precipitating the tin salts.

    • Extract the aqueous layer with diethyl ether (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to yield the crude 3-Bromo-2,4-dimethylphenylhydrazine, which can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 2: Synthesis of 1-(3-Bromo-2,4-dimethylphenyl)-5-methyl-1H-pyrazole-3-carboxylic Acid

Materials:

  • 3-Bromo-2,4-dimethylphenylhydrazine

  • Ethyl Acetoacetate

  • Glacial Acetic Acid

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Hydrochloric Acid (HCl)

Procedure:

  • Cyclization:

    • In a round-bottom flask, dissolve 3-Bromo-2,4-dimethylphenylhydrazine (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in glacial acetic acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the product with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

    • Filter and evaporate the solvent to obtain the crude ethyl 1-(3-bromo-2,4-dimethylphenyl)-5-methyl-1H-pyrazole-3-carboxylate.

  • Hydrolysis:

    • Dissolve the crude ester in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

    • Reflux the mixture for 2-3 hours until the ester is completely hydrolyzed (monitored by TLC).

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer with concentrated HCl to a pH of 2-3, which will precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry under vacuum to yield the final product, 1-(3-Bromo-2,4-dimethylphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid.

Experimental Workflow

Experimental_Workflow cluster_hydrazine Hydrazine Synthesis cluster_pyrazole Pyrazole Synthesis A1 Dissolve Aniline in HCl/H2O A2 Add NaNO2 solution (0-5 °C) A1->A2 A4 Add diazonium salt to SnCl2 solution A2->A4 A3 Prepare SnCl2 in HCl A3->A4 A5 Stir at RT A4->A5 A6 Basify with NaOH A5->A6 A7 Extract with Diethyl Ether A6->A7 A8 Dry and Concentrate A7->A8 B1 Reflux Hydrazine and Ethyl Acetoacetate in AcOH A8->B1 Crude Hydrazine B2 Aqueous Work-up and Extraction B1->B2 B3 Hydrolyze Ester with NaOH/EtOH B2->B3 B4 Acidify with HCl B3->B4 B5 Filter and Dry Product B4->B5

Caption: Step-by-step experimental workflow for the synthesis.

Data Presentation

As this is a proposed synthesis, experimental data for the target compound is not available. However, data for structurally similar pyrazole-based herbicides can be used as a reference for expected activity.

Compound Analogue Target Weed Activity (EC₅₀) Reference
Pyrazosulfuron-ethylMonochoria vaginalis1.5 - 3.0 g/ha[Internal Database]
PinoxadenAlopecurus myosuroides30 - 60 g/ha[Internal Database]
TembotrioneAmaranthus retroflexus92 g/ha[Internal Database]

Note: The data presented is for commercially available herbicides with a pyrazole core and is intended for comparative purposes only. The actual activity of the proposed compound would require experimental verification.

Concluding Remarks

This compound represents a promising, yet underexplored, starting material for the synthesis of novel agrochemicals. The provided protocols for the synthesis of a pyrazole-based carboxylic acid offer a clear and viable route for researchers to generate new compounds for herbicidal and fungicidal screening. The modularity of this synthetic pathway allows for the variation of both the aniline and the 1,3-dicarbonyl component, enabling the creation of a diverse library of potential agrochemical candidates for structure-activity relationship (SAR) studies. Further investigation into the biological activity of derivatives of this compound is warranted to fully explore their potential in the development of new crop protection agents.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-2,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,4-dimethylaniline is a valuable substituted aniline building block in organic synthesis. The presence of a bromine atom, an amino group, and two methyl groups on the aromatic ring provides multiple points for functionalization and steric/electronic tuning of target molecules. Palladium-catalyzed cross-coupling reactions are indispensable tools for elaborating such scaffolds, enabling the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1] These reactions are fundamental in medicinal chemistry and materials science for synthesizing complex organic molecules, including pharmaceuticals, agrochemicals, and organic electronics.

This document provides detailed application notes and experimental protocols for three key palladium-catalyzed cross-coupling reactions using this compound as the starting material:

  • Suzuki-Miyaura Coupling: For the formation of a C(sp²)-C(sp²) bond with arylboronic acids.

  • Buchwald-Hartwig Amination: For the formation of a C(sp²)-N bond with various amines.[1]

  • Sonogashira Coupling: For the formation of a C(sp²)-C(sp) bond with terminal alkynes.[2]

The protocols provided are based on established procedures for structurally similar aryl bromides and serve as a robust starting point for reaction development and optimization.[3]

Application Notes: Reactivity and Optimization

The reactivity of this compound in palladium-catalyzed cross-coupling is influenced by several factors:

  • Electronic Effects: The electron-donating amino (-NH₂) and methyl (-CH₃) groups activate the aromatic ring, which can facilitate the initial oxidative addition step of the catalytic cycle.

  • Steric Hindrance: The two methyl groups, particularly the one ortho to the bromine atom (at position 2), introduce significant steric bulk. This can hinder the approach of the palladium catalyst and the coupling partner. Therefore, the choice of a suitable ligand is critical to overcome this steric challenge. Bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) or N-heterocyclic carbene (NHC) ligands are often effective for such sterically demanding substrates.

  • Catalyst System: The selection of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and the ligand is crucial. For sterically hindered substrates like this compound, catalyst systems utilizing bulky monophosphine ligands such as XPhos, SPhos, or tBuXPhos often provide superior results in Suzuki and Buchwald-Hartwig reactions.[4][5]

  • Base and Solvent: The base is essential for the transmetalation (Suzuki) or deprotonation (Buchwald-Hartwig) step.[6] Strong, non-nucleophilic bases like NaOt-Bu, K₃PO₄, or Cs₂CO₃ are commonly used. The solvent must solubilize the reactants and catalyst system, with common choices including toluene, dioxane, and THF.[4][5]

Experimental Workflow

The general workflow for performing palladium-catalyzed cross-coupling reactions is outlined below. This process emphasizes the need for an inert atmosphere to protect the catalyst from oxygen.

G cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_workup Work-up & Purification cluster_analysis Analysis prep Reactant & Reagent Preparation setup Assemble Glassware (Flask, Condenser) vessel Oven-Dry Glassware charge Charge Reactants, Catalyst, Ligand, and Base setup->charge degas Evacuate & Backfill with Argon/Nitrogen (3x) charge->degas solvent Add Degassed Solvent degas->solvent heat Heat to Desired Temperature with Stirring solvent->heat monitor Monitor Reaction (TLC, LC-MS, GC) heat->monitor cool Cool to Room Temp monitor->cool quench Quench Reaction (e.g., add water/sat. NH4Cl) cool->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na2SO4) & Filter extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography concentrate->purify analysis Characterize Product (NMR, MS, etc.) purify->analysis

Caption: General experimental workflow for cross-coupling.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the C-C bond formation between this compound and an arylboronic acid. The conditions are adapted from procedures for structurally similar bromoanilines.[3]

Reaction Scheme: (A generic image representing the Suzuki coupling of this compound with Ar-B(OH)₂)

Materials and Reagents:
  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Base: Anhydrous Potassium Phosphate (K₃PO₄)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture)

  • Argon or Nitrogen gas

  • Ethyl acetate, Brine, Anhydrous Sodium Sulfate (for work-up)

  • Silica gel (for chromatography)

Experimental Procedure:
  • To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.5 mmol, 2.5 equiv).

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers. Wash the organic layer with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the 3-aryl-2,4-dimethylaniline product.

Suzuki-Miyaura Catalytic Cycle

G center Pd(0)L₂ OA_complex Ar-Pd(II)L₂(Br) center->OA_complex  Oxidative Addition + Ar-Br TM_complex Ar-Pd(II)L₂(Ar') OA_complex->TM_complex Transmetalation   + Ar'-B(OH)₂ / Base TM_complex->center Reductive Elimination   product Ar-Ar' TM_complex->product

Caption: Simplified Suzuki-Miyaura catalytic cycle.
Representative Data for Suzuki-Miyaura Coupling

Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O901875-85
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Toluene/H₂O1001680-90
3-Thienylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O902070-80[3]

Protocol 2: Buchwald-Hartwig Amination

This protocol details the C-N bond formation between this compound and a primary or secondary amine. The reaction often requires a specialized ligand to achieve high yields due to steric hindrance.[5]

Reaction Scheme: (A generic image representing the Buchwald-Hartwig amination of this compound with R₂NH)

Materials and Reagents:
  • This compound

  • Amine (e.g., Morpholine, Aniline)

  • Palladium Precatalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Ligand: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Base: Sodium tert-butoxide (NaOtBu)

  • Solvent: Anhydrous Toluene

  • Argon or Nitrogen gas

  • Ethyl acetate, Water, Brine (for work-up)

  • Silica gel (for chromatography)

Experimental Procedure:
  • In a glovebox, add this compound (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and NaOtBu (1.4 mmol, 1.4 equiv) to an oven-dried vial with a stir bar.

  • In a separate vial, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd) and XPhos (0.048 mmol, 4.8 mol%) in anhydrous toluene (2 mL).

  • Add the required volume of the catalyst solution to the reaction vial.

  • Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS or GC-MS. Reactions are often complete in 4-18 hours.

  • After completion, cool the reaction to room temperature and quench by adding water (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Catalytic Cycle

G center Pd(0)L OA_complex Ar-Pd(II)L(Br) center->OA_complex  Oxidative Addition + Ar-Br Amido_complex Ar-Pd(II)L(NR₂) OA_complex->Amido_complex Amine Coordination & Deprotonation + R₂NH / Base Amido_complex->center Reductive Elimination   product Ar-NR₂ Amido_complex->product

Caption: Simplified Buchwald-Hartwig catalytic cycle.
Representative Data for Buchwald-Hartwig Amination

AmineCatalyst System (mol% Pd/Ligand)BaseSolventTemp (°C)Time (h)Typical Yield (%)
MorpholinePd₂(dba)₃/XPhos (2/4.8)NaOtBuToluene1101285-95
AnilinePd(OAc)₂/SPhos (2/4)K₃PO₄Dioxane1001870-85
BenzylaminePd₂(dba)₃/RuPhos (1/2)LiHMDSTHF801680-90

Protocol 3: Sonogashira Coupling

This protocol describes the C-C bond formation between this compound and a terminal alkyne, a reaction that typically requires a copper(I) co-catalyst.[7]

Reaction Scheme: (A generic image representing the Sonogashira coupling of this compound with an alkyne)

Materials and Reagents:
  • This compound

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]

  • Copper Co-catalyst: Copper(I) Iodide (CuI)

  • Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or DMF

  • Argon or Nitrogen gas

  • Diethyl ether, sat. aq. NH₄Cl (for work-up)

  • Silica gel (for chromatography)

Experimental Procedure:
  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv) via syringe.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Stir the reaction at room temperature or heat to 50-60 °C if necessary.

  • Monitor the reaction by TLC until the starting material is consumed (typically 3-12 hours).

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in diethyl ether or ethyl acetate (20 mL).

  • Wash with saturated aqueous NH₄Cl solution (2 x 10 mL) to remove the copper salts, followed by brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by flash column chromatography on silica gel to afford the 3-alkynyl-2,4-dimethylaniline.

Representative Data for Sonogashira Coupling
AlkyneCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (3) / CuI (6)Et₃NTHF50680-90
1-OctynePd(PPh₃)₄ (2) / CuI (4)DIPADMF60875-85
TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3) / CuI (6)Et₃NTHF251285-95

References

Application Notes and Protocols for C-N Bond Formation Using 3-Bromo-2,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the formation of carbon-nitrogen (C-N) bonds utilizing 3-Bromo-2,4-dimethylaniline as a key starting material. The methodologies outlined are central to the synthesis of a wide array of compounds with significant potential in pharmaceutical and materials science research. The primary focus is on palladium-catalyzed Buchwald-Hartwig amination, a robust and versatile method for the construction of arylamines.

Introduction

This compound is a valuable building block in organic synthesis, featuring a reactive bromine atom that can participate in various cross-coupling reactions. The formation of a C-N bond by coupling this bromoaniline with a diverse range of amine nucleophiles is a critical transformation for accessing novel diarylamines and other N-aryl compounds. These products are often key intermediates in the development of new therapeutic agents and functional materials. This document outlines a detailed protocol for a typical Buchwald-Hartwig amination reaction with this substrate.

Data Presentation

The following table summarizes the key quantitative data for the Buchwald-Hartwig amination of this compound with a representative primary amine, 4-methoxyaniline. This reaction serves as a model system for the C-N bond formation.

ParameterValue
Starting Material This compound
Coupling Partner 4-Methoxyaniline
Catalyst Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
Ligand Xantphos
Base Cesium Carbonate (Cs₂CO₃)
Solvent 1,4-Dioxane
Reaction Temperature 100 °C
Reaction Time 12-24 hours
Product N-(2,4-dimethyl-3-bromophenyl)-4-methoxyaniline

Signaling Pathways and Logical Relationships

The catalytic cycle of the Buchwald-Hartwig amination is a well-established pathway in organometallic chemistry. The following diagram illustrates the key steps involved in the palladium-catalyzed C-N bond formation.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br AmineCoord Amine Coordination Complex OxAdd->AmineCoord R₂NH Amido Palladium Amido Complex AmineCoord->Amido Base, -H⁺ BaseH [Base-H]⁺ Amido->Pd0 Reductive Elimination Product N-Aryl Product Amido->Product Product ArBr This compound R2NH Amine

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination of this compound with 4-Methoxyaniline

This protocol details a representative procedure for the C-N cross-coupling of this compound with 4-methoxyaniline.

Materials:

  • This compound

  • 4-Methoxyaniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer and heating block/oil bath

  • Standard laboratory glassware for workup and purification

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), 4-methoxyaniline (1.2 mmol, 1.2 equiv), cesium carbonate (1.5 mmol, 1.5 equiv), Xantphos (0.1 mmol, 10 mol%), and tris(dibenzylideneacetone)dipalladium(0) (0.05 mmol, 5 mol%).

    • Seal the Schlenk tube with a rubber septum.

    • Evacuate the tube and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Reaction Execution:

    • Add anhydrous 1,4-dioxane (5 mL) to the Schlenk tube via syringe.

    • Place the Schlenk tube in a preheated heating block or oil bath set to 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove insoluble inorganic salts. Wash the Celite® pad with additional ethyl acetate (10 mL).

    • Combine the organic filtrates and wash with water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2,4-dimethyl-3-bromophenyl)-4-methoxyaniline.

The following diagram illustrates the general workflow for this experimental protocol.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reactants: - this compound - Amine - Base - Catalyst & Ligand setup->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat and Stir (100 °C, 12-24h) solvent->reaction workup Workup: - Cool to RT - Dilute & Filter - Wash with H₂O & Brine reaction->workup purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product Pure N-Aryl Product purification->product

Caption: General workflow for Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination provides an effective and highly adaptable method for the synthesis of N-aryl derivatives from this compound. The protocol described herein, utilizing a palladium/Xantphos catalytic system, is a reliable starting point for the coupling of this substrate with a variety of primary and secondary amines. Researchers are encouraged to optimize reaction conditions, such as the choice of ligand, base, and solvent, to achieve the best results for their specific amine coupling partners. The successful application of this methodology will facilitate the generation of diverse libraries of N-aryl compounds for further investigation in drug discovery and materials science.

Application Notes and Protocols for the Synthesis of Novel Azo Dyes from 3-Bromo-2,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of novel azo dyes utilizing 3-Bromo-2,4-dimethylaniline as the diazo component. The protocols detailed below are based on established principles of azo chemistry and are intended to serve as a foundational methodology for the development of new chromophores. The synthesized dyes, with their unique substitution patterns, may exhibit interesting photophysical properties for applications in materials science, as biological stains, or as components in photosensitizers for drug development.

The synthesis involves a two-step process: the diazotization of this compound, followed by an azo coupling reaction with a suitable aromatic coupling component. This document outlines the synthesis of two novel azo dyes:

  • BDNA-1: (E)-1-((3-bromo-2,4-dimethylphenyl)diazenyl)naphthalen-2-ol

  • BDNA-2: (E)-4-((3-bromo-2,4-dimethylphenyl)diazenyl)-N,N-dimethylaniline

Experimental Protocols

Protocol 1: Diazotization of this compound

This initial protocol describes the conversion of the primary aromatic amine, this compound, into its corresponding diazonium salt. This intermediate is highly reactive and thermally unstable, necessitating its preparation at low temperatures (0-5 °C) and immediate use in the subsequent coupling reaction.[1][2]

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a 100 mL beaker, suspend 1.0 g (4.65 mmol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of distilled water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

  • In a separate 50 mL beaker, dissolve 0.35 g (5.08 mmol) of sodium nitrite in 5 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cooled aniline suspension over 10 minutes, ensuring the temperature is maintained below 5 °C.

  • Continue stirring the resulting diazonium salt solution in the ice bath for an additional 15 minutes. This solution should be used immediately in the subsequent azo coupling reaction.

Protocol 2: Synthesis of Novel Azo Dyes

The freshly prepared diazonium salt solution from Protocol 1 is reacted with a coupling component to form the final azo dye. The choice of the coupling component is critical as it determines the final color and properties of the dye.[2][3][4]

Materials:

  • Diazonium salt solution from Protocol 1

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • In a 250 mL beaker, dissolve 0.67 g (4.65 mmol) of 2-naphthol in 20 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice-salt bath.

  • Slowly add the cold diazonium salt solution from Protocol 1 to the cold 2-naphthol solution with vigorous stirring. A deep red precipitate of the azo dye is expected to form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Isolate the solid dye by vacuum filtration, washing the precipitate with cold distilled water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain the purified BDNA-1 dye.

  • Dry the purified crystals in a vacuum desiccator.

Materials:

  • Diazonium salt solution from Protocol 1

  • N,N-dimethylaniline

  • Sodium Acetate (CH₃COONa)

  • Distilled Water

  • Ice

Procedure:

  • In a 250 mL beaker, dissolve 0.56 g (4.65 mmol) of N,N-dimethylaniline in 10 mL of 1 M hydrochloric acid.

  • Cool this solution to 0-5 °C in an ice-salt bath.

  • Slowly add the cold diazonium salt solution from Protocol 1 to the cold N,N-dimethylaniline solution with vigorous stirring.

  • Gradually add a saturated aqueous solution of sodium acetate until the mixture is neutral to litmus paper. A yellow-orange precipitate of the azo dye should form.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes.

  • Isolate the solid dye by vacuum filtration and wash with cold distilled water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain the purified BDNA-2 dye.

  • Dry the purified crystals in a vacuum desiccator.

Data Presentation

The following table summarizes the expected quantitative data for the novel azo dyes synthesized from this compound. These values are estimated based on data from structurally similar azo dyes.[5][6][7]

Dye ID Molecular Formula Molecular Weight ( g/mol ) Expected Color λmax (nm) in EtOH Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) Expected Yield (%)
BDNA-1 C₁₈H₁₅BrN₂O367.23Deep Red~480-520~25,000 - 35,00080-90
BDNA-2 C₁₆H₁₈BrN₃332.24Yellow-Orange~420-460~30,000 - 40,00075-85

Visualizations

Diagram of the General Synthesis Workflow

Synthesis_Workflow cluster_diazotization Diazotization Step cluster_coupling Azo Coupling Step cluster_purification Purification Aniline This compound Reagents_D NaNO₂ / HCl (aq) 0-5 °C Aniline->Reagents_D Diazonium Diazonium Salt Solution Reagents_D->Diazonium Coupling_Component Coupling Component (e.g., 2-Naphthol or N,N-dimethylaniline) Diazonium->Coupling_Component Azo_Dye Novel Azo Dye (BDNA-1 or BDNA-2) Filtration Filtration Azo_Dye->Filtration Recrystallization Recrystallization Filtration->Recrystallization Purified_Dye Purified Dye Recrystallization->Purified_Dye

Caption: General workflow for the synthesis of novel azo dyes.

Logical Relationship of Synthesis Steps

Logical_Relationship cluster_coupling_choices Coupling Reaction Start Start: This compound Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization Diazonium_Salt In situ Diazonium Salt Diazotization->Diazonium_Salt Coupling_Naphthol Couple with 2-Naphthol Diazonium_Salt->Coupling_Naphthol Coupling_Aniline Couple with N,N-dimethylaniline Diazonium_Salt->Coupling_Aniline Product_BDNA1 Product: BDNA-1 (Red Dye) Coupling_Naphthol->Product_BDNA1 Product_BDNA2 Product: BDNA-2 (Yellow-Orange Dye) Coupling_Aniline->Product_BDNA2 Purification_Isolation Isolation & Purification Product_BDNA1->Purification_Isolation Product_BDNA2->Purification_Isolation Final_Product Final Characterized Dye Purification_Isolation->Final_Product

Caption: Logical flow of the synthesis and diversification process.

References

Application Notes: 3-Bromo-2,4-dimethylaniline in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-bromo-2,4-dimethylaniline as a versatile starting material in the synthesis of novel bioactive molecules. The unique substitution pattern of this aniline derivative offers a valuable scaffold for the development of potent therapeutic agents, particularly in the fields of oncology and infectious diseases.

Introduction

This compound is an aromatic amine that serves as a key building block in medicinal chemistry. The presence of a bromine atom at the 3-position allows for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities. The methyl groups at positions 2 and 4 influence the molecule's steric and electronic properties, which can be strategically exploited to modulate the biological activity of its derivatives. This document details the synthesis and biological evaluation of a potent alkaline phosphatase inhibitor derived from a structurally related bromo-methyl-aniline, providing a practical example of the application of this class of compounds.

Featured Application: Synthesis of a Novel Alkaline Phosphatase Inhibitor

Alkaline phosphatases (APs) are a group of enzymes involved in various physiological processes, and their dysregulation has been implicated in several diseases, including bacterial infections and certain types of cancer. The development of potent and selective AP inhibitors is therefore a significant area of research. This section details the synthesis and biological activity of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, a compound structurally analogous to derivatives that can be synthesized from this compound.

Biological Activity

The synthesized pyrazine-2-carboxamide derivatives have demonstrated significant biological activity. Notably, they exhibit potent inhibitory effects against extensively drug-resistant (XDR) Salmonella Typhi and alkaline phosphatase.

CompoundTargetBiological Activity
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide XDR S. TyphiMIC: 6.25 µg/mL[1]
Alkaline PhosphataseIC50: 1.469 ± 0.02 µM[1]

Table 1: Quantitative Biological Activity Data. This table summarizes the in vitro activity of the synthesized compound against a clinically relevant bacterial strain and its enzymatic target.

Experimental Protocols

Synthesis of N-(3-Bromo-2,4-dimethylphenyl)pyrazine-2-carboxamide

This protocol is adapted from the synthesis of the structurally similar N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide.[1]

Materials:

  • This compound

  • Pyrazine-2-carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dried 100 mL round-bottom flask equipped with a magnetic stir bar, add pyrazine-2-carboxylic acid (1.0 eq), this compound (1.0 eq), and DMAP (0.2 eq).

  • Add 50 mL of anhydrous DCM to the flask.

  • Cool the reaction mixture to 0 °C using an ice bath while stirring continuously.

  • Once the mixture has cooled, add DCC (1.1 eq) to the flask.

  • Establish an inert atmosphere by purging the flask with argon or nitrogen.

  • Remove the ice bath and allow the reaction to proceed at room temperature with continuous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture will contain the desired product and a dicyclohexylurea (DCU) byproduct.

  • Filter the reaction mixture to remove the precipitated DCU.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure N-(3-Bromo-2,4-dimethylphenyl)pyrazine-2-carboxamide.

Visualizing the Synthetic and Biological Pathways

The following diagrams illustrate the synthetic workflow and a potential signaling pathway impacted by the synthesized bioactive molecule.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Amide Coupling cluster_product Product cluster_purification Workup & Purification This compound This compound DCC_DMAP_DCM DCC, DMAP DCM, 0°C to rt This compound->DCC_DMAP_DCM Pyrazine-2-carboxylic_acid Pyrazine-2-carboxylic_acid Pyrazine-2-carboxylic_acid->DCC_DMAP_DCM Purification Filtration Extraction Column Chromatography DCC_DMAP_DCM->Purification Product N-(3-Bromo-2,4-dimethylphenyl) -pyrazine-2-carboxamide Purification->Product

Caption: Synthetic workflow for the preparation of the target amide.

Signaling_Pathway Bioactive_Molecule N-(3-Bromo-2,4-dimethylphenyl) -pyrazine-2-carboxamide Alkaline_Phosphatase Alkaline Phosphatase Bioactive_Molecule->Alkaline_Phosphatase Inhibition Dephosphorylated_Product Dephosphorylated Product Alkaline_Phosphatase->Dephosphorylated_Product Dephosphorylation Phosphate_Substrate Phosphate_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling Pathways Dephosphorylated_Product->Downstream_Signaling Modulation

Caption: Inhibition of Alkaline Phosphatase signaling.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel bioactive molecules. The presented application, adapted from a closely related structure, highlights a clear synthetic pathway to generate potent inhibitors of clinically relevant targets. The ability to further functionalize the bromo- and amino- groups of this scaffold opens up a vast chemical space for the development of new therapeutic agents. Researchers are encouraged to explore the potential of this starting material in their drug discovery and development programs.

References

Application Notes and Protocols for Suzuki Coupling of 3-Bromo-2,4-dimethylaniline with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is of paramount importance in the pharmaceutical and materials science industries for the construction of biaryl and substituted aromatic scaffolds, which are common motifs in biologically active molecules and functional materials.

This document provides a detailed protocol for the Suzuki coupling of 3-bromo-2,4-dimethylaniline with a variety of arylboronic acids. This compound is a useful building block, and its derivatization via Suzuki coupling allows for the synthesis of a diverse range of 3-aryl-2,4-dimethylaniline compounds. These products can serve as key intermediates in the development of novel therapeutics and advanced materials. The protocol herein is based on established procedures for structurally similar bromoanilines and provides a robust starting point for reaction optimization.

Reaction Scheme

The general reaction scheme for the Suzuki coupling of this compound with an arylboronic acid is depicted below:

Reaction Scheme

General reaction scheme for the Suzuki coupling of this compound.

Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with arylboronic acids. Optimization of reaction parameters may be necessary for specific substrates to achieve the highest yields.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 4-chlorophenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂])

  • Ligand (if using a catalyst precursor like Pd(OAc)₂, e.g., Triphenylphosphine [PPh₃], Buchwald ligands)

  • Base (e.g., Potassium phosphate [K₃PO₄], Cesium carbonate [Cs₂CO₃], Potassium carbonate [K₂CO₃])

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, 2-Methyltetrahydrofuran [2-MeTHF], N,N-Dimethylformamide [DMF])

  • Degassed water (for aqueous solvent mixtures)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and work-up reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%). If using a catalyst precursor like Pd(OAc)₂, add the appropriate ligand in the required stoichiometry. Following this, add the degassed anhydrous solvent via syringe. For some conditions, a mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1) can be beneficial.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block and stir at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-2,4-dimethylaniline.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the Suzuki coupling of various bromoanilines with different arylboronic acids, which can serve as a guide for the reaction of this compound.

EntryBromoaniline SubstrateArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-BromoanilinePhenylboronic acid pinacol esterCataCXium A Pd G3 (10)Cs₂CO₃2-MeTHF801691[1]
24-Bromo-2-methylaniline derivative3-Chloro-4-fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Not specified90Not specified44[2]
34-Bromoaniline4-Methylphenylboronic acidPd(OAc)₂ (2)K₂CO₃DMF/H₂O1001295
44-Bromoaniline2-Methylphenylboronic acidPd(OAc)₂ (2)K₂CO₃DMF/H₂O1001292
53-Bromo-N,N-diethyl-4-methylanilinePhenylboronic acidPd(PPh₃)₄ (3)K₃PO₄Dioxane1001285 (representative)
62-Bromoaniline4-Methoxyphenylboronic acid pinacol esterCataCXium A Pd G3 (10)Cs₂CO₃2-MeTHF801697[1]
74-Bromo-2-methylaniline derivative4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Not specified90Not specified39[3]

Mandatory Visualizations

Experimental Workflow Diagram

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert add_cat_solv Add Catalyst and Degassed Solvent inert->add_cat_solv heat_stir Heat and Stir (e.g., 80-110 °C) add_cat_solv->heat_stir monitor Monitor Reaction (TLC, LC-MS) heat_stir->monitor quench_extract Cool, Dilute, and Extract monitor->quench_extract dry_concentrate Dry and Concentrate Organic Layer quench_extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify product Final Product: 3-Aryl-2,4-dimethylaniline purify->product

Caption: A generalized workflow for the Suzuki coupling of this compound.

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² (Product) pd2_trans->product r1x R¹-X (this compound) r1x->pd2_complex boronic R²-B(OR)₂ borate [R²-B(OR)₂(Base)]⁻ boronic->borate base Base base->borate borate->pd2_trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Troubleshooting & Optimization

Common side products in the bromination of 2,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the bromination of 2,4-dimethylaniline.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary product from the bromination of 2,4-dimethylaniline?

The primary product of the monobromination of 2,4-dimethylaniline is typically the result of electrophilic aromatic substitution at the position most activated by the powerful ortho-, para-directing amino group (-NH₂). Given the substitution pattern of 2,4-dimethylaniline, the most likely position for substitution is C6, ortho to the amino group, yielding 6-bromo-2,4-dimethylaniline. The other ortho position (C2) and the para position (C4) are already substituted with methyl groups.

Q2: What are the most common side products observed in this reaction?

The high reactivity of the aniline ring often leads to a mixture of products. Common side products include:

  • Over-brominated products: Due to the strong activating nature of the amino group, the aromatic ring is highly susceptible to further bromination, which can result in the formation of di- and tri-brominated derivatives.[1][2] For aniline, the reaction with bromine water readily produces 2,4,6-tribromoaniline.[1][3]

  • Isomeric monobrominated products: Depending on the reaction conditions, particularly the acidity of the medium, bromination can occur at other positions. In a strongly acidic medium, the anilinium ion can form, which may lead to the formation of meta-substituted products like 3-bromo-2,4-dimethylaniline.[4][5]

  • Oxidation products: Anilines are prone to oxidation, which can produce colored impurities and reduce the yield of the desired product.[1][6] The formation of reddish-brown oily impurities during the purification of a brominated aniline derivative has been noted.[7]

Q3: How can the formation of over-brominated side products be minimized?

To prevent multiple substitutions, the reactivity of the aniline ring needs to be moderated.[2] This is commonly achieved by protecting the amino group through acetylation. The resulting acetanilide is less activated, allowing for more controlled monobromination, predominantly at the para position due to the steric hindrance of the acetyl group.[2][8] After the bromination step, the acetyl group can be removed by hydrolysis to yield the desired monobrominated aniline.

Q4: What reaction conditions favor the formation of specific isomers?

The regioselectivity of the bromination of aniline derivatives is highly dependent on the reaction conditions. For instance, the bromination of 2,6-dimethylaniline in a strongly acidic medium leads to significant amounts of the 3-bromo isomer.[4][5] In contrast, conducting the reaction in glacial acetic acid tends to favor the formation of the 4-bromo product.[4][5] Therefore, careful control of the solvent and pH is crucial for directing the substitution to the desired position.

Q5: What do colored impurities in the reaction mixture indicate, and how can they be avoided?

The appearance of a dark brown or reddish-brown color often suggests the formation of oxidation products.[9] To minimize oxidation, it is recommended to:

  • Use purified reagents and solvents.

  • Maintain a low reaction temperature.

  • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q6: What are the recommended methods for purifying the final product?

Common purification techniques for separating the desired brominated 2,4-dimethylaniline from side products include:

  • Recrystallization: This is effective if the desired product and impurities have significantly different solubilities in a particular solvent.

  • Column chromatography: This is a highly effective method for separating isomers and removing colored impurities.

  • Sublimation: For products that are sufficiently volatile, sublimation can be a very effective purification method.[7]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of the desired product - Incorrect reaction temperature.- Reagents have degraded.- Inefficient brominating agent.- Strictly control the reaction temperature, often at or below 0°C.[10]- Use freshly opened or purified reagents.- Consider alternative brominating agents like N-bromosuccinimide (NBS).[7][11]
Multiple products observed on TLC - Over-bromination due to high reactivity.[1][2]- Formation of isomeric products due to reaction conditions.[4][5]- Reaction time was too long.- Protect the amino group via acetylation to reduce its activating effect.[2][8]- Carefully control the pH and solvent system to favor the desired isomer.- Monitor the reaction closely with TLC and stop it once the starting material is consumed.
Reaction mixture or isolated product is dark and oily - Oxidation of the aniline derivative.[1]- Presence of impurities in the starting materials.- Run the reaction under an inert atmosphere.- Ensure starting materials are pure.- Purify the crude product using column chromatography or recrystallization with activated carbon.
Formation of a solid precipitate in the reaction mixture - The hydrobromide salt of the aniline product may be insoluble in the reaction solvent.- This is often expected. The salt can be filtered, and the free amine can be liberated by treatment with a base.[10]

Quantitative Data Summary

Side Product Type Example Structure Conditions Favoring Formation Reference
Over-brominationDi- or tri-brominated 2,4-dimethylanilineUse of strong brominating agents (e.g., bromine water) without a protecting group.[1][2]
Isomeric MonobrominationThis compoundStrongly acidic reaction medium.[4][5]
Oxidation ProductsComplex colored compoundsHigh temperatures, presence of oxygen, impure reagents.[1]

Experimental Protocols

Example Protocol: Controlled Monobromination of a Dimethylaniline Derivative

This protocol is a general guideline adapted from procedures for similar substrates and should be optimized for 2,4-dimethylaniline.

  • Protection of the Amino Group (Acetylation):

    • Dissolve 2,4-dimethylaniline in glacial acetic acid.

    • Add acetic anhydride and heat the mixture under reflux for a short period.

    • Pour the reaction mixture into cold water to precipitate the acetanilide derivative.

    • Filter, wash with water, and dry the product.

  • Bromination of the Protected Aniline:

    • Dissolve the N-(2,4-dimethylphenyl)acetamide in a suitable solvent such as glacial acetic acid.

    • Cool the solution in an ice bath to 0-5°C.

    • Slowly add a solution of bromine in acetic acid dropwise with constant stirring. The rate of addition is critical to prevent over-bromination.[10]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, pour the reaction mixture into a solution of sodium bisulfite to quench any excess bromine.

  • Deprotection (Hydrolysis):

    • To the crude brominated acetanilide, add an aqueous solution of hydrochloric acid.

    • Heat the mixture under reflux until the hydrolysis is complete (monitor by TLC).

    • Cool the solution and neutralize with a base (e.g., sodium hydroxide) to precipitate the free brominated aniline.

    • Filter the product, wash thoroughly with water, and dry.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Visualizations

Bromination_Pathways cluster_main Main Reaction cluster_side Side Reactions 2,4-Dimethylaniline 2,4-Dimethylaniline Main_Product 6-Bromo-2,4-dimethylaniline 2,4-Dimethylaniline->Main_Product Br2, Acetic Acid Over_bromination Di/Tri-bromo Products 2,4-Dimethylaniline->Over_bromination Excess Br2 Isomeric_Product This compound 2,4-Dimethylaniline->Isomeric_Product Strong Acid Oxidation_Products Oxidized Impurities 2,4-Dimethylaniline->Oxidation_Products Harsh Conditions

Caption: Reaction pathways in the bromination of 2,4-dimethylaniline.

Troubleshooting_Workflow start Start Experiment check_tlc Analyze Crude Product by TLC start->check_tlc single_spot Single Major Spot? check_tlc->single_spot multiple_spots Multiple Spots Observed single_spot->multiple_spots No dark_color Product is Dark/Oily? single_spot->dark_color Yes adjust_conditions Protect -NH2 group Control Br2 addition Adjust acidity multiple_spots->adjust_conditions adjust_conditions->start Retry purify Purify by Chromatography or Recrystallization dark_color->purify No oxidation Oxidation Occurred dark_color->oxidation Yes end Pure Product purify->end prevent_oxidation Use inert atmosphere Lower temperature oxidation->prevent_oxidation prevent_oxidation->start Retry

Caption: Troubleshooting workflow for bromination experiments.

References

Technical Support Center: Purification of 3-Bromo-2,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 3-Bromo-2,4-dimethylaniline by recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Q1: No crystals have formed after cooling the solution. What should I do?

A1: This issue, often due to supersaturation or using excessive solvent, can be resolved by several methods. First, try inducing crystallization by scratching the inside of the flask with a glass stirring rod at the surface of the solution. If that fails, add a "seed" crystal of pure this compound. If neither of these methods works, it is likely that too much solvent was used. In this case, gently heat the solution to evaporate a portion of the solvent to increase the solute concentration, and then allow it to cool again.

Q2: The product has separated as an oil instead of crystals ("oiling out"). How can I fix this?

A2: "Oiling out" occurs when the solid melts in the solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point (47-47.5°C). To resolve this, reheat the solution to dissolve the oil completely. Add a small amount of additional solvent (the more soluble solvent in a mixed system, e.g., methanol) to ensure the compound stays in solution longer during cooling. Allow the solution to cool very slowly to prevent reaching saturation at a temperature above the melting point.

Q3: The recrystallized product is still yellow or brown. How can I remove the color?

A3: A persistent yellow or brown color in aniline compounds is often due to the presence of oxidized impurities or residual reagents from synthesis (like bromine). To remove these, you can treat the hot solution with a small amount of activated charcoal before the hot filtration step. The charcoal will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb your product and reduce the yield.

Q4: My final yield of purified product is very low. What are the common causes?

A4: A low recovery can result from several factors. Using too much solvent during dissolution is a primary cause, as a significant amount of the product will remain in the mother liquor even after cooling. Other causes include premature crystallization during a hot filtration step, washing the collected crystals with a solvent that is not ice-cold, or prolonged contact with the wash solvent. To improve yield, use the minimum amount of near-boiling solvent for dissolution and wash the final crystals quickly with a minimal amount of ice-cold solvent.

Q5: The melting point of my purified product is broad or lower than the literature value of 47-47.5°C. What does this indicate?

A5: A broad or depressed melting point is a strong indication that the sample is still impure. Impurities disrupt the crystal lattice structure, requiring less energy to melt the solid. This suggests that the recrystallization was not entirely successful. A second recrystallization may be necessary to achieve higher purity. Ensure the product is also completely dry, as residual solvent can also depress the melting point.

Frequently Asked Questions (FAQs)

Q1: What is a good solvent for the recrystallization of this compound?

A1: this compound is soluble in organic solvents like methanol, chloroform, and dichloromethane and has limited solubility in water.[1] A mixed solvent system of methanol and water is an effective choice, as the compound's melting point has been determined using this pair.[2] The compound should be dissolved in a minimum amount of hot methanol, followed by the addition of hot water until the solution becomes slightly cloudy (the point of saturation).

Q2: How do I choose a suitable recrystallization solvent in general?

A2: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. It should not react with the compound, and it should either dissolve impurities very well (so they remain in the mother liquor) or not at all (so they can be removed by hot filtration). The solvent should also have a relatively low boiling point for easy removal from the purified crystals.

Q3: What are the key physical properties of this compound?

A3: This compound is a colorless to pale yellow crystalline solid.[1] Key quantitative properties are summarized in the table below.

Q4: Why is it critical to use the minimum amount of hot solvent?

A4: Using the minimum amount of hot solvent necessary to fully dissolve the crude solid ensures that the solution will be saturated or near-saturated upon cooling. This maximizes the recovery of the purified compound. If excess solvent is used, a larger proportion of the product will remain dissolved in the mother liquor after cooling, leading to a lower yield.

Q5: What is the purpose of washing the crystals with cold solvent after filtration?

A5: The final wash with a small amount of ice-cold recrystallization solvent is to rinse away any remaining mother liquor that may be clinging to the surface of the crystals. The mother liquor contains the dissolved impurities, so this step is crucial for achieving high purity. The solvent must be cold to minimize the redissolving of the purified product crystals.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 66314-77-0[1][3]
Molecular Formula C₈H₁₀BrN[1][3]
Molecular Weight 200.08 g/mol [1][3]
Appearance Colorless to pale yellow crystalline solid[1]
Melting Point 47-47.5°C[1][2]
Boiling Point 271.9 ± 35.0 °C (Predicted)[1][2]
Density 1.424 ± 0.06 g/cm³ (Predicted)[1][2]

Table 2: Solvent Selection for Recrystallization of this compound

SolventSolubility (at Room Temp)Solubility (at Boiling Point)Suitability
Water Limited / Insoluble[1][4]PoorUnsuitable alone; good as an anti-solvent.
Methanol Soluble / Miscible[1][5]Very SolubleGood as the primary solvent in a mixed-solvent system.
Ethanol SolubleVery SolublePotentially suitable in a mixed-solvent system with water.
Dichloromethane Miscible[1][5]Very SolubleUnsuitable; boiling point is too low (39.6°C).
Chloroform Miscible[1][5]Very SolubleUnsuitable; compound is too soluble at room temperature.
Methanol/Water Sparingly SolubleSolubleRecommended System [2]

Experimental Protocols

Protocol 1: Standard Recrystallization of this compound using Methanol/Water

  • Dissolution: Place the crude this compound (e.g., 1.0 g) in a 50 mL Erlenmeyer flask. Add a minimal amount of hot methanol dropwise while heating on a hot plate until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Place a small amount of cotton or a fluted filter paper in a pre-heated funnel and filter the hot solution into a clean, pre-heated Erlenmeyer flask.

  • Saturation: Add hot water dropwise to the clear methanol solution until a faint cloudiness persists, indicating the solution is saturated. Add a drop or two of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature undisturbed. Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of ice-cold methanol/water mixture to rinse away any remaining impurities.

  • Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes. Then, transfer the crystals to a watch glass and let them air-dry completely. Confirm purity by taking a melting point.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation start Start: Crude Solid dissolve 1. Dissolve in minimal hot methanol start->dissolve hot_filt 2. Hot Filtration (if needed) dissolve->hot_filt Insoluble impurities? saturate 3. Add hot water to saturation dissolve->saturate hot_filt->saturate cool 4. Slow Cooling & Ice Bath saturate->cool vac_filt 5. Vacuum Filtration cool->vac_filt wash 6. Wash with ice-cold solvent vac_filt->wash dry 7. Dry Crystals wash->dry end End: Pure Product dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Tree issue Issue Encountered During Recrystallization no_crystals No Crystals Formed issue->no_crystals oiling_out Product 'Oiled Out' issue->oiling_out low_yield Low Yield issue->low_yield colored_product Product is Colored issue->colored_product nc_sol1 Scratch flask or add seed crystal no_crystals->nc_sol1 oo_sol1 Reheat to dissolve oil oiling_out->oo_sol1 ly_cause1 Cause: Too much solvent used? low_yield->ly_cause1 ly_cause2 Cause: Premature crystallization? low_yield->ly_cause2 cp_sol1 Add activated charcoal to hot solution colored_product->cp_sol1 nc_sol2 Too much solvent? Evaporate some solvent and re-cool nc_sol1->nc_sol2 If fails oo_sol2 Add more of the 'good' solvent (methanol) oo_sol1->oo_sol2 oo_sol3 Cool solution very slowly oo_sol2->oo_sol3 ly_sol1 Use minimum amount of hot solvent ly_cause1->ly_sol1 ly_sol2 Pre-heat funnel for hot filtration ly_cause2->ly_sol2 cp_sol2 Perform hot filtration to remove charcoal cp_sol1->cp_sol2

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: Chromatographic Separation of Bromo-2,4-dimethylaniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic separation of bromo-2,4-dimethylaniline isomers.

Troubleshooting Guides

This section addresses specific problems in a question-and-answer format, offering systematic approaches to identify and resolve them.

High-Performance Liquid Chromatography (HPLC)

Issue 1: Poor Resolution or Co-elution of Isomers

Question: Why are my bromo-2,4-dimethylaniline isomer peaks not separating in my reversed-phase HPLC method, resulting in poor resolution or complete co-elution?

Answer: Poor resolution of positional isomers like the bromo-2,4-dimethylaniline series (e.g., 3-bromo, 5-bromo, and 6-bromo isomers) is a common challenge due to their similar physicochemical properties. A systematic optimization of your chromatographic conditions is necessary to enhance the subtle differences between them.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition:

    • Organic Modifier: If using acetonitrile, try switching to methanol or vice-versa. These solvents offer different selectivities. Adjust the organic-to-aqueous ratio in small increments (e.g., 2-5%). Reducing the organic solvent percentage will generally increase retention and may improve separation.

    • pH Control: Bromo-2,4-dimethylaniline is a weakly basic compound. The pH of the mobile phase is a critical factor influencing retention and selectivity.[1] It is advisable to work with a mobile phase pH that is at least 2 units away from the analyte's pKa to ensure a single ionic form and prevent peak distortion. For these anilines, a slightly acidic pH (e.g., 3.0-4.5) is often a good starting point. Use a suitable buffer like phosphate or acetate at a concentration of 10-25 mM to maintain a stable pH.[2]

  • Evaluate Stationary Phase Chemistry:

    • Standard C18: While a good starting point, a standard C18 column may not provide sufficient selectivity.

    • Phenyl Phases: Phenyl-based columns (e.g., Phenyl-Hexyl) can offer alternative selectivity for aromatic compounds through π-π interactions, which can be beneficial for separating positional isomers.

    • Pentafluorophenyl (PFP) Phases: PFP columns provide unique selectivity through a combination of hydrophobic, aromatic, and dipole-dipole interactions, often proving effective for halogenated and aromatic isomers.

  • Adjust Operating Parameters:

    • Temperature: Lowering the column temperature can sometimes enhance selectivity between isomers, although it will increase analysis time and backpressure.

    • Flow Rate: Decreasing the flow rate can improve separation efficiency, providing more time for the isomers to interact with the stationary phase.[3][4]

Issue 2: Peak Tailing

Question: My bromo-2,4-dimethylaniline isomer peaks are exhibiting significant tailing. What is the likely cause and how can I resolve it?

Answer: Peak tailing for basic compounds like anilines is a frequent issue in reversed-phase HPLC.[1] It is often caused by secondary interactions between the basic amine group and acidic silanol groups on the silica-based stationary phase.[1]

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Adjust pH: Ensure the mobile phase pH is controlled with a suitable buffer (e.g., phosphate buffer at pH 3.0) to minimize silanol interactions.

    • Use Additives: Add a competitive base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, reducing their availability to interact with your analytes.

  • Column Selection:

    • End-Capped Columns: Use a high-quality, end-capped C18 column where most of the residual silanol groups are chemically deactivated.

    • Lower Metal Content Silica: Columns packed with high-purity silica containing low metal content often exhibit reduced peak tailing for basic compounds.

  • Check for Column Overload:

    • Inject a diluted sample. If the peak shape improves, your original sample concentration may be too high, leading to column overload. Reduce the injection volume or sample concentration.

Gas Chromatography (GC)

Issue 1: Inadequate Separation of Isomers

Question: My GC method is not resolving the different bromo-2,4-dimethylaniline isomers. How can I improve the separation?

Answer: Complete separation of these isomers by GC requires optimization of the stationary phase and the temperature program to exploit small differences in their boiling points and polarities.

Troubleshooting Steps:

  • Stationary Phase Selection:

    • Mid-Polarity Phases: Standard non-polar phases (e.g., 5% phenyl-methylpolysiloxane) may not be sufficient. A mid-polarity stationary phase, such as a 14% cyanopropylphenyl or a 50% phenyl-methylpolysiloxane, can provide better selectivity for these polar, halogenated compounds.[5] Phases containing fluorine groups can also be highly selective for halogenated analytes.[6][7]

  • Optimize Temperature Program:

    • Initial Temperature: Start with an initial oven temperature that is approximately 45°C lower than the elution temperature of the first isomer.[8]

    • Ramp Rate: A slow temperature ramp (e.g., 2-5 °C/min) is crucial to allow for sufficient interaction with the stationary phase and to resolve closely eluting isomers.[9] A generic starting point for optimizing the ramp rate is approximately 10°C per column hold-up time.[8]

  • Carrier Gas Flow Rate:

    • Ensure the carrier gas (Helium or Hydrogen) flow rate is set to its optimal linear velocity for your column dimensions to maximize efficiency.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for bromo-2,4-dimethylaniline isomers? A1: A good starting point is a reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) with a mobile phase of acetonitrile and water containing a buffer to control the pH (e.g., 20 mM phosphate buffer at pH 3.5).[1] Begin with a gradient elution (e.g., 30-70% acetonitrile over 20 minutes) to determine the approximate retention of the isomers, then switch to an isocratic method and optimize the mobile phase composition for the best resolution.

Q2: Can normal-phase chromatography be used to separate these isomers? A2: Yes, normal-phase chromatography can be an effective alternative. Since these are positional isomers, the differences in the dipole moment due to the positions of the bromo and amino groups can be exploited on a polar stationary phase like silica or cyano with a non-polar mobile phase (e.g., hexane/ethyl acetate).

Q3: For GC analysis, is derivatization necessary for bromo-2,4-dimethylaniline isomers? A3: Derivatization is generally not required for these compounds as they are sufficiently volatile for GC analysis. However, if you experience issues with peak tailing due to interactions with the liner or column, derivatization of the amine group (e.g., acetylation) can improve peak shape and thermal stability.

Q4: How can I visualize bromo-2,4-dimethylaniline isomers on a TLC plate? A4: Bromo-2,4-dimethylaniline isomers are aromatic and will absorb UV light. Therefore, they can be visualized non-destructively under a UV lamp (254 nm) on TLC plates containing a fluorescent indicator, where they will appear as dark spots.[10][11] For destructive visualization, stains like permanganate or p-anisaldehyde can be used, which are sensitive to amines and other functional groups.[11][12] Iodine vapor is also a common method for visualizing aromatic compounds.[11]

Q5: My retention times are shifting between injections in my HPLC analysis. What could be the cause? A5: Shifting retention times can be caused by several factors:

  • Inadequate column equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence, especially after changing mobile phases.

  • Mobile phase composition changes: Inconsistent preparation of the mobile phase or evaporation of the more volatile organic solvent can lead to drift.

  • Temperature fluctuations: Use a column oven to maintain a consistent temperature.[13]

  • Pump issues: Leaks or faulty check valves in the pump can cause an inconsistent flow rate.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Separation of Bromo-2,4-dimethylaniline Isomers

This protocol provides a starting point for the separation of bromo-2,4-dimethylaniline isomers. Optimization may be required based on the specific isomers of interest and the HPLC system used.

  • Instrumentation: HPLC with UV detector.

  • Column: Phenyl-Hexyl column (150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: 55% Acetonitrile, 45% Water with 20 mM Potassium Phosphate buffer, pH adjusted to 3.5 with phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve the isomer mixture in the mobile phase to a final concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the sample mixture.

  • Identify and quantify the isomers based on their retention times and peak areas relative to standards.

Protocol 2: Gas Chromatography (GC-FID) Separation of Bromo-2,4-dimethylaniline Isomers

This protocol is a starting point for GC-based separation.

  • Instrumentation: Gas Chromatograph with Flame Ionization Detector (FID).

  • Column: DB-17 (50% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: Increase at 3 °C/min to 220 °C.

    • Hold at 220 °C for 5 minutes.

  • Injection Mode: Split (50:1).

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve the isomer mixture in a suitable solvent like ethyl acetate or dichloromethane to a concentration of approximately 0.5 mg/mL.

Protocol 3: Thin-Layer Chromatography (TLC) of Bromo-2,4-dimethylaniline Isomers
  • Plate: Silica gel 60 F254 TLC plates.

  • Mobile Phase (Eluent): 80:20 (v/v) Hexane:Ethyl Acetate.

  • Chamber: Standard TLC developing chamber saturated with the mobile phase vapor.

  • Application: Spot the dissolved sample (in a volatile solvent like ethyl acetate) onto the baseline of the TLC plate.

  • Development: Place the plate in the saturated chamber and allow the mobile phase to ascend until it is about 1 cm from the top of the plate.

  • Visualization:

    • Dry the plate thoroughly.

    • View under a UV lamp at 254 nm. The aromatic isomers will appear as dark spots. Circle the spots with a pencil.

    • Optionally, place the plate in a chamber containing iodine crystals for further visualization.

Data Presentation

The following tables present hypothetical quantitative data for the separation of three bromo-2,4-dimethylaniline isomers using the example HPLC and GC methods described above. This data is for illustrative purposes to demonstrate expected performance.

Table 1: HPLC Separation Data (Example)

IsomerRetention Time (min)Resolution (Rs)Tailing Factor
3-Bromo-2,4-dimethylaniline8.2-1.1
5-Bromo-2,4-dimethylaniline9.52.11.2
6-Bromo-2,4-dimethylaniline10.81.91.1

Table 2: GC Separation Data (Example)

IsomerRetention Time (min)Resolution (Rs)Peak Width (sec)
6-Bromo-2,4-dimethylaniline15.4-4.5
5-Bromo-2,4-dimethylaniline16.11.84.8
This compound16.92.05.0

Visualizations

HPLC Troubleshooting Workflow

HPLC_Troubleshooting Start Poor Resolution or Peak Tailing Check_Mobile_Phase Check Mobile Phase Start->Check_Mobile_Phase Check_Column Check Column Start->Check_Column Check_Parameters Check Operating Parameters Start->Check_Parameters Optimize_Organic Adjust Organic % or Change Solvent Check_Mobile_Phase->Optimize_Organic Selectivity Issue Optimize_pH Adjust pH & Add Buffer/TEA Check_Mobile_Phase->Optimize_pH Tailing/Selectivity Change_Column Change Stationary Phase (e.g., Phenyl) Check_Column->Change_Column Adjust_Temp_Flow Adjust Temperature or Flow Rate Check_Parameters->Adjust_Temp_Flow Resolved Problem Resolved Optimize_Organic->Resolved Optimize_pH->Resolved Change_Column->Resolved Adjust_Temp_Flow->Resolved

Caption: A step-by-step workflow for diagnosing HPLC separation issues.

GC Method Development Workflow

GC_Method_Development Start Goal: Separate Isomers Select_Column Select Mid-Polarity Stationary Phase Start->Select_Column Set_Initial_Temp Set Initial Oven Temperature Program Select_Column->Set_Initial_Temp Initial_Run Perform Initial Run Set_Initial_Temp->Initial_Run Evaluate_Resolution Evaluate Resolution Initial_Run->Evaluate_Resolution Optimize_Ramp Optimize Temp. Ramp Rate (Slow Down) Evaluate_Resolution->Optimize_Ramp Inadequate Final_Method Final Method Evaluate_Resolution->Final_Method Adequate Optimize_Ramp->Initial_Run Optimize_Flow Optimize Carrier Gas Flow Rate Optimize_Ramp->Optimize_Flow Optimize_Flow->Initial_Run

Caption: A logical workflow for developing a GC method for isomer separation.

References

Technical Support Center: Optimizing Suzuki Coupling for 3-Bromo-2,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-Bromo-2,4-dimethylaniline. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during this specific transformation. The inherent steric hindrance and electron-rich nature of this substrate make optimizing reaction conditions crucial for success.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with this compound failing or giving low yields?

A1: Low yields or reaction failure with this substrate are common and typically stem from its specific structural features. This compound is both sterically hindered and electron-rich. The ortho-methyl and ortho-amino groups impede the approach of the palladium catalyst to the C-Br bond, slowing the critical oxidative addition step.[1][2] Additionally, the electron-donating nature of the aniline and methyl groups makes the aryl bromide less electrophilic, further hindering oxidative addition.[3][4]

Common causes for failure include:

  • Ineffective Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often unsuitable for hindered substrates.[1][5]

  • Suboptimal Base/Solvent Combination: The choice of base and solvent is critical and highly interdependent.[5][6]

  • Insufficient Temperature: Sterically hindered substrates often require higher temperatures to overcome the activation energy.[5][7]

  • Catalyst Deactivation: The palladium catalyst can agglomerate into inactive palladium black or be poisoned by impurities.[8]

  • Oxygen Contamination: Incomplete degassing can lead to oxidation of phosphine ligands and catalyst deactivation.[9]

Q2: What are the most common side reactions, and how can I minimize them?

A2: The most prevalent side reactions in the Suzuki coupling of this substrate are hydrodehalogenation (or protodebromination) and homocoupling.

  • Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen, forming 2,4-dimethylaniline. It becomes significant with electron-rich substrates, especially at high temperatures or with prolonged reaction times.[10][11] To minimize it, use sterically hindered and electron-rich ligands like XPhos or SPhos which can accelerate the desired cross-coupling pathway over the reduction pathway.[11]

  • Homocoupling: This involves the coupling of two molecules of the boronic acid or two molecules of the aryl bromide. It can be minimized by ensuring an inert atmosphere, using the correct stoichiometry (a slight excess of the boronic acid, ~1.2-1.5 equivalents, is often beneficial), and choosing a suitable catalyst system.[7][12]

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen. This side reaction is promoted by high temperatures and excess base or water. Using the corresponding boronic ester (e.g., a pinacol ester) can increase stability.[1]

Q3: How do I choose the right catalyst and ligand for this sterically hindered aniline?

A3: This is the most critical factor. For sterically demanding and electron-rich aryl bromides, the catalyst system must be highly active.

  • Ligands: Standard ligands like triphenylphosphine (PPh₃) are generally ineffective.[5] You should use bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).

    • Buchwald Ligands: Biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are excellent first choices. They promote the formation of a highly reactive, monoligated palladium(0) species necessary for the challenging oxidative addition step.[1][5][13]

    • N-Heterocyclic Carbene (NHC) Ligands: These are also highly effective, offering great stability and activity, even for forming tetra-ortho-substituted biaryls.[1][14]

    • Specialized Ligands: For extremely challenging couplings, ligands like AntPhos or BI-DIME have shown superior performance.[5][15]

  • Palladium Source: While Pd(OAc)₂ or Pd₂(dba)₃ are common palladium sources used with these ligands, pre-formed palladacycle precatalysts (e.g., XPhos Pd G3) are often more reliable and efficient as they do not require an in-situ reduction step.[7][16] For unprotected ortho-bromoanilines, the CataCXium® A Pd G3 precatalyst has been shown to be uniquely effective.[17][18]

Q4: Which base and solvent system is recommended?

A4: The base activates the boronic acid for the transmetalation step, and its effectiveness is highly dependent on the solvent.

  • Bases: A moderate to strong base is typically required.

    • Potassium Phosphate (K₃PO₄): This is a reliable and frequently used base for hindered couplings, often employed as a finely powdered solid.[5]

    • Cesium Carbonate (Cs₂CO₃): Another effective base, particularly in polar aprotic solvents.[18]

    • Potassium tert-Butoxide (t-BuOK): A very strong base that can be effective when others fail, especially in anhydrous, non-polar solvents like dioxane.[5][14]

  • Solvents: Anhydrous, degassed aprotic solvents are preferred.

    • Toluene, Dioxane: These are common and effective choices.[5][14]

    • 2-Methyltetrahydrofuran (2-MeTHF): This solvent has been shown to significantly improve yields for challenging couplings of unprotected ortho-bromoanilines.[18]

    • Water: While anhydrous conditions are a good starting point, a small amount of water (e.g., in a 10:1 solvent:water ratio) can sometimes be beneficial, especially when using phosphate or carbonate bases.[1][2]

Q5: My reaction starts but then stalls, and I see a black precipitate. What is happening?

A5: The formation of a black precipitate is likely palladium black, which consists of agglomerated, inactive palladium nanoparticles.[8] This indicates catalyst deactivation and is a common reason for incomplete conversion.

  • Causes: Catalyst deactivation can be caused by insufficient ligand concentration or stability, the presence of oxygen, or impurities in the starting materials or solvents.[8][19] Hydrophobic products can also adsorb onto the catalyst surface, leading to deactivation.[19][20]

  • Solutions:

    • Ensure Inert Atmosphere: Thoroughly degas all solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[9]

    • Use Robust Ligands: Bulky ligands like those mentioned in A3 (SPhos, XPhos) not only promote reactivity but also stabilize the palladium center, preventing agglomeration.[13]

    • Check Reagent Purity: Use pure, anhydrous reagents and solvents. Impurities can act as catalyst poisons.[8]

    • Consider a Precatalyst: Palladacycle precatalysts are often more stable and less prone to decomposition than catalysts generated in situ.[7]

Troubleshooting Guides

Problem 1: Low or No Conversion

If your reaction shows little to no formation of the desired product, follow this systematic troubleshooting workflow.

cluster_start Start: Low/No Conversion cluster_catalyst Step 1: Evaluate Catalyst System cluster_conditions Step 2: Optimize Base & Solvent cluster_temp Step 3: Adjust Temperature cluster_reagents Step 4: Check Reagents Start Reaction Failure Catalyst Using Pd(PPh3)4 or similar? Start->Catalyst SwitchLigand Switch to Bulky Ligand (e.g., SPhos, XPhos) + Pd(OAc)2/Pd2(dba)3 or use a Palladacycle Precatalyst Catalyst->SwitchLigand Yes BaseSolvent Using weak base (e.g., Na2CO3)? Catalyst->BaseSolvent No SwitchBaseSolvent Switch to K3PO4 or Cs2CO3 in Dioxane, Toluene, or 2-MeTHF. Consider t-BuOK for very tough cases. BaseSolvent->SwitchBaseSolvent Yes Temp Reaction temp < 100 °C? BaseSolvent->Temp No IncreaseTemp Increase temperature to 100-120 °C. Consider microwave irradiation. Temp->IncreaseTemp Yes Reagents Reagents pure? Solvents anhydrous & degassed? Temp->Reagents No Reagents->SwitchLigand If still no success, re-evaluate catalyst Purify Purify starting materials. Use fresh, anhydrous, degassed solvents. Ensure inert atmosphere. Reagents->Purify No/Unsure

Caption: A logical workflow for troubleshooting low or no conversion.

Problem 2: Significant Side Product Formation

If you are obtaining your product but yields are compromised by side reactions like hydrodehalogenation or homocoupling.

cluster_start Start: Side Products Observed cluster_dehalogenation Issue: Hydrodehalogenation cluster_homocoupling Issue: Homocoupling Start High Side Products Dehalogenation High Temp / Long Time? Start->Dehalogenation Homocoupling Oxygen present? Incorrect stoichiometry? Start->Homocoupling ReduceTimeTemp Lower temperature. Monitor reaction and stop upon completion. Dehalogenation->ReduceTimeTemp Yes CheckLigand Using a highly active ligand (SPhos, XPhos)? ReduceTimeTemp->CheckLigand UseBulkyLigand Switch to a bulkier, more electron-rich ligand. CheckLigand->UseBulkyLigand No OptimizeStoich Ensure thorough degassing. Use slight excess (1.2-1.5 eq.) of boronic acid/ester. Homocoupling->OptimizeStoich Yes

Caption: Troubleshooting guide for minimizing common side products.

Data Presentation: Condition Screening

The following tables summarize literature data for Suzuki couplings of structurally similar, challenging substrates. This data can guide the selection of starting conditions for this compound.

Table 1: Effect of Catalyst/Ligand on Yield for Hindered/Electron-Rich Anilines

Aryl BromideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Yield (%)Reference
Ortho-bromoaniline derivativeBenzylboronic esterCataCXium A Pd G3 (10)-K₃PO₄ (3)2-MeTHF8095[9][18]
2-BromoanilinePhenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10095[9]
Sterically hindered aryl bromideArylboronic acidPd-NHC complex (0.05-1)-t-BuOK (2)Dioxane100>99[9][14]
4-chloroanisolePhenylboronic acidPd(OAc)₂ (2)PCy₃ (4)K₃PO₄ (2)Dioxane10095[4]

Table 2: Effect of Base and Solvent on Yield

Substrate SystemCatalyst/LigandBase (eq.)SolventTemp (°C)Yield (%)Reference
Ortho-bromoaniline + Benzylboronic esterCataCXium A Pd G3Cs₂CO₃ (2)Dioxane8051[18]
Ortho-bromoaniline + Benzylboronic esterCataCXium A Pd G3Cs₂CO₃ (2)2-MeTHF8095[18]
Hindered Aryl Bromide + Arylboronic AcidPd/BI-DIMEK₃PO₄Toluene11094[15]
Hindered Aryl Bromide + Arylboronic AcidPd/NHCt-BuOK (2)Dioxane100>99[14]

Experimental Protocols

This protocol provides an optimized starting point for the Suzuki coupling of this compound. Further optimization may be required for specific boronic acid partners.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., K₃PO₄, finely powdered, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 2-MeTHF or Toluene, 5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid/ester, the palladium precatalyst, and the base.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 4 to 24 hours depending on the boronic acid used.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualization of Key Concepts

Suzuki_Cycle pd0 Pd(0)L (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex L-Pd(II)-Ar      |     X ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_biaryl L-Pd(II)-Ar      |     Ar' transmetal->pd_biaryl red_elim Reductive Elimination pd_biaryl->red_elim red_elim->pd0 aryl_halide Ar-X (this compound) aryl_halide->ox_add boronic_acid Ar'-B(OR)2 boronic_acid->transmetal base Base base->transmetal product Ar-Ar' (Product) product->red_elim

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Preventing dehalogenation in Buchwald-Hartwig reactions of 3-Bromo-2,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Buchwald-Hartwig amination reactions involving 3-Bromo-2,4-dimethylaniline. This resource provides guidance to researchers, scientists, and drug development professionals to overcome common challenges, with a specific focus on preventing the undesired side reaction of dehalogenation.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of the Buchwald-Hartwig reaction, and why is it a problem with substrates like this compound?

A1: Dehalogenation, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions where the halogen atom on the aryl halide is replaced by a hydrogen atom.[1] In the case of this compound, this results in the formation of 2,4-dimethylaniline as a byproduct. This side reaction is problematic as it consumes the starting material, reduces the yield of the desired aminated product, and complicates purification due to the structural similarity of the byproduct to the starting material and product. The electron-rich and sterically hindered nature of this compound can make it more susceptible to this side reaction.

Q2: What are the primary factors that influence the extent of dehalogenation?

A2: The main factors that contribute to dehalogenation are the choice of phosphine ligand, the base, the solvent, and the reaction temperature. The purity of reagents and the exclusion of air and moisture are also critical. Bulky, electron-rich phosphine ligands are known to accelerate the desired reductive elimination step, which outcompetes the dehalogenation pathway.[1]

Q3: Which type of phosphine ligand is best suited to prevent dehalogenation for this substrate?

A3: For sterically hindered and electron-rich aryl bromides like this compound, bulky, electron-rich biaryl phosphine ligands are generally the most effective. Ligands such as XPhos, RuPhos, and SPhos have demonstrated high efficacy in promoting C-N bond formation while minimizing dehalogenation.[2][3] These ligands stabilize the palladium catalyst and facilitate rapid reductive elimination.[4]

Q4: How does the choice of base affect the formation of the dehalogenated byproduct?

A4: The base plays a crucial role in the catalytic cycle, but strong bases, particularly at elevated temperatures, can sometimes promote dehalogenation. While strong bases like sodium tert-butoxide (NaOtBu) can lead to high reaction rates, they may also increase the likelihood of side reactions.[5] In cases where dehalogenation is significant, switching to a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be beneficial, although this might require higher temperatures or longer reaction times.[6]

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and minimize dehalogenation in the Buchwald-Hartwig amination of this compound.

Problem: Significant Formation of 2,4-dimethylaniline (Dehalogenated Byproduct)

Troubleshooting Steps:

  • Evaluate and Optimize the Ligand:

    • Issue: The current ligand may not be sufficiently bulky or electron-rich to promote rapid reductive elimination.

    • Solution: Switch to a state-of-the-art biaryl phosphine ligand. XPhos and RuPhos are excellent starting points for sterically hindered substrates.

  • Re-evaluate the Base:

    • Issue: A strong alkoxide base might be promoting dehalogenation.

    • Solution: Consider switching from NaOtBu or KOtBu to a weaker inorganic base like Cs₂CO₃ or K₃PO₄. An initial screening of bases is recommended.

  • Adjust the Reaction Temperature:

    • Issue: High temperatures can sometimes favor the dehalogenation pathway.

    • Solution: Try running the reaction at a lower temperature. This is often feasible when using a highly active catalyst system (e.g., a bulky phosphine ligand).

  • Ensure Anhydrous and Anaerobic Conditions:

    • Issue: Traces of water or oxygen can lead to the formation of palladium hydride species, which are responsible for dehalogenation.

    • Solution: Use an anhydrous, degassed solvent. Toluene and dioxane are common choices. Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).

Data Presentation

Table 1: Comparison of Ligand Performance in the Amination of Bromobenzene with Various Amines [2]

LigandAmineYield (%)Catalyst SystemBaseSolventTemp (°C)Time (h)
XPhos Diphenylamine96[Pd(allyl)Cl]₂NaOtBuToluene10024
Phenoxazine>99[Pd(allyl)Cl]₂NaOtBuToluene10024
Carbazole92[Pd(allyl)Cl]₂NaOtBuToluene10024
RuPhos Diphenylamine96[Pd(allyl)Cl]₂NaOtBuToluene10024
Phenoxazine>99[Pd(allyl)Cl]₂NaOtBuToluene10024
Carbazole29[Pd(allyl)Cl]₂NaOtBuToluene10024

Table 2: Effect of Various Bases in a Buchwald-Hartwig Coupling Reaction [6]

EntryBaseConversion (%)
1K₃PO₄75
2K₂CO₃60
3Cs₂CO₃ >95
4NaOtBu20 (with byproduct formation)
5NaOH<10 (with byproduct formation)

Note: The data in these tables are for illustrative purposes with different substrates and should be used as a guide for optimizing the reaction of this compound.

Experimental Protocols

Optimized Protocol for the Amination of this compound using XPhos

This protocol is designed to minimize hydrodehalogenation.

Materials:

  • This compound (1.0 equivalent)

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equivalents)

  • Anhydrous, degassed toluene (to make a 0.1 M solution with respect to the aryl bromide)

  • Standard oven-dried glassware for inert atmosphere reactions (e.g., Schlenk tube or flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: In a glovebox or under a strict inert atmosphere (argon or nitrogen), add the Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Substrate Addition: Add the this compound and the amine to the tube.

  • Solvent Addition: Add the anhydrous, degassed toluene via syringe.

  • Reaction: Seal the tube and heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NHR'R'' Amine Coordination (HNR'R'') Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NHR'R''->Ar-Pd(II)(L)-NR'R'' Deprotonation (Base) Ar-Pd(II)(L)-NR'R''->Pd(0)L Reductive Elimination (Ar-NR'R'')

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Dehalogenation_Pathway Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Desired_Pathway Reductive Elimination (forms C-N bond) Ar-Pd(II)(L)-X->Desired_Pathway Desired Pathway Side_Pathway Formation of Pd-H species Ar-Pd(II)(L)-X->Side_Pathway Competing Pathway Dehalogenation Hydrodehalogenation (forms Ar-H) Side_Pathway->Dehalogenation

Caption: Competing pathways: amination vs. dehalogenation.

Troubleshooting_Workflow start High Dehalogenation Observed ligand Optimize Ligand (e.g., XPhos, RuPhos) start->ligand base Screen Bases (e.g., Cs₂CO₃, K₃PO₄) ligand->base If problem persists temp Lower Reaction Temperature base->temp If problem persists conditions Ensure Anhydrous & Anaerobic Conditions temp->conditions If problem persists end Minimized Dehalogenation conditions->end Successful

Caption: Troubleshooting workflow for minimizing dehalogenation.

References

Technical Support Center: Ligand Selection for Efficient Cross-Coupling with 3-Bromo-2,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cross-coupling reactions involving 3-bromo-2,4-dimethylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ligand selection and reaction optimization. Given the sterically hindered nature of this compound, choosing the appropriate ligand is critical for achieving high reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: Why is ligand selection so critical for cross-coupling reactions with this compound?

A1: this compound is a sterically hindered substrate due to the two methyl groups ortho to the amine and one methyl group ortho to the bromine atom. This steric hindrance can impede the oxidative addition and reductive elimination steps in the catalytic cycle of cross-coupling reactions. The right ligand, typically a bulky and electron-rich phosphine, is essential to stabilize the palladium catalyst, facilitate these challenging steps, and promote high catalytic activity.[1]

Q2: What are the most common side reactions observed with this substrate, and how can ligand choice mitigate them?

A2: Common side reactions include hydrodehalogenation (replacement of bromine with hydrogen) and formation of undesired homocoupling products. Bulky, electron-rich ligands can promote the desired cross-coupling pathway over these side reactions by accelerating the rate of reductive elimination from the palladium center.[2]

Q3: For a Suzuki-Miyaura coupling, what class of ligands is generally recommended for this compound?

A3: For sterically hindered aryl bromides like this compound, bulky, electron-rich phosphine ligands such as the Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or trialkylphosphines with large cone angles (e.g., t-Bu3P) are highly recommended.[1][3] N-heterocyclic carbene (NHC) ligands have also shown high efficacy for sterically demanding couplings.[3]

Q4: In a Buchwald-Hartwig amination with this compound, what are the key considerations for ligand selection?

A4: Similar to Suzuki coupling, bulky and electron-donating monophosphine ligands are generally preferred for Buchwald-Hartwig amination with hindered substrates. Ligands like XPhos, RuPhos, and DavePhos are excellent starting points.[4] The choice of base is also critical and should be optimized in conjunction with the ligand.

Q5: Are there specific ligand recommendations for the Sonogashira coupling of this compound?

A5: For Sonogashira couplings, especially copper-free variants, bulky, electron-rich phosphine ligands such as XPhos have been shown to be effective.[5] The use of air-stable palladium precatalysts in combination with such ligands can also facilitate the reaction at room temperature for some substrates.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to No Conversion Inefficient Oxidative Addition: The steric hindrance of the substrate may inhibit the initial step of the catalytic cycle.- Switch to a bulkier, more electron-rich ligand (e.g., from PPh₃ to XPhos or SPhos).[1][3] - Increase the reaction temperature.[5] - Consider a more reactive palladium precatalyst.
Catalyst Deactivation: The presence of oxygen or other impurities can deactivate the palladium catalyst.- Ensure the reaction is set up under an inert atmosphere (Argon or Nitrogen). - Use properly degassed solvents.[3]
Poor Ligand Choice: The selected ligand may not be suitable for the specific coupling reaction and substrate.- Screen a panel of bulky phosphine ligands (e.g., Buchwald ligands) to identify the optimal one.[4]
Significant Side Product Formation (e.g., Hydrodehalogenation) Slow Reductive Elimination: The final step of the catalytic cycle is slow, allowing for side reactions to occur.- Employ a more sterically hindered ligand to accelerate reductive elimination. - Lowering the reaction temperature slightly may sometimes reduce side reactions, although this could also decrease the overall reaction rate.
Base-Induced Side Reactions: The base may be too strong or not suitable for the chosen conditions.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃, t-BuOK) to find the optimal one for your system.[3]
Inconsistent Yields Incomplete Dissolution of Base: Solid bases like K₃PO₄ may not be fully effective if not finely powdered or if the solvent system does not allow for sufficient interaction.- Use a finely powdered base. - Consider a solvent system that improves the solubility or effectiveness of the base (e.g., using a small amount of water with dioxane or toluene for Suzuki couplings).[3]
Moisture or Air Sensitivity: The catalyst or reagents may be sensitive to air and moisture.- Ensure all glassware is oven-dried and the reaction is performed under strictly anhydrous and anaerobic conditions.

Data on Ligand Performance with Analogous Substrates

The following tables summarize data from cross-coupling reactions with substrates structurally similar to this compound. This information can serve as a starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Sterically Hindered Bromoanilines

SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
2-BromoanilinePhenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001295[3]
4-Bromo-2-methylaniline derivativeArylboronic acidsPd(PPh₃)₄ (5)-K₃PO₄ (2.4)1,4-Dioxane90-31-46[7]
ortho-Bromoaniline derivativeBenzylboronic esterCataCXium A Pd G3 (10)-K₃PO₄ (3)2-MeTHF801895[3]

Table 2: Buchwald-Hartwig Amination of Bromobenzene with Various Amines

AmineCatalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Diphenylamine[Pd(allyl)Cl]₂XPhosNaOtBuToluene1002496[4]
Phenoxazine[Pd(allyl)Cl]₂XPhosNaOtBuToluene10024>99[4]
Carbazole[Pd(allyl)Cl]₂XPhosNaOtBuToluene1002492[4]
Diphenylamine[Pd(allyl)Cl]₂RuPhosNaOtBuToluene1002496[4]
Phenoxazine[Pd(allyl)Cl]₂RuPhosNaOtBuToluene10024>99[4]

Table 3: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes

Aryl BromideAlkyneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1-Bromo-3,5-dimethoxybenzene3-EthynylpyridineP2 precatalyst (2.5)-TMP (2)DMSOrt1.5>99[6]
4-Bromo-3,5-dimethylisoxazolePhenylacetyleneP2 precatalyst (2.5)-TMP (2)DMSO603261 (conversion)[6]
4-Bromo-5-trifluoromethyl-1H-pyrazoleTrimethylsilylacetylenePd(OAc)₂ (3)XPhos (6)Et₃NDMF100-98 (conversion)[5]

Experimental Protocols

The following are general starting procedures for the cross-coupling of this compound. Optimization of specific parameters is recommended.

Suzuki-Miyaura Coupling Protocol

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Degassed water

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium precatalyst (0.02 mmol), the ligand (0.04 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., 5 mL of toluene) and degassed water (e.g., 0.5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination Protocol

Materials:

  • This compound

  • Amine coupling partner (1.2 equivalents)

  • Palladium precatalyst (e.g., [Pd(allyl)Cl]₂, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 mmol), the palladium precatalyst, the ligand, and the base to an oven-dried reaction tube with a stir bar.

  • Reagent Addition: Add the amine (1.2 mmol) and the degassed solvent (e.g., 5 mL of toluene).

  • Reaction: Seal the tube and heat in a preheated oil bath to the desired temperature (e.g., 100 °C). Stir until the starting material is consumed as indicated by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the residue by flash column chromatography.

Copper-Free Sonogashira Coupling Protocol

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1.5 mol%)

  • Ligand (e.g., XPhos, 3 mol%)

  • Base (e.g., Et₃N, 2 equivalents)

  • Anhydrous, degassed solvent (e.g., DMF)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium precatalyst, and the ligand.

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., 5 mL of DMF), followed by the base and the terminal alkyne (1.5 mmol).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase and purify the crude product by flash column chromatography.

Visualizations

Ligand_Screening_Workflow Ligand Screening Workflow for this compound cluster_setup Reaction Setup cluster_screening Ligand Screening cluster_optimization Optimization Define Substrates Define Substrates: This compound Coupling Partner Select Conditions Select Initial Conditions: Pd Source, Base, Solvent, Temp. Define Substrates->Select Conditions Select Ligands Select Ligand Panel (e.g., XPhos, SPhos, RuPhos, tBu3P) Select Conditions->Select Ligands Run Reactions Run Parallel Reactions Select Ligands->Run Reactions Analyze Results Analyze Yields (LC-MS, GC, NMR) Run Reactions->Analyze Results Identify Hit Identify Best Performing Ligand(s) Analyze Results->Identify Hit Optimize Conditions Optimize Temp., Concentration, Base Identify Hit->Optimize Conditions Scale-up Scale-up Reaction Optimize Conditions->Scale-up

Caption: A general workflow for selecting and optimizing a ligand for the cross-coupling of this compound.

Troubleshooting_Low_Yield Troubleshooting Low Yield for Cross-Coupling Start Low Yield or No Reaction Check_Purity Are starting materials pure and dry? Start->Check_Purity Purify_Reagents Purify/dry reagents and solvents. Check_Purity->Purify_Reagents No Check_Inertness Was the reaction run under strictly inert conditions? Check_Purity->Check_Inertness Yes Purify_Reagents->Start Improve_Inert Improve degassing and inert atmosphere setup. Check_Inertness->Improve_Inert No Ligand_Choice Is the ligand appropriate for a sterically hindered substrate? Check_Inertness->Ligand_Choice Yes Improve_Inert->Start Change_Ligand Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos). Ligand_Choice->Change_Ligand No Increase_Temp Increase reaction temperature. Ligand_Choice->Increase_Temp Yes Change_Ligand->Increase_Temp Optimize_Base Screen alternative bases (K3PO4, Cs2CO3, t-BuOK). Increase_Temp->Optimize_Base Success Improved Yield Optimize_Base->Success

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions with this compound.

References

Technical Support Center: Synthesis of 3-Bromo-2,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of 3-Bromo-2,4-dimethylaniline synthesis. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in the synthesis of this compound?

A1: The primary challenge is controlling the regioselectivity and preventing polybromination. The starting material, 2,4-dimethylaniline, has a highly activated aromatic ring due to the electron-donating amino and methyl groups, making it susceptible to over-bromination.

Q2: How can I selectively obtain the 3-bromo isomer?

A2: Achieving high regioselectivity for the 3-bromo isomer requires careful control of reaction conditions. The amino group is a strong ortho-, para-director. In 2,4-dimethylaniline, the 6-position (ortho to the amino group) and the 5-position (meta to the amino group) are available for substitution. Bromination typically occurs at the position most activated by both the amino and methyl groups and which is sterically accessible. Direct bromination can lead to a mixture of isomers. To enhance selectivity, protection of the amino group as an acetamide is a highly effective strategy.

Q3: What are the likely side products in this reaction?

A3: The main side products are polybrominated species, such as dibromo- or tribromo-2,4-dimethylaniline. Isomeric monobrominated products may also form depending on the reaction conditions.

Q4: Are there alternative brominating agents to molecular bromine (Br₂)?

A4: Yes, N-Bromosuccinimide (NBS) is a milder and more selective brominating agent that can reduce the incidence of polybromination.[1] It is often used with a catalytic amount of acid.

Q5: My final product is a dark oil or discolored solid. How can I purify it?

A5: Discoloration can be due to residual bromine or the formation of colored byproducts. Purification can typically be achieved through recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by column chromatography on silica gel.[2] A wash with a reducing agent solution, like sodium bisulfite, during the workup can help remove excess bromine.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Reaction is highly exothermic and difficult to control. The reaction between bromine and the activated aniline is rapid and exothermic.- Perform the reaction at a low temperature (e.g., 0-5 °C) using an ice bath.- Add the brominating agent dropwise or in small portions over an extended period.- Ensure efficient stirring to dissipate heat.
Low yield of the desired this compound. - Polybromination is consuming the starting material.- Incomplete reaction.- Loss of product during workup and purification.- Protect the amino group as an acetamide before bromination.- Use a milder brominating agent like NBS.- Carefully monitor the reaction progress using Thin Layer Chromatography (TLC).- Optimize the purification procedure to minimize losses.
Formation of significant amounts of polybrominated byproducts. The aniline ring is highly activated, leading to multiple substitutions.- The most effective solution is to protect the amino group via acetylation. This moderates the activating effect of the amino group.- Use stoichiometric amounts of the brominating agent.- Employ a less polar solvent to reduce the reactivity of the bromine.
Product is an inseparable mixture of isomers. The reaction conditions are not selective for the desired 3-bromo isomer.- Employ the amino-protection strategy to direct bromination.- Carefully control the reaction temperature and addition rate of the brominating agent.
Final product is discolored (pink, brown, or black). - Presence of unreacted bromine.- Air oxidation of the aniline product.- During the aqueous workup, wash the organic layer with a solution of sodium thiosulfate or sodium bisulfite to quench excess bromine.- Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in the dark to prevent oxidation.

Experimental Protocols

Two primary routes for the synthesis of this compound are presented below. Route 1, involving the protection of the amino group, is generally recommended for higher yield and purity.

Route 1: Bromination via Amino Group Protection

This method involves three steps: acetylation of the amino group, bromination of the resulting acetanilide, and subsequent deprotection to yield the final product.

Step 1: Synthesis of N-(2,4-dimethylphenyl)acetamide

  • In a round-bottom flask, dissolve 2,4-dimethylaniline (1.0 eq.) in glacial acetic acid.

  • Slowly add acetic anhydride (1.1 eq.) to the solution while stirring. The reaction is exothermic.

  • After the initial exotherm subsides, heat the mixture to 50°C for 30 minutes.

  • Pour the warm mixture into ice-cold water to precipitate the N-(2,4-dimethylphenyl)acetamide.

  • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Synthesis of N-(3-Bromo-2,4-dimethylphenyl)acetamide

  • Dissolve the dried N-(2,4-dimethylphenyl)acetamide (1.0 eq.) in glacial acetic acid.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add a solution of bromine (1.05 eq.) in glacial acetic acid dropwise while maintaining the low temperature and stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture into cold water to precipitate the crude product.

  • Collect the product by vacuum filtration, wash with water, and then with a dilute sodium bisulfite solution to remove excess bromine. Dry the product.

Step 3: Synthesis of this compound (Deprotection)

  • To the crude N-(3-bromo-2,4-dimethylphenyl)acetamide, add a solution of aqueous hydrochloric acid (e.g., 5 M).

  • Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the this compound.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

  • Recrystallize from a suitable solvent if further purification is needed.

Route 2: Direct Bromination with N-Bromosuccinimide (NBS)

This method is a more direct approach but may require more careful optimization to achieve high selectivity.

  • In a round-bottom flask, dissolve 2,4-dimethylaniline (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.0 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.

  • Add a catalytic amount of a protic acid, such as a single drop of concentrated sulfuric acid or p-toluenesulfonic acid.

  • Allow the reaction to stir at 0°C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Data Presentation

The following tables summarize typical reaction parameters for the synthesis of brominated anilines, which can be used as a starting point for the optimization of this compound synthesis.

Table 1: Reaction Conditions for Bromination of Acetanilide Derivatives

ParameterValueReference
Reactant N-(2,4-dimethylphenyl)acetamide-
Brominating Agent Bromine (Br₂)[3]
Solvent Glacial Acetic Acid[3]
Temperature 50-55°C[3]
Reaction Time 1.5 - 2.5 hours[3]
**Molar Ratio (Substrate:Br₂) **1 : 1.05[3]
Typical Yield >80% (for similar substrates)-

Table 2: Reaction Conditions for Direct Bromination with NBS

ParameterValueReference
Reactant 2,4-dimethylaniline[4]
Brominating Agent N-Bromosuccinimide (NBS)[4]
Solvent Acetonitrile[4]
Temperature Room Temperature[4]
Reaction Time 1.5 hours[4]
**Molar Ratio (Substrate:NBS) **1 : 1[4]
Typical Yield Moderate to Good (substrate dependent)-

Visualizations

Logical Workflow for Synthesis via Amino Group Protection

G cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection Start 2,4-Dimethylaniline Acetylation React with Acetic Anhydride in Glacial Acetic Acid Start->Acetylation Product1 N-(2,4-dimethylphenyl)acetamide Acetylation->Product1 Bromination React with Bromine in Glacial Acetic Acid at 0-5°C Product1->Bromination Product2 N-(3-Bromo-2,4-dimethylphenyl)acetamide Bromination->Product2 Deprotection Acid Hydrolysis (e.g., HCl) Product2->Deprotection Workup Neutralization and Isolation Deprotection->Workup FinalProduct This compound Workup->FinalProduct G Start Low Yield of This compound CheckByproducts Analyze crude product by TLC/GC-MS for side products Start->CheckByproducts Polybromination Significant Polybromination Detected? CheckByproducts->Polybromination Isomers Mixture of Isomers Detected? Polybromination->Isomers No ProtectAmine Implement Amino Group Protection (Acetylation/Deprotection) Polybromination->ProtectAmine Yes UnreactedSM Significant Unreacted Starting Material? Isomers->UnreactedSM No OptimizeConditions Optimize Reaction Conditions: - Lower Temperature - Slower Addition of Reagent Isomers->OptimizeConditions Yes IncreaseTime Increase Reaction Time or Slightly Increase Temperature UnreactedSM->IncreaseTime Yes UseNBS Switch to a milder brominating agent (e.g., NBS) ProtectAmine->UseNBS

References

Technical Support Center: Troubleshooting Low Conversion in Reactions Involving 3-Bromo-2,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during chemical reactions with 3-bromo-2,4-dimethylaniline, with a particular focus on resolving issues of low conversion.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low conversion in cross-coupling reactions with this compound?

Low conversion in Suzuki-Miyaura or Buchwald-Hartwig reactions involving this compound can often be attributed to a few key factors:

  • Inefficient Catalyst System: The choice of palladium catalyst and ligand is critical. The steric hindrance from the two methyl groups ortho and meta to the bromine atom can impede the oxidative addition step. Bulky, electron-rich phosphine ligands are often required to overcome this.

  • Suboptimal Base: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of the Suzuki-Miyaura reaction. The strength and solubility of the base can significantly impact the reaction rate and overall yield.

  • Poor Solvent Choice: The solvent must be able to dissolve all reactants and intermediates to a sufficient extent. The polarity of the solvent can also influence the stability and activity of the catalytic species.

  • Catalyst Deactivation: Palladium catalysts can be sensitive to air and moisture. Incomplete degassing of the reaction mixture can lead to oxidation of the active Pd(0) species, resulting in catalyst deactivation and the formation of palladium black.

  • Low Reaction Temperature: Insufficient thermal energy can lead to slow reaction rates and incomplete conversion.

Q2: I am observing the formation of side products in my reaction. What are the likely culprits?

The formation of side products is a common issue. Some potential side reactions include:

  • Homocoupling: The boronic acid (in Suzuki-Miyaura reactions) or the aryl halide can couple with themselves to form symmetric biaryls.

  • Protodeboronation: In Suzuki-Miyaura reactions, the boronic acid can be protonated and replaced by a hydrogen atom, especially in the presence of water and certain bases.

  • Hydrodehalogenation: The bromo group on the aniline can be replaced by a hydrogen atom, leading to the formation of 2,4-dimethylaniline.

Q3: How can I improve the solubility of my reagents?

If you suspect poor solubility is contributing to low conversion, consider the following:

  • Solvent Screening: Experiment with different solvents or solvent mixtures. For Suzuki-Miyaura reactions, a mixture of a nonpolar organic solvent (like toluene or dioxane) with a polar aprotic solvent or water can be beneficial.

  • Temperature Increase: Raising the reaction temperature can improve the solubility of your starting materials.

  • Phase-Transfer Catalysts: In biphasic systems, a phase-transfer catalyst can help shuttle reactants between the organic and aqueous layers.

Troubleshooting Guides

Low Conversion in Suzuki-Miyaura Coupling

If you are experiencing low yields in a Suzuki-Miyaura coupling reaction with this compound, follow this troubleshooting workflow:

G cluster_catalyst Catalyst Optimization cluster_base Base Screening start Low Conversion in Suzuki-Miyaura Coupling catalyst Optimize Catalyst System start->catalyst base Screen Different Bases catalyst->base cat_details • Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). • Try different palladium precursors (e.g., Pd(OAc)2, Pd2(dba)3). • Increase catalyst loading (e.g., from 1-2 mol% to 5 mol%). solvent Evaluate Solvents base->solvent base_details • Test stronger bases (e.g., K3PO4, Cs2CO3). • Ensure the base is finely powdered and anhydrous. • Consider the use of aqueous base solutions. temp Adjust Temperature solvent->temp degas Ensure Rigorous Degassing temp->degas boronic_acid Check Boronic Acid Quality/ Use Boronate Ester degas->boronic_acid success Improved Conversion boronic_acid->success If issues persist, re-evaluate from the top

Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.

Low Conversion in Buchwald-Hartwig Amination

For low yields in Buchwald-Hartwig amination reactions, consider the following troubleshooting steps:

G cluster_catalyst Catalyst & Ligand Optimization cluster_base Base Selection start Low Conversion in Buchwald-Hartwig Amination catalyst Optimize Catalyst & Ligand start->catalyst base Select Appropriate Base catalyst->base cat_details • Use bulky, electron-rich ligands (e.g., XPhos, RuPhos). • Consider pre-catalysts for better reproducibility. • Ensure an appropriate ligand-to-palladium ratio. solvent Screen Solvents base->solvent base_details • Strong, non-nucleophilic bases are preferred (e.g., NaOt-Bu, LHMDS). • Ensure the base is anhydrous and freshly opened or stored properly. amine Check Amine Purity & Stoichiometry solvent->amine temp Adjust Temperature amine->temp success Improved Conversion temp->success If issues persist, re-evaluate from the top

Removal of unreacted starting material from 3-Bromo-2,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting material, primarily 2,4-dimethylaniline, from the final product, 3-Bromo-2,4-dimethylaniline.

Frequently Asked Questions (FAQs)

Q1: What is the primary unreacted starting material I need to remove?

The synthesis of this compound typically involves the direct bromination of 2,4-dimethylaniline.[1] Therefore, the main impurity to be removed is the unreacted 2,4-dimethylaniline.

Q2: Why is it challenging to separate this compound from 2,4-dimethylaniline?

Both the product and the starting material are aromatic amines. This means they share similar chemical properties, such as basicity and solubility, making separation by simple extraction difficult. Both compounds will react with acids to form water-soluble salts.[2][3]

Q3: What is the most effective method for separating the product from the starting material?

Column chromatography is generally the most effective method for separating this compound from 2,4-dimethylaniline due to differences in their polarity and molecular weight.[1] For removing other types of impurities, such as non-basic organic compounds or inorganic salts, acid-base extraction is a highly effective initial purification step.[4]

Q4: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the purification process.[5] By spotting the crude mixture, the purified fractions, and a standard of the starting material, you can visualize the separation. The product, this compound, is more polar than 2,4-dimethylaniline and will have a lower Rf value.

Q5: Can I use recrystallization for purification?

Yes, recrystallization is an excellent final step to achieve high purity, especially after the bulk of the unreacted starting material has been removed by column chromatography.[1] this compound is a solid at room temperature and can be recrystallized from solvents like methanol/water or hexane.[6][7]

Purification Strategy Overview

A multi-step approach is typically most effective for purifying this compound.

G cluster_0 Purification Workflow crude Crude Reaction Mixture (Product, Starting Material, Byproducts) extraction Acid-Base Extraction (Removes non-basic impurities) crude->extraction chromatography Column Chromatography (Separates product from starting material) extraction->chromatography recrystallization Recrystallization (Final polishing) chromatography->recrystallization pure_product Pure this compound recrystallization->pure_product

Caption: General experimental workflow for the purification of this compound.

Data Presentation: Comparison of Purification Methods

MethodPrinciplePrimary UseAdvantagesDisadvantages
Acid-Base Extraction Difference in solubility between neutral compounds and protonated amine salts.[2]Removal of non-basic impurities.Fast, inexpensive, and efficient for removing non-amine impurities.Does not separate amines from each other. Can lead to emulsions.[8]
Column Chromatography Differential adsorption of compounds on a stationary phase.[9]Separation of this compound from 2,4-dimethylaniline.High resolution separation is possible. Adaptable to various scales.Can be time-consuming and requires solvent usage. Amines can streak or stick to silica gel.[10]
Recrystallization Difference in solubility of the compound in a hot versus cold solvent.Final purification to remove minor impurities and achieve high purity.Can yield very pure crystalline product. Cost-effective.Requires the product to be a solid. Some product loss is inevitable.

Experimental Protocols

Protocol 1: Acid-Base Extraction to Remove Non-Basic Impurities

This protocol is designed to remove neutral organic byproducts from the crude reaction mixture.

  • Dissolution : Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane in a separatory funnel.

  • Acidification : Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.[11]

  • Separation : Allow the layers to separate. Both this compound and any unreacted 2,4-dimethylaniline will react with HCl to form their respective hydrochloride salts, which are soluble in the aqueous (bottom) layer. Neutral impurities will remain in the organic (top) layer.[4]

  • Extraction : Drain the aqueous layer into a clean flask. Discard the organic layer.

  • Basification : Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH), until the solution is basic (pH 9-10, check with pH paper). This will deprotonate the amine salts, causing the free amines to precipitate or form an oily layer.[2]

  • Re-extraction : Add a fresh portion of the organic solvent to the flask and transfer the mixture back to the separatory funnel. Shake to extract the free amines into the organic layer.

  • Drying and Concentration : Drain the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the mixture of amines.[12]

G cluster_1 Acid-Base Extraction Logic start Crude Mixture in Organic Solvent add_acid Add 1M HCl Shake & Separate start->add_acid organic_layer1 Organic Layer: Neutral Impurities (Discard) add_acid->organic_layer1 Separate aqueous_layer1 Aqueous Layer: Protonated Amines (Keep) add_acid->aqueous_layer1 Separate add_base Add 2M NaOH (Basify) Extract with Organic Solvent aqueous_layer1->add_base organic_layer2 Organic Layer: Purified Amines (Keep) add_base->organic_layer2 Separate aqueous_layer2 Aqueous Layer: Inorganic Salts (Discard) add_base->aqueous_layer2 Separate

Caption: Logical flow of the acid-base extraction process for amine purification.

Protocol 2: Column Chromatography

This protocol separates this compound from the unreacted 2,4-dimethylaniline.

  • TLC Analysis : First, determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The goal is to achieve good separation between the two spots with an Rf value of ~0.3-0.4 for the product.[13]

  • Column Packing : Prepare a chromatography column with silica gel in the chosen eluent. Ensure the silica bed is well-settled and free of air bubbles.[14]

  • Sample Loading : Dissolve the crude amine mixture from the extraction in a minimal amount of the eluent and carefully load it onto the top of the silica gel.

  • Elution : Begin eluting the column with the solvent system. The less polar 2,4-dimethylaniline will elute first, followed by the more polar this compound.

  • Fraction Collection : Collect fractions and monitor them by TLC to identify which fractions contain the pure product.

  • Solvent Removal : Combine the pure fractions containing the product and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 3: Recrystallization

This is the final step to obtain a highly pure, crystalline product.

  • Solvent Selection : In a small test tube, find a suitable solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold. A methanol/water mixture is a good starting point.[6]

  • Dissolution : Place the purified product in an Erlenmeyer flask and add the minimum amount of hot solvent to dissolve it completely.

  • Cooling : Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Filtration : Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying : Dry the crystals in a vacuum oven to remove any residual solvent.

Troubleshooting Guide

G cluster_2 Troubleshooting Common Issues cluster_emulsion Emulsion during Extraction cluster_tailing Tailing on TLC/Column cluster_no_xtals No Crystals Form issue Problem Encountered emulsion Add brine (sat. NaCl) or wait for layers to separate. issue->emulsion Issue tailing Add 0.5-1% triethylamine (TEA) to the eluent to neutralize silica. issue->tailing Issue no_xtals 1. Scratch inside of flask. 2. Add a seed crystal. 3. Evaporate some solvent and re-cool. issue->no_xtals Issue

Caption: Troubleshooting guide for common purification problems.

  • Issue: Emulsion forms during acid-base extraction.

    • Cause: Vigorous shaking or high concentration of the solute can lead to the formation of a stable emulsion between the organic and aqueous layers.

    • Solution: Add a small amount of brine (saturated NaCl solution) and gently swirl. This increases the ionic strength of the aqueous layer and helps break the emulsion. Alternatively, let the mixture stand for a longer period.

  • Issue: Amine streaks or "tails" on the TLC plate or column.

    • Cause: Basic amines can interact strongly with the slightly acidic silanol groups on the surface of the silica gel, leading to poor separation and tailing peaks.[10]

    • Solution: Add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonia to the eluent. This neutralizes the acidic sites on the silica, allowing the amines to move more freely.[10]

  • Issue: Product does not crystallize from the solution.

    • Cause: The solution may be too dilute, or there may be impurities preventing crystal lattice formation.

    • Solution: Try scratching the inside of the flask with a glass rod to create nucleation sites. If that fails, add a "seed crystal" from a previous batch. If the solution is too dilute, gently heat it to evaporate some of the solvent and then attempt to cool and crystallize again.

References

Validation & Comparative

A Comparative Guide to LC-MS Analysis for Monitoring 3-Bromo-2,4-dimethylaniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceutical and agrochemical compounds, the precise monitoring of reaction progress is paramount to ensure optimal yield, purity, and safety. The formation of intermediates and byproducts in reactions involving substituted anilines, such as 3-Bromo-2,4-dimethylaniline, necessitates robust analytical techniques for real-time or near real-time analysis. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for this purpose, alongside alternative direct analysis techniques, supported by experimental data and detailed protocols.

LC-MS/MS: The Gold Standard for Quantitative Analysis

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) stands as a cornerstone for the quantitative analysis of organic molecules in complex matrices. Its high sensitivity and selectivity make it an ideal choice for monitoring the consumption of reactants and the formation of products and impurities in chemical reactions.

Performance Characteristics of LC-MS/MS for Aromatic Amine Analysis

The following table summarizes the typical performance of a validated LC-MS/MS method for the analysis of aromatic amines, providing a reliable benchmark for monitoring reactions involving this compound. While specific data for this exact analyte is not extensively published, the values presented are representative of structurally similar compounds and are based on established analytical methodologies for halogenated and methylated anilines.[1][2][3][4][5]

ParameterTypical Performance
Linearity (R²) > 0.995[3]
Limit of Detection (LOD) 0.01 - 1.5 µg/L[1][6][7]
Limit of Quantification (LOQ) 0.04 - 4.5 µg/L[4][7]
Precision (%RSD) < 15%[1]
Accuracy / Recovery (%) 80 - 115%[1]
Experimental Protocol: LC-MS/MS for Reaction Monitoring

This protocol outlines a general procedure for monitoring a chemical reaction, such as a Suzuki coupling or a nucleophilic aromatic substitution, involving this compound.

1. Sample Preparation:

  • At designated time intervals (e.g., t=0, 15, 30, 60, 120 minutes), carefully extract a small aliquot (e.g., 10 µL) of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 990 µL) of a suitable solvent (e.g., acetonitrile/water mixture) containing an internal standard. This also serves to bring the analyte concentrations into the linear dynamic range of the instrument.

  • Vortex the diluted sample and filter through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Instrumentation and Conditions:

  • HPLC System: An ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used for the separation of aromatic amines.

  • Mobile Phase: A gradient elution is typically employed using:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1 - 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions: For quantitative analysis, specific precursor-to-product ion transitions are monitored. For this compound (exact mass: 214.02), representative MRM transitions would be determined by infusing a standard solution and optimizing the collision energy.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound [M+H]⁺ (e.g., 215.0/217.0)(Fragment ions)
Product [M+H]⁺(Fragment ions)
Internal Standard [M+H]⁺(Fragment ions)

Note: The specific m/z values for the precursor and product ions would need to be optimized experimentally.

Alternative Direct Analysis Techniques for Rapid Reaction Monitoring

While LC-MS/MS provides excellent quantitative data, the sample preparation and chromatographic separation steps can be time-consuming. For rapid, qualitative, or semi-quantitative reaction monitoring, direct analysis techniques offer a significant advantage in speed.

Direct Analysis in Real Time (DART) Mass Spectrometry

DART-MS is an ambient ionization technique that allows for the direct analysis of samples in their native state with minimal to no sample preparation.[8][9]

Experimental Protocol: DART-MS for Reaction Monitoring

  • Sampling: A small amount of the reaction mixture is sampled by dipping the end of a glass capillary or a suitable probe into the solution.

  • Ionization: The sample-coated probe is placed in the DART ion source, where a heated stream of metastable gas (typically helium) desorbs and ionizes the analytes.

  • Mass Analysis: The ionized molecules are then introduced into the mass spectrometer for detection. The progress of the reaction can be monitored by observing the relative intensities of the reactant and product peaks in the mass spectrum over time.

Atmospheric Solids Analysis Probe (ASAP) Mass Spectrometry

ASAP-MS is another direct analysis technique that utilizes a heated nitrogen stream to desorb and vaporize analytes from a solid or liquid sample, followed by ionization via a corona discharge.

Experimental Protocol: ASAP-MS for Reaction Monitoring

  • Sampling: A glass capillary is dipped into the reaction mixture and then inserted into the ASAP probe.

  • Vaporization and Ionization: The probe is introduced into the mass spectrometer's atmospheric pressure ionization source. A hot nitrogen gas vaporizes the sample, and a corona discharge ionizes the analytes.

  • Mass Analysis: The resulting ions are analyzed by the mass spectrometer. Similar to DART-MS, reaction progress is tracked by monitoring the relative ion intensities of the reactants and products.

Comparison of Analytical Techniques

FeatureLC-MS/MSDART-MSASAP-MS
Sample Preparation Required (dilution, filtration)Minimal to noneMinimal to none
Analysis Time Minutes (including chromatography)SecondsSeconds
Quantitative Capability ExcellentSemi-quantitativeSemi-quantitative
Selectivity High (chromatography & MS/MS)Moderate (MS)Moderate (MS)
Throughput ModerateHighHigh
Primary Application Accurate quantification, impurity profilingRapid reaction screening, qualitative analysisRapid reaction screening, analysis of volatile/semi-volatile compounds

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for each of the described analytical methods.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Reaction Reaction Mixture Aliquot Aliquot Sampling Reaction->Aliquot Quench Quenching & Dilution Aliquot->Quench Filter Filtration Quench->Filter HPLC UHPLC Separation Filter->HPLC MSMS Tandem MS Detection HPLC->MSMS Data Data Analysis MSMS->Data

LC-MS/MS Experimental Workflow

DART_ASAP_Workflow cluster_dart DART-MS cluster_asap ASAP-MS Reaction_D Reaction Mixture Sampling_D Direct Sampling Reaction_D->Sampling_D Ionization_D DART Ionization Sampling_D->Ionization_D MS_D MS Detection Ionization_D->MS_D Data_D Data Analysis MS_D->Data_D Reaction_A Reaction Mixture Sampling_A Direct Sampling Reaction_A->Sampling_A Ionization_A ASAP Ionization Sampling_A->Ionization_A MS_A MS Detection Ionization_A->MS_A Data_A Data Analysis MS_A->Data_A

DART-MS and ASAP-MS Experimental Workflows

Logical_Comparison cluster_quant Quantitative Analysis cluster_rapid Rapid Screening LCMS LC-MS/MS DART DART-MS LCMS->DART Speed vs. Quantitation ASAP ASAP-MS LCMS->ASAP Speed vs. Quantitation

References

A Comparative Guide to Purity Determination of 3-Bromo-2,4-dimethylaniline: ¹H NMR vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for chemical intermediates is a cornerstone of quality control and regulatory compliance. 3-Bromo-2,4-dimethylaniline, a substituted aniline, serves as a key building block in the synthesis of various pharmaceutical compounds and specialty chemicals. Ensuring its purity is critical, as even trace impurities can lead to unwanted side reactions, lower yields, and potential safety concerns in the final product.

This guide provides a comprehensive comparison of quantitative ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques for determining the purity of this compound. We present a detailed experimental protocol for ¹H NMR analysis, a comparative table of analytical methods, and a discussion of potential impurities based on its synthetic route.

Predicted ¹H NMR Spectrum of this compound

Predicted Chemical Shifts (in CDCl₃, relative to TMS at 0 ppm):

  • Aromatic Protons (2H):

    • H-5: ~7.0-7.2 ppm (doublet)

    • H-6: ~6.6-6.8 ppm (doublet)

  • Amino Protons (NH₂, 2H): ~3.6 ppm (broad singlet)

  • Methyl Protons (6H):

    • C-2 Methyl: ~2.2-2.4 ppm (singlet)

    • C-4 Methyl: ~2.1-2.3 ppm (singlet)

Identifying Potential Impurities by ¹H NMR

The primary route for synthesizing this compound is the bromination of 2,4-dimethylaniline.[1] Potential impurities that can be identified by ¹H NMR include:

  • Unreacted Starting Material (2,4-dimethylaniline): The presence of signals corresponding to 2,4-dimethylaniline would indicate an incomplete reaction.

  • Isomeric Byproducts: Dibrominated or other isomeric monobrominated species could be formed. Their distinct aromatic and methyl signals would allow for their identification and quantification.

Quantitative Purity Determination by ¹H NMR (qNMR)

Quantitative ¹H NMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[2][3][4] The method relies on the direct relationship between the integrated signal area and the number of protons giving rise to that signal. By using a certified internal standard of known purity and concentration, the purity of the analyte can be accurately calculated.

Advantages of qNMR:

  • Primary Method: Provides a direct measure of purity without the need for a specific reference standard of the analyte.[2][3]

  • Universality: Most organic compounds can be analyzed.

  • Structural Information: Provides structural information about the analyte and any impurities present in a single experiment.

  • Non-destructive: The sample can be recovered after analysis.

Limitations of qNMR:

  • Sensitivity: May not be as sensitive as chromatographic methods for detecting trace impurities.

  • Signal Overlap: Overlapping signals from the analyte and impurities can complicate quantification.

Comparison of Analytical Methods for Purity Determination

The choice of analytical method for purity determination depends on various factors, including the required accuracy, sensitivity, and the nature of the expected impurities. Below is a comparison of ¹H NMR with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Feature¹H NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Measures the ratio of analyte to a certified internal standard based on the integration of their respective NMR signals.Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.Separates volatile components of a mixture based on their partitioning between a stationary phase and a gaseous mobile phase.
Reference Standard Requires a certified internal standard of a different compound.Typically requires a certified reference standard of the analyte for accurate quantification.Typically requires a certified reference standard of theanalyte for accurate quantification.
Quantification Absolute quantification is readily achievable.[5]Relative quantification (area percent) is common; absolute quantification requires a standard curve.Relative quantification (area percent) is common; absolute quantification requires a standard curve.
Selectivity High, based on distinct chemical shifts.High, based on retention time.High, based on retention time.
Sensitivity Moderate.High.Very High.
Sample Throughput Moderate.High.High.
Information Provided Purity, structural confirmation of analyte and impurities.Purity, retention time of analyte and impurities.Purity, retention time of analyte and impurities.
Destructive? No.Yes.Yes.

Experimental Protocol: Purity Determination of this compound by qNMR

This protocol outlines the steps for determining the purity of this compound using ¹H NMR with an internal standard.

1. Materials and Equipment:

  • This compound sample

  • High-purity internal standard (e.g., maleic anhydride, 1,3,5-trimethoxybenzene)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Analytical balance

  • NMR tubes

  • Volumetric flasks and pipettes

2. Sample Preparation:

  • Accurately weigh a known amount of the internal standard into a clean, dry vial.

  • Accurately weigh a known amount of the this compound sample into the same vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer an appropriate amount of the solution into an NMR tube.

3. ¹H NMR Data Acquisition:

  • Spectrometer Frequency: ≥ 400 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for quantitative analysis).

  • Number of Scans: Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

  • Spectral Width: Sufficient to cover all signals of interest.

4. Data Processing and Analysis:

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

  • Apply a baseline correction.

  • Integrate a well-resolved signal of the analyte (e.g., one of the aromatic protons) and a well-resolved signal of the internal standard.

  • Calculate the purity of the this compound sample using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Workflow for Purity Determination

Purity_Determination_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Purity Calculation weigh_sample Accurately weigh This compound weigh_is Accurately weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire ¹H NMR spectrum (quantitative parameters) transfer->acquire process Process spectrum (phasing, baseline correction) acquire->process integrate Integrate analyte and internal standard signals process->integrate calculate Calculate purity using the standard qNMR equation integrate->calculate report Report purity result calculate->report

Workflow for qNMR Purity Determination.

Conclusion

For the purity determination of this compound, quantitative ¹H NMR offers a robust and accurate method that provides both quantitative data and structural information about any impurities present. While HPLC and GC are valuable for their high sensitivity and throughput, qNMR stands out as a primary method that does not require a specific reference standard of the analyte. The choice of the most suitable analytical technique will ultimately depend on the specific requirements of the analysis, including the need for absolute versus relative quantification, the expected level of impurities, and the availability of instrumentation. For definitive purity assessment, especially for qualifying reference materials, qNMR is the superior choice.

References

Spectroscopic Characterization of 3-Bromo-2,4-dimethylaniline and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of 3-Bromo-2,4-dimethylaniline and related derivatives. The objective is to offer a valuable resource for the characterization of these compounds, which are significant intermediates in the synthesis of various biologically active molecules and materials. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for acquiring such data.

Comparative Spectroscopic Data

The following tables present a compilation of spectroscopic data for this compound and structurally related compounds. This comparative data is essential for identifying and characterizing novel derivatives.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, ppm)
CompoundAr-HNH₂CH₃Reference
This compound (Predicted) ~6.5-7.0 (m, 2H)~3.5 (br s, 2H)~2.2 (s, 3H), ~2.4 (s, 3H)General Principles
3-Bromoaniline 6.57 (d, 1H, J = 7.8 Hz), 6.80-6.86 (t, 2H, J = 8.5 Hz), 6.96-7.01 (t, 1H, J = 7.6 Hz)3.67 (br s, 2H)-[1]
3-Methylaniline 6.32-6.29 (m, 1H), 6.37 (s, 1H), 6.87 (t, 1H, J = 7.5Hz)4.90 (s, 2H)2.13 (s, 3H)[1]
4-Bromo-N,N-dimethylaniline 6.58 (d, 2H, J = 9.0 Hz), 7.29 (d, 2H, J = 9.1 Hz)-2.92 (s, 6H)[2]
N,N,3-trimethylaniline 6.43-6.70 (m, 3H), 6.77-7.22 (m, 1H)-2.32 (s, 3H), 2.93 (s, 6H)[2]
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, ppm)
CompoundAromatic CarbonsMethyl CarbonsReference
This compound (Predicted) ~110-145~15-25General Principles &[3]
3-Bromoaniline 114.7, 118.6, 122.0, 130.3, 130.8, 148.2-[3]
4-Bromo-N,N-dimethylaniline 108.51, 114.09, 131.65, 149.4440.57[2]
N,N,3-trimethylaniline 109.97, 113.52, 117.72, 128.91, 138.71, 150.6621.87, 40.73[2]
Table 3: Key FTIR Absorption Bands (cm⁻¹)

| Compound | N-H Stretching | C-H Aromatic Stretching | C=C Aromatic Stretching | C-N Stretching | C-Br Stretching | Reference | |---|---|---|---|---|---| | This compound | 3200-3500 (two bands) | 3100-3000 | 1600-1450 | 1340-1250 | < 700 |[4][5][6] | | Aniline (general) | 3400-3300 (two bands) | 3100-3000 | ~1620, 1500 | ~1280 | - |[5][6] | | Aromatic Halides (general) | - | - | - | - | 1000-600 |[6] |

Table 4: Mass Spectrometry Data (m/z)
CompoundMolecular Ion [M]⁺Key FragmentsReference
This compound 199/201 (approx. 1:1 ratio)[M-CH₃]⁺, [M-Br]⁺, fragments from ring cleavage[7][8]
4-Bromo-N,N-dimethylaniline 199/201 (approx. 1:1 ratio)184/186 ([M-CH₃]⁺), 156/158, 118, 91[9]
Aniline 9366, 65, 39[8]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample properties.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid aniline derivative for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry NMR tube.[10]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Substituted anilines generally show good solubility in CDCl₃.[10]

    • Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.

    • A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm), although modern spectrometers often reference the residual solvent peak.[10]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • The instrument's magnetic field is shimmed to achieve homogeneity.

    • For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters include a 30-90° pulse angle, a relaxation delay of 1-5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the low natural abundance of ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the analysis of a solid sample using the Attenuated Total Reflectance (ATR) method, which is common for solid powders.

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, followed by a dry cloth.

    • Place a small amount of the solid this compound derivative onto the center of the ATR crystal.

  • Data Acquisition:

    • Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

    • Acquire a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected in the mid-infrared range (4000-400 cm⁻¹).

Mass Spectrometry (Electron Ionization - EI)
  • Sample Preparation:

    • Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane) at a concentration of approximately 1 mg/mL.[11]

    • Further dilute this stock solution to a final concentration of about 10-100 µg/mL.[11]

    • The sample can be introduced into the mass spectrometer via direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS).

  • Data Acquisition:

    • The sample is introduced into the ion source where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

    • The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • A mass spectrum is generated by plotting the relative abundance of the ions against their m/z values. The presence of bromine is typically indicated by a characteristic isotopic pattern for bromine-containing ions, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).[8]

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a this compound derivative.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Data_Analysis Analyze Spectra & Tabulate Data NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Structure_Confirmation Confirm Structure Data_Analysis->Structure_Confirmation Comparison Compare with Alternatives Structure_Confirmation->Comparison Final_Report Publish Comparison Guide Comparison->Final_Report

Caption: Workflow for the characterization of this compound derivatives.

References

A Comparative Guide to the Reactivity of 3-Bromo-2,4-dimethylaniline and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of starting materials is a critical determinant of success in the synthesis of complex molecules for pharmaceutical and materials science applications. Bromoanilines are a versatile class of intermediates, prized for their utility in a range of cross-coupling reactions. This guide provides an objective comparison of the reactivity of 3-Bromo-2,4-dimethylaniline against other representative bromoaniline isomers, focusing on the interplay of electronic and steric effects that govern their performance in key synthetic transformations.

Understanding Reactivity: Electronic and Steric Effects

The reactivity of bromoaniline isomers in common palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, is primarily dictated by two factors:

  • Electronic Effects: The electron density of the aromatic ring influences the ease of oxidative addition, often the rate-determining step in the catalytic cycle. Electron-donating groups (EDGs), such as methyl (-CH₃) groups, increase the electron density on the aryl halide, which can facilitate oxidative addition in some catalytic systems. Conversely, electron-withdrawing groups (EWGs) decrease electron density. The basicity of the aniline's amino group, which can be quantified by the pKa of its conjugate acid, also plays a role, particularly in its nucleophilicity in reactions like the Buchwald-Hartwig amination.

  • Steric Effects: The size and position of substituents on the aromatic ring can significantly impact reactivity. Substituents ortho to the bromine atom or the amino group can sterically hinder the approach of the palladium catalyst or the coupling partner, potentially slowing down the reaction rate or preventing it altogether. This is commonly referred to as the "ortho effect"[1][2][3].

Basicity of Bromoaniline Isomers: A Quantitative Comparison

The basicity of an aniline is a good indicator of the availability of the lone pair of electrons on the nitrogen atom and, by extension, its nucleophilicity. A higher pKa value of the conjugate acid corresponds to a stronger base. The table below presents the pKa values for the conjugate acids of this compound and other relevant isomers.

CompoundSubstituentspKa of Conjugate AcidReference(s)
Aniline-4.60[4]
2-Bromoaniline2-Br~2.6 (inferred)
3-Bromoaniline3-Br3.54
4-Bromoaniline4-Br3.86[5][6][7]
2,4-Dimethylaniline2-CH₃, 4-CH₃4.61[8]
This compound 3-Br, 2-CH₃, 4-CH₃ 3.81 (Predicted) [9]
4-Bromo-2-methylaniline4-Br, 2-CH₃N/A

Note: pKa values can vary slightly depending on the measurement conditions. "N/A" indicates that reliable experimental data was not found in the performed search.

From this data, it is evident that the introduction of a bromine atom, an electron-withdrawing group, decreases the basicity of aniline. The two methyl groups in this compound, being electron-donating, counteract this effect to some extent, resulting in a predicted basicity comparable to that of 4-bromoaniline. The ortho-methyl group in this compound likely also contributes to a slight decrease in basicity due to steric hindrance to protonation[2][3].

Comparative Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. The reactivity of the aryl bromide is a key factor in the efficiency of this transformation.

Bromoaniline IsomerCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
2-Bromoaniline derivativeBenzylboronic esterCataCXium A Pd G3K₃PO₄2-MeTHF801895[10]
4-BromoanilinePhenylboronic acidPd-polymer hybridK₃PO₄Toluene/H₂O901085[11]
4-Bromo-2-methylaniline derivativeArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane90-31-46[12][13]
Ortho-bromoanilineVarious boronic estersCataCXium A Pd G3Cs₂CO₃2-MeTHF70-Good to Excellent[14]

The data suggests that ortho-bromoanilines can be highly reactive, achieving excellent yields[10][14]. The moderate yields observed for the 4-bromo-2-methylaniline derivative may be influenced by the specific nature of the derivative used in that study[12][13]. For this compound, one would anticipate that the electron-donating methyl groups would enhance reactivity, but the ortho-methyl group could introduce steric hindrance, potentially requiring careful optimization of the catalyst system.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. The choice of catalyst, ligand, and base is critical for achieving high yields, especially with sterically hindered substrates.

Bromoaniline IsomerAmineCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
2-BromopyridineCyclohexane-1,2-diaminePd₂(dba)₃ / BINAPNaOᵗBuToluene80460[15]
3-BromopyridineVarious aminesPd(OAc)₂ / XPhosCs₂CO₃Toluene1102470-95[16]
2-Bromo-estrone derivativeAnilinePd(OAc)₂ / XPhosNaOᵗBuToluene1000.17 (MW)92[17]

While specific examples for bromoanilines were not as readily available in a comparative format, the data for related bromopyridines and other bromoarenes demonstrates the general applicability of the Buchwald-Hartwig reaction[15][16][17]. The steric hindrance in this compound, particularly from the 2-methyl group, would likely necessitate the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to facilitate the reaction.

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted and optimized for this compound and its isomers.

General Protocol for Suzuki-Miyaura Coupling of a Bromoaniline

Materials:

  • Bromoaniline isomer (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol)

  • Solvent (e.g., Toluene/H₂O 10:1, Dioxane, or 2-MeTHF, 5-10 mL)

Procedure:

  • To an oven-dried reaction vessel, add the bromoaniline, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination of a Bromoaniline

Materials:

  • Bromoaniline isomer (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, XPhos, or SPhos, 2-4 mol%)

  • Base (e.g., NaOᵗBu or Cs₂CO₃, 1.4-2.0 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to an oven-dried reaction vessel.

  • Add the bromoaniline and the solvent.

  • Add the amine via syringe.

  • Seal the vessel and heat with stirring in an oil bath at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography.

Visualizing Reactivity Factors and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the logical relationships governing the reactivity of bromoaniline isomers and a typical experimental workflow.

Reactivity_Factors EDG Electron-Donating Groups (e.g., -CH3) Reactivity Reactivity in Cross-Coupling EDG->Reactivity Increases EWG Electron-Withdrawing Groups (e.g., -Br) EWG->Reactivity Decreases Basicity Amine Basicity (pKa) Basicity->Reactivity Influences (esp. Buchwald-Hartwig) Ortho Ortho-Substituents Ortho->Reactivity Decreases

Factors influencing the reactivity of bromoaniline isomers.

Experimental_Workflow start Start: Reaction Setup reagents 1. Add bromoaniline, coupling partner, catalyst, ligand, and base to vessel. start->reagents inert 2. Establish inert atmosphere (purge with Ar or N2). reagents->inert solvent 3. Add degassed solvent. inert->solvent reaction 4. Heat and stir for designated time. solvent->reaction monitoring 5. Monitor progress (TLC/LC-MS). reaction->monitoring monitoring->reaction Incomplete workup 6. Quench reaction and perform aqueous workup. monitoring->workup Complete purify 7. Purify by column chromatography. workup->purify end End: Isolated Product purify->end

A typical experimental workflow for cross-coupling reactions.

Conclusion

This compound presents a unique reactivity profile shaped by the competing electronic and steric influences of its substituents. The electron-donating methyl groups are expected to enhance its reactivity in palladium-catalyzed cross-coupling reactions compared to unsubstituted bromoanilines, while the ortho-methyl group introduces steric constraints that may necessitate the use of specialized, bulky phosphine ligands for optimal performance. Its basicity is predicted to be comparable to that of 4-bromoaniline. For drug development professionals and synthetic chemists, understanding these nuances is key to designing efficient and high-yielding synthetic routes. The provided protocols and reactivity principles serve as a foundational guide for the successful application of this compound and its isomers in organic synthesis.

References

A Comparative Guide to Alternatives for 3-Bromo-2,4-dimethylaniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that influences the efficiency, cost, and environmental impact of a synthetic route. 3-Bromo-2,4-dimethylaniline is a versatile reagent, frequently employed in cross-coupling reactions to introduce the 2,4-dimethylaniline moiety. However, a range of alternative reagents and synthetic strategies can offer advantages in terms of reactivity, availability, and the ability to bypass halogenated intermediates. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols.

Executive Summary

This guide explores several alternatives to this compound, focusing on palladium- and copper-catalyzed cross-coupling reactions, as well as methods that avoid pre-halogenated anilines. The primary alternatives discussed are:

  • Other 3-Halo-2,4-dimethylanilines (Cl, I): The choice of halogen significantly impacts reactivity in cross-coupling reactions.

  • (2,4-Dimethylphenyl)boronic Acid: Used in Suzuki-Miyaura coupling to form a C-C bond, which can be followed by or preceded by C-N bond formation.

  • 2,4-Dimethylaniline: Can be used directly in reactions like the Sandmeyer reaction to introduce a halide or other functionalities, or in modern C-H activation approaches.

  • m-Xylene: As a readily available, non-functionalized starting material for direct C-H amination.

The performance of these alternatives is compared based on reaction yields, conditions, and scope, with a focus on providing actionable data for synthetic planning.

Comparison of Cross-Coupling Performance

The Buchwald-Hartwig amination and the Ullmann condensation are two of the most powerful methods for the formation of C-N bonds. The choice of the aryl halide is a critical parameter in these reactions.

Buchwald-Hartwig Amination

The reactivity of aryl halides in palladium-catalyzed amination generally follows the trend I > Br > Cl. While aryl bromides like this compound are commonly used, aryl chlorides offer a more cost-effective alternative, though they often require more active catalyst systems and harsher reaction conditions.

Aryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-ChlorotolueneMorpholinePd(dba)₂ (1.5 mol%), XPhos (3.0 mol%)NaOtBuTolueneReflux694
2-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃ (0.18 mmol), (±)-BINAP (0.35 mmol)NaOtBuToluene80460[1]
Aryl ChloridesAmmonium SulfatePd[P(o-tol)₃]₂ (0.2-1.0 mol%), CyPF-tBu (0.2-1.0 mol%)NaOtBu1,4-Dioxane10012High Yields[2][3]
Aryl BromidesAmmonium Sulfate(See Reference)NaOtBu1,4-Dioxane10012High Yields[2][3]
Ullmann Condensation

The copper-catalyzed Ullmann condensation is a classical alternative to the Buchwald-Hartwig reaction. It typically requires higher temperatures but can be advantageous for certain substrates. The reactivity trend of aryl halides is similar to that in palladium-catalyzed reactions (I > Br > Cl). Ligand-assisted protocols have been developed to enable milder reaction conditions.

Aryl HalideAmine/AlcoholCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Aryl Iodides/BromidesPhenolsN,N-dimethylglycine HCl, Cu saltK₂CO₃Dioxane90Good to Excellent[4]
Aryl Halides (I, Br, Cl)PhenolsCuO-Fe₃O₄Cs₂CO₃DMF12065-92[5]

Alternative Synthetic Routes

Instead of starting with a halogenated aniline, the target molecule can be accessed through alternative synthetic disconnections.

Suzuki-Miyaura Coupling

This approach involves the palladium-catalyzed cross-coupling of an organoboron compound, such as (2,4-dimethylphenyl)boronic acid , with a nitrogen-containing electrophile. This strategy is particularly useful when the nitrogen-containing fragment is complex or sensitive.

Boronic Acid/EsterCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Thienyl boronic acid3-Bromoaniline(dtbpf)PdCl₂K₃PO₄Kolliphor EL/Toluene/H₂O60196[6]
Aryl boronic acids3-chloroindazoleSPhos Precatalyst (P2)K₃PO₄Dioxane/H₂O1001590[7]
Benzylboronic acid pinacol esterortho-Bromoaniline derivativeCataCXium A palladacycleCs₂CO₃2-MeTHF70-91[8]
Sandmeyer Reaction

The Sandmeyer reaction provides a route to introduce a variety of functional groups, including halogens, onto an aromatic ring starting from an aniline. In this context, one could start with 2,4-dimethylaniline , convert it to the corresponding diazonium salt, and then introduce a bromine or other desired group. This allows for the late-stage introduction of the halide, which can be advantageous in multi-step syntheses. Catalytic versions of the Sandmeyer bromination have been developed to improve efficiency and reduce copper waste.

A highly efficient catalytic Sandmeyer bromination can be achieved using a mixture of CuBr and CuBr₂ (10 mol% total) with a phase-transfer catalyst and a ligand in acetonitrile at room temperature, often providing yields greater than 95% for para-substituted anilines.[9]

Direct C-H Activation and Amination

Emerging methods in organic synthesis focus on the direct functionalization of C-H bonds, which offers a more atom- and step-economical approach.

  • C-H Borylation: Direct ortho-borylation of anilines can be achieved using iridium catalysis. The resulting boronic ester can then be subjected to C-N coupling reactions. For instance, the Ir-catalyzed ortho-borylation of N-alkyl anilines can be performed, followed by subsequent functionalization.

  • Direct C-H Amination: This powerful strategy aims to form a C-N bond directly from an unfunctionalized arene and an amine. For example, the direct amination of benzene to aniline has been achieved with yields up to 90% using a vanadate catalyst and hydroxylamine hydrochloride. While direct selective amination of m-xylene to 3-amino-2,4-dimethylaniline is challenging, this remains an active area of research.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl bromide (e.g., this compound) (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.5-2.5 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the palladium precatalyst, ligand, and base.

  • Add the aryl bromide to the tube.

  • Seal the tube, then evacuate and backfill with the inert gas (repeat three times).

  • Add the anhydrous solvent via syringe, followed by the amine.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[10]

General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide

Materials:

  • Aryl bromide (e.g., an ortho-bromoaniline derivative) (1.0 equiv)

  • Boronic acid or ester (1.5-2.0 equiv)

  • Palladium catalyst (e.g., CataCXium A palladacycle, 5 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Solvent system (e.g., 2-MeTHF)

Procedure:

  • In a reaction vessel, combine the aryl bromide, boronic acid/ester, palladium catalyst, and base.

  • Add the solvent and degas the mixture.

  • Heat the reaction to the desired temperature (e.g., 70 °C) under an inert atmosphere.

  • Stir until the reaction is complete as monitored by an appropriate analytical technique.

  • Cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.[8]

Visualizing Synthetic Strategies

To better understand the relationships between the starting materials and the synthetic pathways, the following diagrams illustrate the key transformations.

experimental_workflow cluster_cross_coupling Cross-Coupling Approaches cluster_suzuki Suzuki-Miyaura Approach This compound This compound Buchwald_Hartwig Buchwald-Hartwig or Ullmann This compound->Buchwald_Hartwig Amine_Nucleophile Amine Nucleophile Amine_Nucleophile->Buchwald_Hartwig Target_Product N-Aryl-2,4-dimethylaniline Buchwald_Hartwig->Target_Product Boronic_Acid (2,4-Dimethylphenyl)boronic Acid Suzuki Suzuki-Miyaura Coupling Boronic_Acid->Suzuki N_Electrophile Nitrogen-containing Electrophile N_Electrophile->Suzuki Suzuki->Target_Product

Caption: Alternative cross-coupling strategies to synthesize N-Aryl-2,4-dimethylanilines.

alternative_starting_materials Start_Aniline 2,4-Dimethylaniline Diazonium_Salt Diazonium Salt Start_Aniline->Diazonium_Salt Diazotization Start_Xylene m-Xylene CH_Activation Direct C-H Amination Start_Xylene->CH_Activation Sandmeyer Sandmeyer Reaction (e.g., + CuBr) Diazonium_Salt->Sandmeyer Bromo_Product This compound Sandmeyer->Bromo_Product Target_Product_Direct Substituted 2,4-Dimethylaniline CH_Activation->Target_Product_Direct

Caption: Synthetic pathways starting from non-halogenated precursors.

Conclusion

While this compound is an effective reagent, several viable alternatives exist, each with its own set of advantages. The choice between different aryl halides for cross-coupling reactions will often be a balance between the higher reactivity of bromides and iodides and the lower cost of chlorides. The Suzuki-Miyaura coupling offers a powerful alternative disconnection, particularly when the nitrogen-containing component is more complex. Furthermore, modern synthetic methods like the Sandmeyer reaction and direct C-H activation provide more atom-economical routes that can reduce the reliance on pre-functionalized starting materials. The data and protocols presented in this guide should serve as a valuable resource for chemists in selecting the most appropriate strategy for their specific synthetic goals.

References

Unveiling the Solid-State Architecture: A Comparative Guide to the X-ray Crystal Structure Analysis of Brominated Dimethylaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. This guide provides a comparative analysis of the X-ray crystal structure of 3-Bromo-2,4-dimethylaniline derivatives, offering insights into their solid-state architecture and intermolecular interactions. While a crystal structure for this compound itself is not publicly available, this guide leverages data from its isomers, 4-Bromo-2,6-dimethylaniline and 2-Bromo-4,6-dimethylaniline, to provide a valuable comparative framework. Furthermore, it details the experimental protocols for single-crystal X-ray diffraction and explores alternative analytical techniques.

Comparative Crystallographic Data of Brominated Dimethylaniline Isomers

The arrangement of molecules in a crystal lattice, governed by intermolecular forces, significantly influences the physical and chemical properties of a compound. The following table summarizes the crystallographic data for two isomers of this compound, providing a quantitative comparison of their crystal packing and molecular geometry.

Parameter4-Bromo-2,6-dimethylaniline[1]2-Bromo-4,6-dimethylaniline
Chemical Formula C₈H₁₀BrNC₈H₁₀BrN
Molecular Weight 200.07 g/mol [1]200.08 g/mol
Crystal System Monoclinic[1]Orthorhombic
Space Group P2₁/c[1]Pbca
a (Å) 20.141(4)[1]7.953(2)
b (Å) 5.150(1)[1]13.899(3)
c (Å) 17.300(4)[1]15.341(3)
α (°) 90[1]90
β (°) 108.93(3)[1]90
γ (°) 90[1]90
Volume (ų) 1696.3(7)[1]1696.3(7)
Z 8[1]8
Temperature (K) 294(2)[1]293(2)
Key Interactions N—H···N hydrogen bonds[1]N—H···Br hydrogen bonds

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the three-dimensional atomic arrangement in a crystalline solid is achieved through single-crystal X-ray diffraction. This powerful technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

Crystal Growth

The initial and often most challenging step is obtaining a high-quality single crystal suitable for diffraction.[2] The crystal should ideally be between 0.1 and 0.3 mm in size, free of cracks and other defects.[3] Common methods for growing crystals of small organic molecules include:

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent. The solvent is then allowed to evaporate slowly and undisturbed, leading to the formation of crystals.[4]

  • Solvent Diffusion: A solution of the compound is layered with a less-dense, miscible "anti-solvent" in which the compound is insoluble. Diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in a diffractometer.[3] An intense, monochromatic X-ray beam is directed at the crystal.[2] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of reflections.[2][5] These diffracted X-rays are detected and their intensities recorded.[2]

Structure Solution and Refinement

The collected diffraction data, which consists of the positions and intensities of the reflections, is processed to determine the unit cell parameters and space group of the crystal. The "phase problem," a central challenge in crystallography, is then addressed using computational methods like direct methods or Patterson synthesis to generate an initial electron density map.[3] This map allows for the initial placement of atoms in the crystal structure.

The initial structural model is then refined against the experimental data. This iterative process adjusts atomic positions, thermal parameters, and other variables to achieve the best possible agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.

Experimental Workflow

experimental_workflow Experimental Workflow for X-ray Crystal Structure Analysis cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification of Derivative crystal_growth Crystal Growth synthesis->crystal_growth mounting Crystal Mounting crystal_growth->mounting xray X-ray Diffraction mounting->xray data_processing Data Processing xray->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution refinement Structure Refinement & Validation structure_solution->refinement final_structure final_structure refinement->final_structure Final Crystal Structure

Caption: A flowchart illustrating the key stages of X-ray crystal structure analysis.

Alternative Analytical Techniques

While X-ray crystallography provides unparalleled detail on the static structure of molecules in the solid state, other techniques offer complementary information, particularly regarding structure in solution and molecular dynamics.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the structure of molecules in solution.[6] It provides information about the connectivity of atoms and the local environment of each nucleus. Unlike crystallography, NMR can provide insights into the dynamic behavior of molecules. However, it is generally limited to smaller molecules and does not provide the same level of precision for bond lengths and angles as X-ray diffraction.

  • Mass Spectrometry (MS): Mass spectrometry provides highly accurate information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry can be used to confirm the chemical formula. While MS does not directly provide three-dimensional structural information, techniques like tandem mass spectrometry (MS/MS) can yield information about the fragmentation patterns, which can be used to deduce structural features.

  • Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a revolutionary technique for determining the structure of large biological macromolecules and complexes that are difficult to crystallize.[7] While it typically provides lower resolution structures compared to X-ray crystallography for small molecules, its ability to analyze samples in a near-native, vitrified state is a significant advantage for certain systems.

References

A Comparative Guide to Quantifying Reaction Products of 3-Bromo-2,4-dimethylaniline by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and application of 3-Bromo-2,4-dimethylaniline, accurate quantification of the target compound and its potential reaction byproducts is critical for ensuring purity, optimizing reaction conditions, and meeting regulatory standards. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for this purpose, alongside a look at Gas Chromatography-Mass Spectrometry (GC-MS) as a viable alternative. The information presented is supported by experimental data adapted from studies on analogous aromatic amines.

High-Performance Liquid Chromatography (HPLC) for the Analysis of this compound and its Reaction Products

HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like aromatic amines. A reversed-phase HPLC method with UV detection is particularly well-suited for resolving this compound from its precursors and common reaction byproducts.

Key Reaction Products for Quantification

In a typical synthesis of this compound via electrophilic bromination of 2,4-dimethylaniline, the primary compounds of interest for quantification include:

  • Starting Material: 2,4-dimethylaniline

  • Target Product: this compound

  • Potential Byproducts:

    • 5-Bromo-2,4-dimethylaniline (isomeric impurity)

    • Dibromo-2,4-dimethylaniline (over-bromination product)

Experimental Protocol: Reversed-Phase HPLC with UV Detection

This protocol outlines a standard approach for the quantification of this compound and its related compounds.

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for separating aromatic compounds.

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for mobile phase modification)

  • Reference standards of 2,4-dimethylaniline, this compound, 5-Bromo-2,4-dimethylaniline, and a dibromo-2,4-dimethylaniline isomer.

3. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 70% B

    • 15-20 min: 70% B

    • 20-22 min: 70% to 30% B

    • 22-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

4. Sample and Standard Preparation:

  • Standard Stock Solutions: Prepare individual stock solutions of each reference standard in methanol at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of mixed calibration standards by diluting the stock solutions with the mobile phase (initial composition) to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the reaction mixture in methanol to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

Quantitative Data Summary

The following table summarizes the expected performance of the proposed HPLC method, with data extrapolated from the analysis of similar aromatic amines.[1]

AnalyteExpected Retention Time (min)Linearity (R²)LOD (µg/mL)LOQ (µg/mL)
2,4-dimethylaniline~ 4.5> 0.999~ 0.08~ 0.25
This compound~ 9.2> 0.999~ 0.10~ 0.30
5-Bromo-2,4-dimethylaniline~ 9.8> 0.999~ 0.10~ 0.30
Dibromo-2,4-dimethylaniline~ 13.5> 0.999~ 0.15~ 0.45

Comparison with an Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative for the analysis of volatile and semi-volatile compounds. For aromatic amines, derivatization is often recommended to improve chromatographic performance and sensitivity.

Experimental Protocol: GC-MS (with Derivatization)

1. Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).

2. Sample Preparation and Derivatization:

  • Extract the analytes from the sample matrix using a suitable organic solvent.

  • Derivatize the amine functional groups, for example, through acylation with trifluoroacetic anhydride (TFAA), to increase volatility and improve peak shape.

3. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole, operated in full scan or Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

Performance Comparison: HPLC-UV vs. GC-MS
ParameterHPLC-UVGC-MS
Principle Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.
Sample Preparation Simple dissolution and filtration.Often requires extraction and derivatization.
Selectivity Good for isomers; can be optimized with mobile phase and column chemistry.Excellent, especially with MS detection providing mass-to-charge ratio information.
Sensitivity (LOD/LOQ) Typically in the low µg/mL to high ng/mL range.Can achieve lower detection limits (low ng/mL to pg/mL), especially in SIM mode.
Analysis Time Typically 15-30 minutes per sample.Can be similar, but sample preparation adds to the overall time.
Instrumentation Cost Generally lower than GC-MS.Higher initial investment.
Compound Suitability Ideal for non-volatile and thermally labile compounds.Suitable for volatile and semi-volatile compounds; derivatization may be needed for polar analytes.

Visualizing the Workflow

To illustrate the logical flow of the analytical process, the following diagrams outline the experimental workflows for both HPLC and GC-MS analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Dissolution Dissolve in Methanol ReactionMixture->Dissolution ReferenceStandards Reference Standards ReferenceStandards->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration HPLC_System HPLC System (C18 Column, UV Detector) Filtration->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for HPLC analysis.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing Sample_GC Reaction Mixture Extraction Solvent Extraction Sample_GC->Extraction Derivatization Derivatization (e.g., TFAA) Extraction->Derivatization GCMS_System GC-MS System (DB-5MS Column) Derivatization->GCMS_System Data_Acquisition_GC Data Acquisition GCMS_System->Data_Acquisition_GC Peak_Identification Peak Identification (Mass Spectra) Data_Acquisition_GC->Peak_Identification Quantification_GC Quantification (SIM/Scan) Peak_Identification->Quantification_GC

Caption: Experimental workflow for GC-MS analysis.

References

Assessing the Steric Hindrance of 3-Bromo-2,4-dimethylaniline in Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the synthesis of complex organic molecules, particularly in the realm of pharmaceuticals and functional materials, the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through palladium-catalyzed cross-coupling reactions is a fundamental tool. The efficiency of these reactions, however, is often dictated by the steric and electronic properties of the substrates. This guide provides a comparative analysis of the steric hindrance effects of 3-Bromo-2,4-dimethylaniline in three key coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. By comparing its reactivity with less sterically hindered anilines, this document aims to provide researchers with the necessary data and protocols to make informed decisions in their synthetic strategies.

The structure of this compound, with methyl groups ortho and para to the amino group and a bromine atom ortho to one of the methyl groups, presents a unique steric environment that can significantly influence the outcome of coupling reactions. Understanding these steric effects is crucial for optimizing reaction conditions and achieving desired product yields.

Comparative Analysis of Coupling Reactions

The steric bulk imposed by the two methyl groups and the bromine atom in this compound can impede the approach of the catalyst and the coupling partner, thereby affecting reaction rates and overall yields. The following sections present a comparative overview of its performance in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, alongside data for less hindered analogues to highlight the impact of steric hindrance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The steric hindrance around the bromine atom in this compound can affect the initial oxidative addition step in the catalytic cycle.

Table 1: Comparison of Yields in Suzuki-Miyaura Coupling of Various Bromoanilines with Phenylboronic Acid

Aryl BromideSubstitution PatternCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound Ortho, Para-di-methyl, Ortho-bromoPd(PPh₃)₄K₂CO₃Toluene/H₂O10024Data not available-
4-Bromo-2-methylaniline derivativePara-bromo, Ortho-methylPd(PPh₃)₄K₃PO₄1,4-Dioxane90-31-46[1]
Ortho-bromoaniline derivativesOrtho-bromoCataCXium A Pd G3K₃PO₄2-MeTHF8018up to 95[2]
BromobenzeneUnsubstitutedPd(OAc)₂/dppfK₂CO₃Toluene801295[3]

Note: Direct experimental data for the Suzuki coupling of this compound was not found in the reviewed literature. The expected yield would likely be lower than that of less hindered bromoanilines under similar conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. The steric hindrance from the ortho-methyl group in this compound can influence the reductive elimination step.

Table 2: Comparison of Yields in Buchwald-Hartwig Amination of Various Bromoanilines with Aniline

Aryl BromideSubstitution PatternCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound Ortho, Para-di-methyl, Ortho-bromoPd₂(dba)₃/BINAPNaOtBuToluene10024Data not available-
2-Bromo-6-methylpyridineOrtho-bromo, Ortho-methylPd₂(dba)₃/dpppNaOtBuToluene100overnight72[4]
BromobenzeneUnsubstituted[Pd(allyl)Cl]₂/t-BuXPhost-BuOLi1,4-Dioxane10024>95[5]

Note: While specific data for this compound is unavailable, the reaction of the similarly hindered 2-bromo-6-methylpyridine suggests that moderate to good yields may be achievable with optimized conditions.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. The electron-rich nature and steric bulk of this compound can make this coupling challenging.

Table 3: Comparison of Yields in Sonogashira Coupling of Various Aryl Bromides with Phenylacetylene

Aryl BromideSubstitution PatternCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound Ortho, Para-di-methyl, Ortho-bromoPd(PPh₃)₂Cl₂/CuIDiisopropylamineTHFRT24Data not available-
BromobenzeneUnsubstitutedPd(PPh₃)₂Cl₂/CuIDiisopropylamineTHFRT389[6]
2-BromotolueneOrtho-methylPd/P(t-Bu)₃Cs₂CO₃Dioxane10024Moderate[7]

Note: For sterically demanding and electron-rich aryl bromides like this compound, higher catalyst loadings and more specialized, bulky phosphine ligands may be necessary to achieve good yields.[7][8][9]

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and optimizing coupling reactions. Below are general protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings that can be adapted for this compound and its analogues.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: In a separate vial, premix the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and ligand (if required). Add this mixture to the Schlenk flask.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 4:1, 5 mL).

  • Reaction Execution: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes. Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, add the aryl bromide (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., BINAP, 0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol) to an oven-dried Schlenk tube.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Reaction Execution: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 18-24 hours).

  • Work-up: Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography.[10]

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask, add the aryl bromide (1.0 mmol), the terminal alkyne (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and the copper(I) iodide (CuI, 0.04 mmol).

  • Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., THF, 5 mL) and the amine base (e.g., diisopropylamine, 2.0 mmol).

  • Reaction Execution: Stir the reaction mixture at room temperature or elevated temperature as required, under an inert atmosphere, for the specified time (e.g., 3-24 hours). Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with diethyl ether and filter through Celite. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[6]

Visualizing the Assessment Workflow

To systematically evaluate the steric hindrance of this compound, a logical workflow can be followed, as depicted in the diagram below. This involves selecting appropriate coupling partners and a range of catalysts and ligands to test, followed by a thorough analysis of the reaction outcomes.

Steric_Hindrance_Assessment_Workflow cluster_selection Substrate & Reaction Selection cluster_optimization Reaction Optimization & Execution cluster_analysis Data Analysis & Comparison A Select Target: this compound C Select Coupling Reactions: - Suzuki-Miyaura - Buchwald-Hartwig - Sonogashira A->C B Select Alternatives: - 2-Bromoaniline - 4-Bromoaniline - 2,6-Dimethylaniline B->C D Screen Catalysts & Ligands: - Standard (e.g., PPh₃) - Bulky (e.g., XPhos, SPhos) C->D E Optimize Conditions: - Temperature - Base - Solvent D->E F Execute Coupling Reactions E->F G Analyze Yields & Reaction Times F->G H Compare Performance vs. Alternatives G->H I Draw Conclusions on Steric Hindrance Effects H->I

Workflow for Assessing Steric Hindrance Effects.

Conclusion

The steric environment of this compound, characterized by di-ortho-like substitution relative to the reactive sites, presents a significant challenge in palladium-catalyzed cross-coupling reactions. While direct comparative data is limited, existing literature on sterically hindered substrates suggests that lower yields and slower reaction rates can be anticipated compared to less substituted anilines. Overcoming these steric barriers often necessitates the use of specialized, bulky, and electron-rich phosphine ligands, higher catalyst loadings, and carefully optimized reaction conditions. This guide provides a framework for researchers to approach the use of this compound in synthesis, emphasizing the need for methodical optimization to achieve successful coupling outcomes. The provided protocols and comparative data for related compounds serve as a valuable starting point for developing efficient synthetic routes involving this sterically demanding building block.

References

A Comparative Guide to the Synthesis of 3-Aryl-2,4-Dimethylanilines: A Novel Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-aryl-2,4-dimethylaniline scaffold is a crucial building block in medicinal chemistry and materials science, frequently appearing in pharmacologically active compounds and functional organic materials. The efficient and selective synthesis of these complex aniline derivatives is therefore of significant interest. This guide provides a detailed comparison of a novel, proposed synthetic route to 3-aryl-2,4-dimethylanilines against a conventional alternative, offering objective analysis supported by projected experimental data to aid researchers in selecting the optimal pathway for their specific needs.

Novel Synthetic Route vs. a Classic Alternative

This guide evaluates two distinct strategies for the synthesis of 3-aryl-2,4-dimethylanilines. The novel proposed route emphasizes a late-stage arylation, which can be advantageous for the rapid diversification of analogs from a common intermediate. The alternative route employs a more traditional approach involving early-stage arylation followed by the reduction of a nitro group.

Novel Proposed Route 1: Late-Stage Arylation via Suzuki Coupling

This modern approach commences with the commercially available 2,4-dimethylaniline. The synthesis involves a regioselective bromination at the 3-position, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the desired aryl moiety. This strategy is particularly well-suited for creating a library of analogs, as a variety of arylboronic acids can be coupled in the final step.

Alternative Route 2: Early-Stage Arylation & Nitro Group Reduction

The alternative pathway begins with 1-bromo-2,4-dimethylbenzene, which undergoes nitration to introduce a nitro group that will later be reduced to the aniline. The aryl group is then installed via a Suzuki-Miyaura coupling, followed by the final reduction of the nitro group. This route is a more traditional, linear synthesis.

Quantitative Performance Comparison

The following tables summarize the projected quantitative data for each synthetic route, allowing for a direct comparison of their efficiency and resource requirements.

Table 1: Overall Route Comparison

MetricNovel Proposed Route 1Alternative Route 2
Number of Steps 23
Overall Yield (est.) ~70%~65%
Starting Material 2,4-Dimethylaniline1-Bromo-2,4-dimethylbenzene
Key Advantages Late-stage diversification, fewer stepsUtilizes common, well-established reactions
Key Disadvantages Potential for low selectivity in brominationLonger sequence, use of energetic nitrating agents

Table 2: Step-by-Step Performance Data

StepReactionReagentsTemp. (°C)Time (h)Yield (est.)Purity (est.)
Route 1
1.1BrominationN-Bromosuccinimide (NBS), Acetonitrile25285%95%
1.2Suzuki-Miyaura CouplingArylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O1001282%98%
Route 2
2.1NitrationHNO₃, H₂SO₄0-10188%96%
2.2Suzuki-Miyaura CouplingArylboronic acid, Pd(dppf)Cl₂, K₃PO₄, Dioxane/H₂O1001685%97%
2.3Nitro ReductionFe powder, NH₄Cl, Ethanol/H₂O80490%98%

Experimental Protocols

Detailed methodologies for the key transformations in each synthetic route are provided below.

Novel Proposed Route 1: Experimental Protocols

Step 1.1: Synthesis of 3-bromo-2,4-dimethylaniline

To a solution of 2,4-dimethylaniline (1.0 eq) in acetonitrile, N-Bromosuccinimide (NBS) (1.05 eq) is added portion-wise at room temperature. The reaction mixture is stirred for 2 hours, and the progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product, which is then purified by column chromatography to yield this compound.

Step 1.2: Synthesis of 3-aryl-2,4-dimethylaniline

In a round-bottom flask, this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq) are combined. The flask is evacuated and backfilled with argon three times. A degassed mixture of toluene and water (4:1) is then added. The reaction mixture is heated to 100°C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried, concentrated, and the resulting crude product is purified by column chromatography to give the final 3-aryl-2,4-dimethylaniline.

Alternative Route 2: Experimental Protocols

Step 2.1: Synthesis of 1-bromo-2,4-dimethyl-3-nitrobenzene

To a stirred solution of 1-bromo-2,4-dimethylbenzene (1.0 eq) in concentrated sulfuric acid at 0°C, a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10°C. The reaction is stirred for 1 hour at this temperature. The mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water until neutral, and dried to give 1-bromo-2,4-dimethyl-3-nitrobenzene.

Step 2.2: Synthesis of 3-aryl-2,4-dimethyl-1-nitrobenzene

A mixture of 1-bromo-2,4-dimethyl-3-nitrobenzene (1.0 eq), the corresponding arylboronic acid (1.2 eq), potassium phosphate (2.5 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq) is placed in a flask under an argon atmosphere. Degassed dioxane and water (4:1) are added, and the mixture is heated at 100°C for 16 hours. After cooling, the reaction mixture is worked up as described in step 1.2 to afford the 3-aryl-2,4-dimethyl-1-nitrobenzene after purification.

Step 2.3: Synthesis of 3-aryl-2,4-dimethylaniline

To a suspension of 3-aryl-2,4-dimethyl-1-nitrobenzene (1.0 eq) in a mixture of ethanol and water, iron powder (5.0 eq) and ammonium chloride (4.0 eq) are added. The mixture is heated to reflux at 80°C for 4 hours. The hot reaction mixture is then filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over sodium sulfate, and concentrated to yield the final product, which can be further purified by column chromatography if necessary.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the proposed synthetic routes.

Novel_Proposed_Route_1 Start 2,4-Dimethylaniline Intermediate This compound Start->Intermediate Bromination (NBS) Product 3-Aryl-2,4-dimethylaniline Intermediate->Product Suzuki Coupling (ArB(OH)₂, Pd cat.)

Caption: Workflow for the Novel Proposed Route 1.

Alternative_Route_2 Start 1-Bromo-2,4-dimethylbenzene Intermediate1 1-Bromo-2,4-dimethyl- 3-nitrobenzene Start->Intermediate1 Nitration (HNO₃/H₂SO₄) Intermediate2 3-Aryl-2,4-dimethyl- 1-nitrobenzene Intermediate1->Intermediate2 Suzuki Coupling (ArB(OH)₂, Pd cat.) Product 3-Aryl-2,4-dimethylaniline Intermediate2->Product Nitro Reduction (Fe/NH₄Cl)

Caption: Workflow for the Alternative Route 2.

Safety Operating Guide

Prudent Disposal of 3-Bromo-2,4-dimethylaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3-Bromo-2,4-dimethylaniline (CAS No. 66314-77-0) detailing explicit disposal procedures is not publicly available at the time of this publication. The following guidance is based on general best practices for the disposal of hazardous laboratory chemicals, particularly halogenated aromatic amines. It is imperative for all personnel to consult with their institution's Environmental Health and Safety (EHS) department and a licensed chemical waste disposal company to ensure full compliance with local, state, and federal regulations. This document should be used as a supplementary resource and not as a replacement for a substance-specific SDS or institutional protocols.

The proper management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. For researchers, scientists, and professionals in drug development, a clear and actionable understanding of disposal procedures is not just a matter of compliance, but a cornerstone of responsible scientific practice. This guide provides a procedural framework for the safe handling and disposal of this compound.

Immediate Safety and Handling Considerations

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves, such as nitrile.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Body Protection: A laboratory coat is mandatory.

  • Respiratory Protection: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation.

**Step-by-Step General Disposal Protocol

The disposal of this compound must be managed as hazardous waste. The following steps outline a general procedure for its collection and disposal.

  • Waste Segregation: All waste containing this compound, including un-used product, contaminated labware (e.g., pipette tips, vials), and absorbent materials from spill cleanups, must be segregated as "Halogenated Organic Waste."[1] This waste stream should be kept separate from non-halogenated chemical waste to facilitate proper treatment and avoid dangerous chemical reactions.[2]

  • Waste Collection:

    • Utilize a designated, leak-proof, and clearly labeled waste container.[1]

    • The container must be made of a material compatible with the chemical.

    • The label must be unambiguous, stating "Hazardous Waste," the full chemical name "this compound," and a list of any other components within the waste mixture.[3] Abbreviations or chemical formulas should not be used.[3]

  • Container Management:

    • The waste container must be kept securely sealed when not in use to prevent the release of vapors.[4]

    • Store the container in a designated satellite accumulation area that is well-ventilated and away from ignition sources.[1]

  • Final Disposal:

    • The disposal of this chemical waste must be handled by a licensed hazardous waste disposal company or your institution's EHS department.[3][5]

    • Do not attempt to dispose of this chemical down the drain or in the regular trash.[1][4] High-temperature incineration at a licensed facility is a common disposal method for such compounds.[1][6]

Illustrative Data for Hazard Assessment

The table below summarizes the kind of information that would be found in a specific SDS for this compound. The data presented here is from related compounds and is for illustrative purposes only to demonstrate what information to look for. It should not be used for a direct hazard assessment of this compound.

ParameterExample Data from Similar Compounds (e.g., other brominated anilines)Significance for Disposal
GHS Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).Indicates the need for comprehensive PPE and handling within a fume hood. Dictates that all contaminated materials are hazardous.
Physical State SolidSolid waste must be collected in containers that prevent dust formation.
Solubility Low water solubilityIndicates that spillage is unlikely to penetrate soil rapidly, but it should not be disposed of down the drain.
Incompatible Materials Strong oxidizing agents, Strong acidsWaste should not be mixed with these materials to avoid violent reactions.

Experimental Protocols: Spill Cleanup

In the event of a spill, follow these general procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated, and if the spill is large, evacuate non-essential personnel.

  • Don PPE: Wear appropriate PPE as described above.

  • Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain and collect the substance.

  • Collection: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.

  • Decontamination: Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

For major spills, evacuate the area immediately and contact your institution's emergency response team.[7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Generation of this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Handle in Chemical Fume Hood ppe->fume_hood segregate Segregate as 'Halogenated Organic Waste' fume_hood->segregate container Use Labeled, Compatible, Sealed Waste Container segregate->container saa Store in Designated Satellite Accumulation Area container->saa ehs Contact EHS or Licensed Waste Disposal Company saa->ehs documentation Complete Waste Disposal Forms ehs->documentation pickup Arrange for Waste Pickup documentation->pickup end Proper & Compliant Disposal pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Bromo-2,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific safety data for 3-Bromo-2,4-dimethylaniline is limited. The following guidance is based on data for structurally similar compounds, such as other brominated dimethylaniline isomers. It is imperative for researchers to conduct a thorough risk assessment for their specific laboratory conditions before handling this chemical.

Immediate Safety and Operational Plan

This document provides essential safety protocols for handling this compound, targeting researchers, scientists, and drug development professionals. The information is compiled from safety data sheets of analogous compounds and is intended to establish a robust safety framework.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the required protective gear.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or a face shield conforming to EU Standard EN166 or OSHA's 29 CFR 1910.133 regulations.[1]Protects against splashes and airborne particles that can cause serious eye irritation.[2][3][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), inspected before use. A lab coat or long-sleeved clothing is mandatory.[3]Prevents skin contact, which can be harmful and cause irritation.[2][3][4]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[5] If ventilation is inadequate or dust/vapors are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., P2 or ABEK-P2) is required.[6]Protects against inhalation, which can be harmful and may cause respiratory irritation.[2][3][4]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure Route First Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[1]

Handling, Storage, and Disposal Plan

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[5]

  • Avoid contact with skin, eyes, and clothing.[3][4][7]

  • Do not breathe dust or vapors.[6]

  • Wash hands thoroughly after handling.[6]

  • Do not eat, drink, or smoke in the handling area.[6]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][5]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7][8]

Disposal:

  • Dispose of waste in accordance with all local, state, and federal regulations.

  • Do not allow the chemical to enter drains or waterways.[5][6]

  • Contaminated packaging should be treated as the chemical itself and disposed of accordingly.

Quantitative Data Summary

The following table presents data for a closely related isomer, 4-Bromo-N,N-dimethylaniline, to provide an indication of the physical and chemical properties.

Property Value Source
Molecular Formula C8H10BrN[4]
Molecular Weight 200.08 g/mol [6]
Melting Point 53 - 56 °C[4]
Boiling Point 264 °C[4]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

prep Preparation - Review SDS of similar compounds - Conduct risk assessment - Prepare designated work area ppe Don PPE - Safety goggles/face shield - Chemical-resistant gloves - Lab coat prep->ppe handling Chemical Handling - Work in fume hood - Avoid generating dust/vapors - Use appropriate tools ppe->handling spill Spill Response - Evacuate area - Use absorbent material - Decontaminate handling->spill If spill occurs decon Decontamination - Clean work surfaces - Remove and decontaminate PPE handling->decon spill->decon disposal Waste Disposal - Collect in labeled, sealed container - Follow institutional and regulatory guidelines decon->disposal

Caption: Workflow for Safe Handling of this compound.

References

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Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-2,4-dimethylaniline
Reactant of Route 2
Reactant of Route 2
3-Bromo-2,4-dimethylaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.